Product packaging for 5-Deoxy-D-ribo-hexose(Cat. No.:CAS No. 6829-62-5)

5-Deoxy-D-ribo-hexose

Cat. No.: B15487374
CAS No.: 6829-62-5
M. Wt: 164.16 g/mol
InChI Key: QITFYRWXWLBOON-NGJCXOISSA-N
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Description

5-Deoxy-D-ribo-hexose is a useful research compound. Its molecular formula is C6H12O5 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O5 B15487374 5-Deoxy-D-ribo-hexose CAS No. 6829-62-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6829-62-5

Molecular Formula

C6H12O5

Molecular Weight

164.16 g/mol

IUPAC Name

(2R,3R,4R)-2,3,4,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h3-7,9-11H,1-2H2/t4-,5+,6-/m1/s1

InChI Key

QITFYRWXWLBOON-NGJCXOISSA-N

Isomeric SMILES

C(CO)[C@H]([C@H]([C@H](C=O)O)O)O

Canonical SMILES

C(CO)C(C(C(C=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Structural Elucidation and Biological Significance of 5-Deoxy-D-ribo-hexose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribo-hexose, a derivative of the naturally occurring hexose D-ribose, is a monosaccharide of significant interest in various biochemical contexts. This technical guide provides a comprehensive overview of the structure, properties, and biological relevance of this compound. It includes a detailed analysis of its chemical structure, a summary of its physicochemical properties, and an examination of its role in prokaryotic metabolism. Furthermore, this guide presents a plausible experimental protocol for its synthesis and purification, alongside a discussion of relevant analytical techniques.

Chemical Structure and Properties

This compound is a hexose sugar in which the hydroxyl group at the C5 position is replaced by a hydrogen atom. This structural modification distinguishes it from its parent molecule, D-ribose. The systematic IUPAC name for its open-chain form is (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanal. In solution, it can exist in equilibrium between its linear aldehyde form and cyclic hemiacetal forms (furanose and pyranose rings).

Stereochemistry and Isomeric Forms

The stereochemistry of this compound is defined by the D-ribo configuration at carbons C2, C3, and C4. The "5-Deoxy" designation indicates the absence of a hydroxyl group at the fifth carbon. Like other sugars, it can exist as different anomers (α and β) in its cyclic forms, which differ in the orientation of the hydroxyl group at the anomeric carbon (C1).

Physicochemical Properties
PropertyValueSource
Molecular Formula C₆H₁₂O₅PubChem[1]
Molecular Weight 164.16 g/mol PubChem[1]
IUPAC Name (2R,3R,4R,5R)-2,3,4,5-tetrahydroxyhexanalPubChem[1]
CAS Number Not available
Computed XLogP3 -2.3PubChem[1]
Hydrogen Bond Donor Count 4PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]

Table 1: Physicochemical properties of this compound.

Spectroscopic Analysis

Detailed spectroscopic data for this compound is scarce in the public domain. However, based on the known structure and the analysis of similar deoxy sugars, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the equilibrium between different isomeric forms in solution. Key signals would include those for the anomeric protons (in the cyclic forms) typically found in the downfield region (δ 4.5-5.5 ppm). The methyl protons of the deoxy group at C5 would appear as a doublet in the upfield region (around δ 1.2-1.4 ppm).

  • ¹³C NMR: The carbon NMR spectrum would show six distinct signals for the carbon backbone. The anomeric carbon (C1) would resonate in the downfield region (δ 90-100 ppm). The methyl carbon at C5 would be found in the upfield region (around δ 15-20 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]+) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of water molecules and cleavage of the carbon-carbon bonds within the sugar ring, characteristic of carbohydrate fragmentation.

Biological Significance and Metabolic Pathway

While this compound itself is not a central metabolite, the related compound 5-deoxy-D-ribose is a byproduct of radical S-adenosylmethionine (SAM) enzyme activity in bacteria.[2] Prokaryotes have evolved a salvage pathway to metabolize this potentially toxic byproduct.[2][3] This pathway, which likely also accommodates this compound after initial processing, channels the carbon skeleton into central metabolism.

The key steps of the 5-deoxyribose salvage pathway are phosphorylation, isomerization, and aldol cleavage.[2]

5-Deoxy-D-ribo-hexose_Metabolism Bacterial Salvage Pathway for 5-Deoxyribose cluster_0 Metabolic Conversion cluster_1 Entry into Central Metabolism 5_Deoxy_D_ribose 5-Deoxy-D-ribose 5_Deoxyribose_1_P 5-Deoxyribose 1-phosphate 5_Deoxy_D_ribose->5_Deoxyribose_1_P Kinase 5_Deoxyribulose_1_P 5-Deoxyribulose 1-phosphate 5_Deoxyribose_1_P->5_Deoxyribulose_1_P Isomerase DHAP Dihydroxyacetone phosphate (DHAP) 5_Deoxyribulose_1_P->DHAP Aldolase Acetaldehyde Acetaldehyde 5_Deoxyribulose_1_P->Acetaldehyde Aldolase Glycolysis Glycolysis DHAP->Glycolysis TCA_Cycle TCA Cycle Acetaldehyde->TCA_Cycle via Acetyl-CoA

Bacterial salvage pathway for 5-deoxyribose.

Experimental Protocols

The following section outlines a plausible, generalized protocol for the synthesis and purification of this compound, adapted from methods for related deoxy sugars.

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This synthesis involves the deoxygenation of a protected D-ribose derivative.[4]

Materials:

  • D-ribose

  • Anhydrous methanol

  • Acetone

  • Concentrated sulfuric acid

  • Tosyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH₄)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Acetic anhydride

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

Procedure:

  • Protection of D-ribose: D-ribose is first protected to selectively expose the C5 hydroxyl group for modification. This can be achieved by forming an isopropylidene acetal.

  • Tosylation of the C5 hydroxyl group: The primary hydroxyl group at C5 is converted to a good leaving group by reaction with tosyl chloride in the presence of a base like triethylamine.

  • Reductive deoxygenation: The tosylated intermediate is then treated with a hydride reducing agent, such as sodium borohydride in DMSO, to replace the tosyl group with a hydrogen atom, yielding the 5-deoxy derivative.

  • Hydrolysis and Acetylation: The protecting groups are removed by acid hydrolysis, followed by acetylation of the remaining hydroxyl groups with acetic anhydride in pyridine to yield 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Purification and Characterization

The crude product from the synthesis is purified using silica gel column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes). The purity of the final product can be assessed by thin-layer chromatography (TLC) and characterized by NMR spectroscopy and mass spectrometry.

Deacetylation to this compound

To obtain the final target compound, the acetylated product is deacetylated.

Materials:

  • 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

  • Anhydrous methanol

  • Sodium methoxide solution (catalytic amount)

  • Amberlite IR-120 (H⁺ form) resin

Procedure:

  • The acetylated sugar is dissolved in anhydrous methanol.

  • A catalytic amount of sodium methoxide solution is added, and the reaction is stirred at room temperature until deacetylation is complete (monitored by TLC).

  • The reaction is neutralized with Amberlite IR-120 (H⁺ form) resin.

  • The resin is filtered off, and the solvent is removed under reduced pressure to yield this compound as a syrup.

Synthesis_Workflow Generalized Synthesis of this compound D_Ribose D-Ribose Protected_Ribose Protected D-Ribose (e.g., Isopropylidene Acetal) D_Ribose->Protected_Ribose Protection Tosylated_Ribose C5-O-Tosyl Protected Ribose Protected_Ribose->Tosylated_Ribose Tosylation Deoxy_Protected_Ribose 5-Deoxy Protected Ribose Tosylated_Ribose->Deoxy_Protected_Ribose Reduction (NaBH₄) Acetylated_Deoxy_Ribose 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Deoxy_Protected_Ribose->Acetylated_Deoxy_Ribose Hydrolysis & Acetylation Purification Purification Acetylated_Deoxy_Ribose->Purification Column Chromatography Final_Product This compound Purification->Final_Product Deacetylation

Generalized synthetic workflow for this compound.

Conclusion

This compound represents an intriguing modification of a fundamental biological sugar. While detailed experimental data on its specific physical and chemical properties remain to be fully elucidated, its structural relationship to D-ribose and the existence of metabolic pathways for related 5-deoxy sugars in prokaryotes highlight its potential significance in biochemical research. The synthetic and analytical methods outlined in this guide provide a framework for further investigation into the properties and biological roles of this and other deoxy sugars, which may have implications for drug development and the study of microbial metabolism.

References

An In-depth Technical Guide to 5-Deoxy-D-ribo-hexose: Chemical Properties and IUPAC Nomenclature

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, IUPAC nomenclature, and potential synthetic routes for 5-Deoxy-D-ribo-hexose. Due to the limited availability of direct experimental data for this specific deoxyhexose, this guide also includes information on related compounds to provide a comparative context.

Introduction

This compound is a monosaccharide, specifically a deoxyhexose, where the hydroxyl group at the C5 position of a D-ribo-hexose has been replaced by a hydrogen atom. Deoxy sugars are of significant interest in medicinal chemistry and drug development due to their role in the structure of various natural products with biological activity, including cardiac glycosides and antibiotics. The absence of a hydroxyl group can significantly alter the chemical and physical properties of the sugar, influencing its reactivity, conformational preferences, and interactions with biological systems.

IUPAC Nomenclature and Structure

The systematic IUPAC name for the open-chain form of this compound is (2R,3R,4R)-2,3,4-trihydroxy-5-methyl-pentanal . This name is derived from the IUPAC nomenclature rules for carbohydrates, which prioritize the longest carbon chain with the principal functional group (in this case, the aldehyde at C1). The stereochemistry at the chiral centers (C2, C3, and C4) is designated based on the D-ribo configuration.

In aqueous solution, this compound, like other reducing sugars, is expected to exist as an equilibrium mixture of its open-chain and cyclic hemiacetal forms (furanose and pyranose rings).

Chemical and Physical Properties

Tabulated Properties

The following table summarizes the known properties of 5-Deoxy-D-ribose and the general properties of deoxyhexoses to provide an estimation for this compound.

Property5-Deoxy-D-ribose (Pentose Analogue)Deoxyhexose (General)This compound (Predicted)
IUPAC Name (2R,3R,4R)-2,3,4-trihydroxypentanal[1]Varies with isomer(2R,3R,4R)-2,3,4-trihydroxy-5-methyl-pentanal
Molecular Formula C₅H₁₀O₄[1][2]C₆H₁₂O₅C₆H₁₂O₅
Molecular Weight 134.13 g/mol [1][2]164.16 g/mol 164.16 g/mol
Appearance Viscous liquid[2]Typically white crystalline solidsLikely a syrup or crystalline solid
Melting Point Not availableVariesNot available
Boiling Point Not availableVariesNot available
Solubility Soluble in water and methanol (sparingly)Generally soluble in waterExpected to be soluble in water
Optical Rotation Not availableVaries with isomerNot available
Storage Temperature -20 °C[2]Room temperature or refrigerated-20 °C to room temperature

Experimental Protocols: A Proposed Synthetic Route

While a specific, optimized synthesis for this compound has not been detailed in the literature, a plausible route can be designed based on established methods for the synthesis of other 5-deoxyhexoses, such as 5-Deoxy-D-xylo-hexose and 5-Deoxy-D-allose[3][4]. A general strategy involves the selective protection of the hydroxyl groups of a suitable D-hexose precursor, followed by the deoxygenation of the C5 hydroxyl group.

Proposed Synthesis Workflow

A potential synthetic pathway starting from D-glucose is outlined below. D-glucose is a readily available and inexpensive starting material. The key challenge lies in achieving the D-ribo configuration at C2, C3, and C4 while selectively deoxygenating at C5. An alternative starting material with the correct stereochemistry, such as D-allose, could simplify the process.

G cluster_0 Protection cluster_1 Modification at C3 and C5 cluster_2 Deprotection start D-Glucose p1 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose start->p1 Acetone, H+ p2 Selective deprotection at C5, C6 p1->p2 p3 Tosylation of C5-OH p2->p3 p4 Epoxidation at C2-C3 p3->p4 Inversion at C3 p5 Reduction of C5-OTs p4->p5 p6 Acidic Hydrolysis p5->p6 end This compound p6->end

Caption: Proposed synthetic workflow for this compound from D-Glucose.

Methodology:

  • Protection: D-glucose is first protected to allow for selective modification. A common method is the formation of di-isopropylidene acetals.

  • Selective Deprotection and Tosylation: The 5,6-O-isopropylidene group can be selectively removed, followed by tosylation of the primary hydroxyl group at C6 to make it a good leaving group. Subsequent reduction would yield a 6-deoxyhexose. For a 5-deoxyhexose, a different strategy involving the selective tosylation of the C5 hydroxyl group after appropriate protection/deprotection steps would be necessary.

  • Epoxidation and Reduction: To achieve the D-ribo configuration, an inversion of stereochemistry at C3 of the glucose precursor is required. This can be achieved through an oxidation-reduction sequence or via an epoxide intermediate. The tosylated C5 hydroxyl group can then be reduced using a reducing agent like lithium aluminum hydride.

  • Deprotection: Finally, the remaining protecting groups are removed by acidic hydrolysis to yield the target molecule, this compound.

Purification and Analysis:

  • Purification: The final product would likely be purified using column chromatography on silica gel.

  • Analysis: The structure and purity of the synthesized this compound would be confirmed by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry.

Biological Role and Signaling Pathways

There is currently no specific information in the scientific literature detailing the biological role or involvement of this compound in any signaling pathways.

However, deoxyhexoses, in general, play important roles in various biological processes. They are components of bacterial cell walls, O-antigens, and natural products with antibiotic and anticancer properties. The absence of a hydroxyl group can render these molecules resistant to enzymatic degradation and can be crucial for their biological activity. For instance, 6-deoxyhexoses are known to be important constituents of cell surface glycans in bacteria, and their biosynthetic pathways are considered potential targets for antibacterial therapies[5].

Conclusion

This compound remains a sparsely characterized deoxy sugar. While its IUPAC name and basic chemical formula can be determined, detailed experimental data on its physical and chemical properties are lacking. This guide has provided a proposed synthetic route based on established methodologies for similar compounds, which can serve as a starting point for its preparation in a laboratory setting. Further research is needed to isolate or synthesize and characterize this compound to explore its potential biological activities and applications in drug development and other scientific fields. The information presented here, compiled from the available literature on related compounds, aims to facilitate these future research endeavors.

References

A Technical Guide to the Natural Occurrence and Analysis of 5-Deoxy-D-ribo-hexose and Related Deoxy Sugars in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct evidence for the widespread natural occurrence of 5-Deoxy-D-ribo-hexose in bacteria is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the known occurrences of related deoxy sugars in bacteria, along with established methodologies for their detection, characterization, and biosynthetic investigation. The principles and protocols outlined herein are directly applicable to the study of novel deoxy sugars like this compound.

Introduction to Deoxy Sugars in Bacteria

Deoxy sugars are monosaccharides in which a hydroxyl group has been replaced by a hydrogen atom. These sugars are integral components of various bacterial structures and metabolites, playing crucial roles in cell wall integrity, virulence, and antibiotic activity. While 2-deoxy and 6-deoxy sugars are well-documented, the natural occurrence of 5-deoxy-hexoses is less characterized. This guide will explore the landscape of bacterial deoxy sugars, providing a framework for the investigation of this compound.

Known Occurrence of Deoxy Sugars in Bacterial Glycans and Secondary Metabolites

Deoxy sugars are frequently found in the lipopolysaccharides (LPS) of Gram-negative bacteria and as part of the structure of various secondary metabolites, including many antibiotics. The presence of these sugars can significantly influence the biological activity of the parent molecule.

Deoxy Sugar ClassExample CompoundBacterial SourceLocation/FunctionReference
2-Deoxy Sugars 2-Deoxy-D-riboseEscherichia coliComponent of DNA[1]
2,6-Dideoxy-D-glucoseStreptomyces spp.Component of antibiotics (e.g., granaticin)[2]
2-Acetamido-2,6-dideoxy-L-hexosesVibrio choleraeO-antigen of LPS[3]
5-Deoxy Sugars (Pentose) 5-Deoxy-D-riboseEscherichia coliMetabolic intermediate
5-Chloro-5-deoxy-D-riboseSalinispora tropicaPrecursor to salinosporamide A[4][5]
6-Deoxy Sugars L-Rhamnose (6-deoxy-L-mannose)Pseudomonas aeruginosa, Helicobacter pyloriO-antigen of LPS[6][7][8]
L-Fucose (6-deoxy-L-galactose)Helicobacter pyloriO-antigen of LPS[6][7][8]
6-Deoxy-D-taloseActinobacillus actinomycetemcomitansO-antigen of LPS[7]

Biosynthesis of Deoxy Sugars in Bacteria

The biosynthesis of deoxy sugars in bacteria typically initiates from a common nucleotide-diphosphate (NDP)-activated sugar, such as dTDP-D-glucose or GDP-D-mannose. A series of enzymatic reactions, including dehydration, epimerization, and reduction, then modify the sugar to produce the final deoxy form.

The pathway for 6-deoxyhexoses is well-established and serves as a model for the biosynthesis of other deoxy sugars.[6][7][9]

Deoxyhexose Biosynthesis cluster_precursor Precursor Activation cluster_modification Deoxygenation & Modification cluster_incorporation Incorporation Hexose-1-phosphate Hexose-1-phosphate NDP-Hexose NDP-Hexose Hexose-1-phosphate->NDP-Hexose NDP-Hexose Pyrophosphorylase NDP-4-keto-6-deoxy-hexose NDP-4-keto-6-deoxy-hexose NDP-Hexose->NDP-4-keto-6-deoxy-hexose NDP-Hexose 4,6-Dehydratase NDP-6-deoxy-hexose NDP-6-deoxy-hexose NDP-4-keto-6-deoxy-hexose->NDP-6-deoxy-hexose Epimerase/Reductase Glycoconjugate Glycoconjugate NDP-6-deoxy-hexose->Glycoconjugate Glycosyltransferase

Caption: Generalized pathway for 6-deoxyhexose biosynthesis.

While not yet elucidated, a plausible pathway for this compound could involve a similar set of enzymes acting on an NDP-activated hexose, with a key dehydration step at the C5 position.

Experimental Protocols

This protocol outlines a general method for the hydrolysis of bacterial polysaccharides and subsequent analysis by gas chromatography-mass spectrometry (GC-MS) to identify constituent monosaccharides, including deoxy sugars.

1. Polysaccharide Extraction and Hydrolysis:

  • Grow bacterial culture to the desired density.
  • Pellet cells by centrifugation and wash with phosphate-buffered saline (PBS).
  • Extract lipopolysaccharides (LPS) using a hot phenol-water extraction method.
  • Alternatively, for total cell wall sugars, proceed with whole-cell hydrolysis.
  • Hydrolyze the purified polysaccharide or whole cells with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.
  • Remove TFA by evaporation under a stream of nitrogen.

2. Derivatization for GC-MS Analysis:

  • Reduce the resulting monosaccharides with sodium borohydride (NaBH₄) to their corresponding alditols.
  • Acetylate the alditols by heating with acetic anhydride and pyridine to produce alditol acetates.
  • Extract the alditol acetates into an organic solvent (e.g., dichloromethane).

3. GC-MS Analysis:

  • Inject the derivatized sample onto a GC-MS system equipped with a suitable capillary column (e.g., SPB-5).
  • Use a temperature program that effectively separates the different alditol acetates.
  • Identify the monosaccharides by comparing their retention times and mass spectra to those of authentic standards. Deoxy sugars will have characteristic fragmentation patterns.

A[label="Bacterial Culture"]; B[label="Polysaccharide Extraction / Whole Cell Prep"]; C [label="Acid Hydrolysis (TFA)"]; D [label="Reduction (NaBH4)"]; E [label="Acetylation"]; F [label="GC-MS Analysis"]; G [label="Identification via Spectral Library"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; }

Caption: Workflow for the identification of deoxy sugars.

This protocol describes the steps to characterize an enzyme suspected to be involved in deoxy sugar biosynthesis, based on the methods used for SalM from Salinispora tropica.[4][5]

1. Gene Cloning and Protein Expression:

  • Identify the candidate gene from the bacterial genome.
  • Amplify the gene by PCR and clone it into an expression vector (e.g., pET vector with a His-tag).
  • Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
  • Induce protein expression with IPTG and grow the culture at an optimal temperature.
  • Harvest the cells and lyse them by sonication.

2. Protein Purification:

  • Clarify the cell lysate by centrifugation.
  • Purify the His-tagged protein from the supernatant using immobilized metal affinity chromatography (IMAC).
  • Elute the protein and dialyze it into a suitable storage buffer.
  • Assess purity by SDS-PAGE.

3. In Vitro Enzyme Assay:

  • Prepare a reaction mixture containing the purified enzyme, the putative NDP-sugar substrate, and any necessary cofactors (e.g., NAD⁺/NADH, NADP⁺/NADPH).
  • Incubate the reaction at the optimal temperature for the enzyme.
  • Monitor the reaction by observing the change in absorbance of the cofactor (for dehydrogenases/reductases) or by taking time points for analysis by HPLC or LC-MS.
  • For structural confirmation of the product, perform a large-scale reaction and purify the product for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

4. Kinetic Analysis:

  • Determine the kinetic parameters (Kₘ, Vₘₐₓ) by varying the substrate concentration and measuring the initial reaction rates.

Signaling Pathways and Logical Relationships

While specific signaling pathways involving this compound are unknown, the general role of bacterial surface polysaccharides in signaling and interaction with the host immune system is well-established.

LPS Host Interaction cluster_bacteria Gram-Negative Bacterium cluster_host Host Immune Cell LPS Lipopolysaccharide (with Deoxy Sugars in O-Antigen) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 Recognition Signaling Intracellular Signaling Cascade TLR4->Signaling Cytokines Cytokine Production Signaling->Cytokines

Caption: Recognition of bacterial LPS by host immune cells.

Conclusion and Future Directions

The study of deoxy sugars in bacteria is a vibrant field with implications for understanding bacterial physiology, pathogenesis, and for the development of new therapeutics. While the natural occurrence of this compound remains to be broadly established, the tools and methodologies are in place for its discovery and characterization. Future research in this area should focus on comprehensive glycomic analyses of diverse bacterial species, coupled with genomic and enzymatic studies to elucidate the biosynthetic pathways of novel deoxy sugars. Such work will undoubtedly expand our understanding of the chemical diversity and biological roles of these important molecules.

References

The Pivotal Role of 5-Deoxy-D-ribo-hexose in Bioactive Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Deoxy-D-ribo-hexose, a deoxysugar commonly known as digitoxose, is a crucial glycosidic moiety in a diverse array of bioactive natural products. Its presence is fundamental to the pharmacological activities of several classes of compounds, ranging from cardiotonics to potent anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the biological significance of this compound, detailing its biosynthesis, occurrence in nature, and the mechanisms by which it modulates the activity of its parent compounds. This document summarizes key quantitative data, presents detailed experimental protocols for analysis, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in natural product chemistry and drug discovery.

Introduction to this compound

Deoxysugars are carbohydrates that have one or more hydroxyl groups replaced by hydrogen atoms. This structural modification significantly impacts the hydrophobicity and conformational flexibility of the sugar, which in turn influences the pharmacokinetic and pharmacodynamic properties of the natural products they are attached to. This compound (a 2,6-dideoxyhexose) is a prominent member of this family and is a key structural component of medically significant natural products, including cardiac glycosides and various antibiotics.[1][2][3] The sugar moiety is often essential for the biological activity, mediating interactions with molecular targets and influencing the overall efficacy of the compound.[1]

Biosynthesis of this compound (Digitoxose)

The biosynthesis of this compound in microorganisms occurs at the level of nucleotide diphosphate (NDP)-sugars, typically as thymidine diphosphate (TDP)-digitoxose.[1][4] This activation is a prerequisite for its incorporation into natural product scaffolds by glycosyltransferases. The pathway commences with a primary activated sugar, TDP-D-glucose, and proceeds through a series of enzymatic reactions involving dehydration, epimerization, and reduction steps to yield the final deoxysugar.[1][5][6]

The generalized biosynthetic pathway for TDP-D-digitoxose is outlined below. It begins with the conversion of TDP-D-glucose to TDP-4-keto-6-deoxy-D-glucose, a key branch point for many deoxysugar biosynthetic pathways.[5] This intermediate then undergoes further enzymatic transformations to yield TDP-D-digitoxose.

TDP-D-digitoxose Biosynthesis TDP_Glc TDP-D-Glucose TDP_4k6dG TDP-4-keto-6-deoxy-D-glucose TDP_Glc->TDP_4k6dG TDP-glucose-4,6-dehydratase (e.g., RfbB) TDP_2d4k6dG TDP-2,6-dideoxy-D-glycero-4-hexulose TDP_4k6dG->TDP_2d4k6dG 2,3-dehydratase (e.g., OleV) TDP_3e2d4k6dG TDP-2,6-dideoxy-D-erythro-4-hexulose TDP_2d4k6dG->TDP_3e2d4k6dG 3-ketoreductase (e.g., EryBII) TDP_Digitoxose TDP-D-Digitoxose TDP_3e2d4k6dG->TDP_Digitoxose 4-ketoreductase (e.g., OleU)

Biosynthesis of TDP-D-Digitoxose.

Occurrence and Biological Activities of Natural Products Containing this compound

This compound is found in a wide range of natural products, primarily from plant and microbial sources. The presence of this sugar is often critical for their therapeutic effects.

Cardiac Glycosides

The most well-known class of compounds containing this compound are the cardiac glycosides, such as digitoxin, isolated from the foxglove plant (Digitalis purpurea).[3] These compounds are potent inhibitors of the plasma membrane Na+/K+-ATPase (sodium pump).[7] This inhibition leads to an increase in intracellular sodium, which in turn increases intracellular calcium levels via the sodium-calcium exchanger. The elevated calcium enhances the force of contraction of the heart muscle, making these compounds valuable in the treatment of congestive heart failure and certain cardiac arrhythmias.[3]

Anticancer and Antimicrobial Agents

A variety of microbial natural products incorporate this compound and exhibit potent anticancer and antimicrobial activities. These include:

  • Pluramycins: A family of anthracycline antibiotics that intercalate into DNA, leading to cytotoxicity.[8]

  • Calicheamicins: Enediyne antibiotics that cause double-stranded DNA breaks, making them some of the most potent antitumor agents known.[9][10][11]

  • Lobophorins: Spirotetronate macrolides with significant antibacterial and cytotoxic activities.[1]

  • Saccharomicins: Complex heptadecaglycoside antibiotics with potent activity against Gram-positive bacteria, including multidrug-resistant strains.[2][12]

Quantitative Biological Activity Data

The following tables summarize the quantitative biological activities of selected natural products containing this compound.

Table 1: Anticancer Activity of this compound-Containing Natural Products

CompoundCancer Cell LineActivity MetricValueReference(s)
Lobophorin FSF-268 (Glioma)IC506.82 µM[1]
Lobophorin FMCF-7 (Breast)IC502.93 µM[1]
Lobophorin FNCI-H460 (Lung)IC503.16 µM[1]
ABBV-011 (Calicheamicin ADC)NCI-H69 (SCLC)IC50106 pM[13]

Table 2: Antimicrobial Activity of this compound-Containing Natural Products

CompoundMicrobial StrainActivity MetricValue (µg/mL)Reference(s)
Lobophorin FStaphylococcus aureus ATCC 29213MIC8[1]
Lobophorin FEnterococcus faecalis ATCC 29212MIC8[1]
Saccharomicin A/BStaphylococcus aureus (clinical isolates)MIC<0.12 - 0.5[2][12]
Saccharomicin A/BVancomycin-resistant enterococciMIC0.25 - 16[2][12]
Saccharomicin A/BGram-negative bacteriaMIC0.25 - >128[2][12]

Mechanism of Action: Signaling Pathway of Cardiac Glycosides

The primary molecular target of cardiac glycosides is the α-subunit of the Na+/K+-ATPase. Inhibition of this ion pump not only alters intracellular ion concentrations but also triggers a complex intracellular signaling cascade. This signaling is initiated from a subpopulation of Na+/K+-ATPase that acts as a signal transducer, often in conjunction with other membrane proteins like the epidermal growth factor receptor (EGFR).

Cardiac_Glycoside_Signaling CG Cardiac Glycoside (e.g., Digitoxin) NKA Na+/K+-ATPase CG->NKA Inhibition Na_in ↑ Intracellular Na+ NKA->Na_in Blocks Na⁺ efflux Src Src Kinase NKA->Src Activation Ca_in ↑ Intracellular Ca²⁺ Na_in->Ca_in Via Na⁺/Ca²⁺ exchanger Contraction ↑ Cardiac Contractility Ca_in->Contraction EGFR EGFR Src->EGFR Transactivation Ras_MAPK Ras/Raf/MEK/ERK Pathway EGFR->Ras_MAPK STAT1 STAT1 Activation Ras_MAPK->STAT1 NFkB NF-κB Activation Ras_MAPK->NFkB Gene_Expression Altered Gene Expression (e.g., ↓ IDO1) STAT1->Gene_Expression NFkB->Gene_Expression

Signaling pathway initiated by cardiac glycoside inhibition of Na+/K+-ATPase.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of natural products containing this compound.

General Workflow for Isolation and Characterization

The isolation and characterization of these natural products typically follow a standardized workflow, beginning with extraction from the source material and culminating in structure elucidation and biological testing.

Isolation_Workflow Start Natural Source (e.g., Plant leaves, Microbial culture) Extraction Extraction (Maceration, Soxhlet, Sonication) Solvent: Ethanol, Methanol Start->Extraction Purification Purification (Column Chromatography, SPE, HPLC) Extraction->Purification Qual_Analysis Qualitative Analysis (TLC, Keller-Kiliani Test) Purification->Qual_Analysis Bio_Assay Biological Activity Assays (Na+/K+-ATPase inhibition, MIC, IC₅₀) Purification->Bio_Assay Screening of fractions Struct_Elucid Structure Elucidation (NMR, MS) Qual_Analysis->Struct_Elucid Struct_Elucid->Bio_Assay End Pure Bioactive Compound Bio_Assay->End

General workflow for isolation and analysis.
Protocol for Keller-Kiliani Test for 2-Deoxysugars

This colorimetric assay is a classic qualitative test for the presence of 2-deoxysugars, such as digitoxose, in a sample extract.[14][15][16]

Principle: In the presence of a strong acid, the deoxysugar is dehydrated to form furfural derivatives. These derivatives then react with ferric ions in an acetic acid solution to produce a characteristic colored complex.[14]

Reagents:

  • Glacial Acetic Acid

  • 5% (w/v) Ferric Chloride (FeCl₃) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

Procedure:

  • Take approximately 2 mL of the plant or microbial extract in a clean, dry test tube.

  • Add 1 mL of glacial acetic acid to the extract.

  • Add one to two drops of 5% ferric chloride solution and mix thoroughly.

  • Carefully incline the test tube and add 1 mL of concentrated sulfuric acid along the inner side of the tube, allowing it to form a distinct layer at the bottom.

  • Observe the interface between the two layers.

Interpretation:

  • Positive Result: The appearance of a reddish-brown ring at the junction of the two layers, with the upper acetic acid layer turning a bluish-green color upon standing, indicates the presence of a 2-deoxysugar.[16]

  • Negative Result: No formation of the characteristic colored ring and upper layer.

Protocol for High-Performance Liquid Chromatography (HPLC) Analysis of Cardiac Glycosides

This protocol provides a general method for the separation and quantification of cardiac glycosides from a purified plant extract.[6][17][18][19]

Instrumentation and Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 75 mm x 4.6 mm I.D., 3.5 µm particle size).[6]

Mobile Phase:

  • A gradient elution system is typically used.

  • Solvent A: Water

  • Solvent B: Acetonitrile

  • A typical gradient might run from 20% B to 80% B over 30-40 minutes, followed by a wash and re-equilibration step.

Procedure:

  • Sample Preparation: Dissolve the purified extract or standard compounds in the initial mobile phase composition (e.g., 70% aqueous methanol). Filter the sample through a 0.45 µm syringe filter before injection.[6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 20-25 °C[6]

    • Detection Wavelength: 220 nm[6][17]

    • Injection Volume: 10-20 µL

  • Analysis: Inject the prepared sample and standards into the HPLC system. Identify the cardiac glycosides in the sample by comparing their retention times with those of the known standards. Quantify the compounds by creating a calibration curve from the peak areas of the standards.

Protocol for Na+/K+-ATPase Activity Inhibition Assay

This assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The difference in Pi released in the presence and absence of a specific inhibitor (ouabain) represents the Na+/K+-ATPase activity.[4][20][21]

Principle: Na+/K+-ATPase hydrolyzes ATP to ADP and inorganic phosphate (Pi). The amount of Pi produced is measured colorimetrically. The specific activity is determined by subtracting the non-specific ATPase activity (measured in the presence of the inhibitor ouabain) from the total ATPase activity.

Materials:

  • Tissue homogenate or membrane fraction containing Na+/K+-ATPase.

  • Reaction Buffer (e.g., 30 mM Imidazole-HCl, pH 7.4, 130 mM NaCl, 20 mM KCl, 4 mM MgCl₂).[21]

  • Inhibitor Solution: Reaction buffer containing 1 mM ouabain.[21]

  • Substrate: Adenosine triphosphate (ATP) solution.

  • Phosphate detection reagent (e.g., a Molybdate-based colorimetric reagent).

  • Phosphate standard solution for calibration curve.

Procedure:

  • Prepare two sets of reaction tubes for each sample: "Total Activity" and "Ouabain-Inhibited Activity".

  • To the "Total Activity" tubes, add the Reaction Buffer.

  • To the "Ouabain-Inhibited Activity" tubes, add the Inhibitor Solution.

  • Add an aliquot of the enzyme preparation (e.g., 20 µg of membrane protein) to all tubes. Pre-incubate at 37 °C for 5-10 minutes.[4]

  • Initiate the reaction by adding a defined concentration of ATP (e.g., final concentration of 2 mM) to all tubes.[4]

  • Incubate the reaction mixture at 37 °C for a fixed time (e.g., 15-30 minutes).

  • Stop the reaction by adding a protein precipitant or the phosphate detection reagent (which is often acidic and will stop the reaction).

  • Measure the amount of inorganic phosphate released in each tube using a spectrophotometer (e.g., at 660 nm), after the addition of the colorimetric reagent.[20]

  • Calculate the Na+/K+-ATPase activity by subtracting the Pi released in the "Ouabain-Inhibited" tubes from that in the "Total Activity" tubes. Activity is typically expressed as nmol Pi / mg protein / min.

Conclusion and Future Outlook

This compound is a deceptively simple deoxysugar that holds a position of great significance in the realm of natural products. Its incorporation into diverse molecular scaffolds gives rise to a wide spectrum of biological activities, from the life-saving cardiotonic effects of digitalis to the potent cytotoxic actions of enediyne antibiotics. The sugar moiety is rarely a passive component; it is intimately involved in molecular recognition, binding, and the overall pharmacological profile of the parent molecule.

Future research in this area will likely focus on several key aspects. A deeper understanding of the biosynthesis of this and other deoxysugars will open avenues for chemoenzymatic synthesis and the generation of novel natural product analogs through combinatorial biosynthesis. Furthermore, elucidating the precise structure-activity relationships of the sugar moiety will guide the rational design of new therapeutic agents with improved efficacy and reduced toxicity. The continued exploration of nature's chemical diversity promises the discovery of new compounds containing this compound, offering novel leads for the development of next-generation pharmaceuticals.

References

An In-depth Technical Guide to the Discovery and History of 5-Deoxy Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy sugars are a unique class of carbohydrates in which the hydroxyl group at the C5 position is replaced by a hydrogen atom. This seemingly subtle structural modification imparts significant changes to their chemical properties and biological functions compared to their parent sugars. This guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of 5-deoxy sugars, with a focus on their relevance to drug development and biochemical research.

The absence of the C5 hydroxyl group makes these sugars less polar and alters their conformational preferences, which in turn affects their interactions with enzymes and receptors.[1] 5-Deoxy sugars are found in a variety of natural products, particularly in bacteria, and are key components of some antibiotics and other bioactive molecules.[2] Their unique properties have made them valuable targets for synthetic chemists and important tools for studying biological processes.

Physicochemical Properties of Selected 5-Deoxy Sugars

A summary of the key physicochemical properties of some common 5-deoxy sugars is presented below. This data is essential for their identification, purification, and use in various experimental settings.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Flash Point (°C)Density (g/cm³)
5-Deoxy-L-arabinose13039-56-0C₅H₁₀O₄134.13294.48 at 760 mmHg146.131.315
5-Deoxy-D-ribose13039-75-3C₅H₁₀O₄134.13---
6-Deoxy-D-glucose7658-08-4C₆H₁₂O₅164.16---

Historical Perspective and Key Discoveries

The history of 5-deoxy sugars is intertwined with the broader exploration of carbohydrate chemistry and the discovery of novel natural products. While 2-deoxy sugars, like the famous 2-deoxy-D-ribose of DNA, have been known for a longer time, the specific investigation of 5-deoxy sugars gained momentum with the characterization of complex bacterial polysaccharides and antibiotics.

Early research in the mid-20th century focused on the synthesis and characterization of various deoxy sugars, driven by the need to understand the structure and function of these molecules in biological systems. The development of new synthetic methods allowed for the preparation of a wider range of 5-deoxy sugar derivatives, enabling more detailed studies of their properties and potential applications.

A significant milestone in the field was the discovery of 5-deoxy sugars as components of bioactive natural products. For instance, some antibiotics and other therapeutic agents were found to contain 5-deoxy sugar moieties that are crucial for their biological activity. This discovery spurred further interest in the biosynthesis and chemical synthesis of these unique carbohydrates.

Experimental Protocols: Synthesis of 5-Deoxy-L-arabinose

The following is a detailed experimental protocol for the synthesis of 5-deoxy-L-arabinose, a representative 5-deoxy sugar. This method is adapted from a patented process and involves a two-step reaction sequence starting from 5-tosyl-L-arabinose-dialkylmercaptal.

Step 1: Synthesis of 5-deoxy-L-arabinose-diethylmercaptal

  • Preparation of the reaction mixture: In a 1000 ml round-bottom flask, add 4 g (105 mmoles) of sodium borohydride (NaBH₄) to 100 ml of dimethyl sulfoxide (DMSO). Stir the mixture with a magnetic stirrer until a nearly clear solution is obtained.

  • Addition of the starting material: Slowly add a solution of 20 g (49 mmoles) of 5-tosyl-L-(+)-arabinose-diethylmercaptal in 100 ml of DMSO to the NaBH₄ solution over a period of approximately 2 hours with continuous stirring.

  • Reaction completion and work-up: After the addition is complete, continue stirring for an additional 30 minutes at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 2: Conversion to 5-deoxy-L-arabinose

  • Acidification: To the reaction mixture from Step 1, add hydrochloric acid (HCl) in DMSO.

  • Reaction and Isolation: Stir the mixture for 1 to 5 hours at a temperature between 15°C and 30°C.

  • Purification: The resulting 5-deoxy-L-arabinose can be purified by crystallization from boiling water.

This process provides a high-yield synthesis of 5-deoxy-L-arabinose without the use of heavy metals.

Biosynthesis and Metabolic Pathways

5-Deoxy sugars are synthesized in organisms through specific enzymatic pathways. These pathways often start from common sugar precursors and involve a series of modifications, including dehydration, epimerization, and reduction steps.

One of the most well-studied pathways is the biosynthesis of TDP-L-rhamnose, a 6-deoxy sugar that shares biosynthetic principles with 5-deoxy sugars. The biosynthesis of many deoxysugars, including 5-deoxy sugars, often proceeds through a key intermediate, TDP-4-keto-6-deoxy-α-D-glucose. This intermediate serves as a branch point for the synthesis of a diverse array of deoxysugars.

Below are Graphviz diagrams illustrating key pathways related to 5-deoxy sugars.

TDP_Deoxysugar_Biosynthesis cluster_products Products TDP-α-D-glucose TDP-α-D-glucose TDP-4-keto-6-deoxy-α-D-glucose TDP-4-keto-6-deoxy-α-D-glucose TDP-α-D-glucose->TDP-4-keto-6-deoxy-α-D-glucose TDP-glucose-4,6-dehydratase Various Deoxysugars Various Deoxysugars TDP-4-keto-6-deoxy-α-D-glucose->Various Deoxysugars Branching Pathways Glycosylated Natural Products Glycosylated Natural Products Various Deoxysugars->Glycosylated Natural Products Glycosyltransferases

Caption: General biosynthetic pathway for TDP-deoxysugars.

Rhamnose_Metabolism L-Rhamnose L-Rhamnose L-Rhamnono-γ-lactone L-Rhamnono-γ-lactone L-Rhamnose->L-Rhamnono-γ-lactone L-rhamnose-1-dehydrogenase L-Rhamnonate L-Rhamnonate L-Rhamnono-γ-lactone->L-Rhamnonate L-rhamnono-γ-lactonase L-2-keto-3-deoxyrhamnonate L-2-keto-3-deoxyrhamnonate L-Rhamnonate->L-2-keto-3-deoxyrhamnonate L-rhamnonate dehydratase Pyruvate + L-Lactaldehyde Pyruvate + L-Lactaldehyde L-2-keto-3-deoxyrhamnonate->Pyruvate + L-Lactaldehyde L-KDR aldolase

References

The Stereochemical Landscape of 5-Deoxy-D-ribo-hexose and its Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of 5-deoxy-D-ribo-hexose and its isomers. It delves into their structural definitions, systematic nomenclature, and the stereochemical relationships that govern their diverse forms. This document also presents a summary of their physicochemical properties, detailed experimental protocols for their synthesis, and a visualization of their isomeric relationships, offering a valuable resource for researchers in carbohydrate chemistry and drug discovery.

Unraveling the Stereochemistry of 5-Deoxy-D-aldohexoses

This compound belongs to the class of deoxy sugars, which are monosaccharides where a hydroxyl group has been replaced by a hydrogen atom. The nomenclature of these compounds precisely defines their stereochemical configuration.

  • Hexose: Indicates a six-carbon monosaccharide.

  • Deoxy: Specifies the absence of a hydroxyl group. The number preceding this prefix indicates the position of the deoxygenation. In this case, it is at carbon 5.

  • D/L Designation: Refers to the configuration of the stereocenter furthest from the carbonyl group (C5 in hexoses). In D-sugars, the hydroxyl group on this carbon is on the right in the Fischer projection.

  • Configurational Prefix (e.g., ribo): Describes the relative stereochemistry of the chiral centers in the sugar chain. For an aldohexose, this typically refers to the arrangement of hydroxyl groups at C2, C3, and C4.

An aldohexose has four chiral centers (C2, C3, C4, and C5), which would theoretically give rise to 24 = 16 stereoisomers (eight D/L pairs).[1][2] The term "this compound" specifically refers to a 5-deoxy-D-aldohexose where the stereochemistry at C2, C3, and C4 mirrors that of D-ribose.

The isomers of this compound, in the context of this guide, are the other 5-deoxy-D-aldohexoses that differ in the stereoconfiguration at C2, C3, and C4. These are systematically named based on the parent aldohexose. The eight D-aldohexoses are D-Allose, D-Altrose, D-Glucose, D-Mannose, D-Gulose, D-Idose, D-Galactose, and D-Talose.[2][3] Consequently, the primary 5-deoxy-D-aldohexose isomers are:

  • 5-Deoxy-D-xylo-hexose (also known as 5-Deoxy-D-glucose)

  • 5-Deoxy-D-lyxo-hexose

  • 5-Deoxy-D-arabino-hexose

  • This compound

  • 5-Deoxy-D-gulo-hexose

  • 5-Deoxy-D-ido-hexose

  • 5-Deoxy-D-galacto-hexose

  • 5-Deoxy-D-talo-hexose

Visualization of Stereochemical Relationships

The following diagram illustrates the stereochemical relationships between the parent D-aldohexoses, which directly correspond to the configurations of their 5-deoxy counterparts.

G cluster_c2 C2 Epimers D-Glucose D-Glucose D-Mannose D-Mannose D-Glucose->D-Mannose C2 D-Allose D-Allose D-Glucose->D-Allose C3 D-Galactose D-Galactose D-Glucose->D-Galactose C4 D-Altrose D-Altrose D-Mannose->D-Altrose C3 D-Talose D-Talose D-Mannose->D-Talose C4 D-Allose->D-Altrose C2 D-Gulose D-Gulose D-Allose->D-Gulose C4 D-Idose D-Idose D-Altrose->D-Idose C4 D-Gulose->D-Idose C2 D-Galactose->D-Gulose C3 D-Galactose->D-Talose C2 D-Talose->D-Idose C3

Epimeric Relationships of D-Aldohexoses

Physicochemical Data of 5-Deoxy-D-aldohexose Isomers

The physical and chemical properties of these isomers are crucial for their identification, separation, and application. Key properties include optical rotation and Nuclear Magnetic Resonance (NMR) spectroscopy data. Due to the relative rarity of some of these compounds, comprehensive data is not always available. The following table summarizes known data for some of the 5-deoxy-D-aldohexose isomers.

Compound NameSystematic NameMolecular FormulaMolecular Weight ( g/mol )Specific Optical Rotation [α]D (degrees)
5-Deoxy-D-glucose5-Deoxy-D-xylo-hexoseC6H12O5164.16+52.7 (for D-glucose)
5-Deoxy-D-mannose5-Deoxy-D-lyxo-hexoseC6H12O5164.16+14.5 (for D-mannose)
5-Deoxy-D-galactose5-Deoxy-D-arabino-hexoseC6H12O5164.16+80.2 (for D-galactose)
5-Deoxy-D-riboseThis compoundC6H12O5164.16-23.7 (for D-ribose)

Note: Specific optical rotation values for the parent D-aldohexoses are provided for reference as data for the 5-deoxy analogs is limited. The removal of the hydroxyl group at C5 will influence the overall rotation.

Experimental Protocols for Synthesis

The synthesis of 5-deoxy-D-aldohexoses often involves multi-step procedures starting from readily available monosaccharides. Common strategies include the selective protection of hydroxyl groups, conversion of the C5 hydroxyl into a good leaving group (e.g., tosylate or mesylate), and subsequent reductive deoxygenation.

General Workflow for the Synthesis of 5-Deoxy-D-aldohexoses

G Start Starting Monosaccharide (e.g., D-Glucose) Protect Selective Protection of Hydroxyl Groups (C1-C4, C6) Start->Protect Activate Activation of C5-OH (e.g., Tosylation) Protect->Activate Reduce Reductive Deoxygenation (e.g., with LiAlH4 or H2/Pd) Activate->Reduce Deprotect Deprotection Reduce->Deprotect End 5-Deoxy-D-aldohexose Deprotect->End

Synthetic Workflow for 5-Deoxy-D-aldohexoses
Example Protocol: Synthesis of 5-Deoxy-D-xylo-hexose (5-Deoxy-D-glucose)

This protocol is adapted from established methods for the synthesis of deoxy sugars.

Step 1: Preparation of 1,2:3,6-di-O-isopropylidene-α-D-glucofuranose

  • D-glucose is treated with acetone in the presence of a catalyst (e.g., sulfuric acid or iodine) to form 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

  • Selective hydrolysis of the 5,6-isopropylidene group is achieved using dilute acid to yield 1,2-O-isopropylidene-α-D-glucofuranose.

  • The primary hydroxyl group at C6 is selectively protected, for example, as a trityl ether.

  • The remaining hydroxyl groups at C3 and C5 are then protected, for instance, by forming another isopropylidene group.

  • Removal of the C6 protecting group yields 1,2:3,5-di-O-isopropylidene-α-D-glucofuranose.

Step 2: Tosylation of the C5-hydroxyl group

  • The product from Step 1 is dissolved in pyridine.

  • Tosyl chloride is added portion-wise at 0°C.

  • The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).

  • The mixture is then worked up by extraction with an organic solvent and purified by chromatography.

Step 3: Reductive Deoxygenation

  • The 5-O-tosyl derivative is dissolved in an appropriate solvent (e.g., anhydrous tetrahydrofuran).

  • A reducing agent, such as lithium aluminum hydride (LiAlH4), is added carefully at low temperature.

  • The reaction is stirred until completion and then quenched cautiously with water or ethyl acetate.

  • The product is extracted and purified.

Step 4: Deprotection

  • The protecting groups (isopropylidene) are removed by treatment with a mild acid (e.g., trifluoroacetic acid in water).

  • The final product, 5-deoxy-D-xylo-hexose, is purified by column chromatography.

Biological Significance and Potential Applications

Deoxy sugars play a crucial role in various biological processes. They are key components of nucleic acids (e.g., 2-deoxy-D-ribose in DNA) and are found in the structures of many antibiotics, bacterial cell walls, and cardiac glycosides.[4][5] The absence of a hydroxyl group can significantly alter the chemical and physical properties of the sugar, influencing its reactivity, stability, and interaction with enzymes and receptors.[4]

The biological roles of 5-deoxy-D-aldohexoses are less well-defined than their 2-deoxy and 6-deoxy counterparts. However, their unique structures make them interesting targets for:

  • Drug Development: As modified monosaccharide units in the synthesis of novel nucleoside analogs, antibiotics, or other glycosylated natural products with potential therapeutic activities.

  • Enzyme Inhibition Studies: To probe the active sites of glycosidases and glycosyltransferases, where the absence of the C5 hydroxyl could impact binding and catalysis.

  • Glycobiology Research: To investigate the influence of specific hydroxyl groups on the conformation and biological activity of complex carbohydrates.

Further research into the synthesis and biological evaluation of this compound and its isomers is warranted to fully explore their potential in medicinal chemistry and chemical biology.

References

The Elusive Role of 5-Deoxy-D-ribo-hexose in Cellular Processes: A Technical Review of Related Deoxy Sugars

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the function of 5-Deoxy-D-ribo-hexose in cellular processes. It is critical to note at the outset that direct research on the biological role of this compound is exceedingly scarce in published scientific literature. Consequently, this document provides a comprehensive overview of the known functions of structurally related and well-studied deoxy sugars, offering a contextual framework for understanding the potential, albeit speculative, roles of this compound. The guide covers the fundamental aspects of deoxy sugars, including their structure, metabolism, and involvement in key cellular pathways, with a focus on analogous compounds to infer the potential biological significance of the titular molecule.

Introduction to Deoxy Sugars and the Structure of this compound

Deoxy sugars are monosaccharides in which a hydroxyl group has been replaced by a hydrogen atom. This seemingly minor modification can have profound effects on the chemical properties and biological functions of the sugar. The most ubiquitous example is 2-deoxy-D-ribose, the foundational sugar of deoxyribonucleic acid (DNA).

The nomenclature "this compound" specifies a six-carbon sugar (hexose) with a stereochemical arrangement analogous to D-ribose at carbons 2, 3, and 4, and lacking a hydroxyl group at the 5th carbon. The following diagram illustrates the structural relationship between D-glucose (a standard aldohexose), D-ribose (a standard aldopentose), and the hypothetical this compound.

G D-Glucose D-Glucose This compound This compound D-Glucose->this compound Structural Precursor (Hypothetical) D-Ribose D-Ribose D-Ribose->this compound Stereochemical Reference

Figure 1: Structural relationship of this compound.

The Functional Landscape of Well-Characterized Deoxy Sugars

To understand the potential roles of this compound, it is instructive to review the functions of other deoxy sugars that have been extensively studied.

2-Deoxy-D-ribose: The Backbone of Genetic Information

The primary role of 2-deoxy-D-ribose is as a fundamental component of DNA[1]. The absence of the 2'-hydroxyl group in deoxyribose, as compared to ribose in RNA, contributes to the greater chemical stability of DNA, making it a more suitable molecule for the long-term storage of genetic information[1].

2-Deoxy-D-glucose: A Tool in Cancer Research and Virology

2-Deoxy-D-glucose (2-DG) is a glucose analog that is taken up by glucose transporters. Once inside the cell, it is phosphorylated by hexokinase to 2-deoxy-D-glucose-6-phosphate. This product cannot be further metabolized in the glycolytic pathway, effectively acting as a competitive inhibitor of glycolysis[2][3][4]. Due to the high glucose uptake of many cancer cells (the Warburg effect), 2-DG has been investigated as an anti-cancer agent[3][5][6]. It also has antiviral properties, as it can interfere with viral replication which is dependent on the host cell's metabolic machinery[2][5].

6-Deoxyhexoses: Components of Complex Glycans

Other biologically important deoxy sugars include 6-deoxyhexoses like L-fucose (6-deoxy-L-galactose) and L-rhamnose (6-deoxy-L-mannose). These sugars are found in the complex polysaccharides of bacterial cell walls and as components of glycoproteins and glycolipids in animals[7][8]. They play roles in cell recognition, signaling, and immune responses[7][9][10]. For instance, fucosylated glycans are involved in inflammation and metastasis[7].

Dideoxy Sugars in Bacterial Antigens

Dideoxy sugars, which lack two hydroxyl groups, are also found in nature. For example, paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose (3,6-dideoxy-D-arabino-hexose) are components of the lipopolysaccharides of certain Gram-negative bacteria and are important for their antigenicity[11][12].

Metabolism of Deoxy Sugars: A Case Study of 2-Deoxy-D-ribose Catabolism

While the metabolic fate of this compound is unknown, pathways for other deoxy sugars have been elucidated. In some bacteria, such as Pseudomonas simiae, a novel oxidative pathway for the catabolism of 2-deoxy-D-ribose has been identified[13][14][15]. This pathway involves the oxidation of deoxyribose to deoxyribonate, which is then further metabolized[13][14][15].

The following diagram illustrates a proposed pathway for the catabolism of 2-deoxy-D-ribose.

G cluster_pathway Bacterial Catabolism of 2-Deoxy-D-ribose (Oxidative Pathway) A 2-Deoxy-D-ribose B 2-Deoxy-D-ribono-lactone A->B Deoxyribose Dehydrogenase C 2-Deoxy-D-ribonate B->C Lactonase D 2-Keto-3-deoxy-D-ribonate C->D Deoxyribonate Dehydrogenase E Pyruvate + Glycolaldehyde D->E Aldolase

Figure 2: Proposed oxidative pathway for 2-deoxy-D-ribose catabolism.

Synthesis of Deoxy Sugars

Deoxy sugars can be synthesized through various chemical routes. For example, a convenient synthesis of paratose (3,6-dideoxy-D-ribo-hexose) and tyvelose from a chlorodeoxy sugar derivative has been described[11]. De novo asymmetric synthesis of these sugars from simple starting materials like 2-acetylfuran has also been reported[12]. Such synthetic methodologies are crucial for producing these rare sugars for biological studies.

Quantitative Data and Experimental Protocols

A thorough search of the scientific literature did not yield any quantitative data regarding the function of this compound in cellular processes. There are no available enzyme kinetics, binding affinities, or dose-response curves for this specific molecule.

Similarly, no specific experimental protocols for investigating this compound are available. However, researchers interested in studying the potential effects of this sugar could adapt standard methodologies used for other monosaccharides.

Example Experimental Workflow for Investigating a Novel Sugar's Metabolic Role:

G cluster_workflow General Experimental Workflow for a Novel Sugar A Synthesize or Procure This compound B Cell Culture with Labeled Sugar (e.g., 13C, 3H) A->B C Metabolite Extraction B->C F Cell Viability and Proliferation Assays B->F D LC-MS/MS or NMR Analysis C->D E Identify Labeled Metabolic Intermediates D->E G Assess Effects on Cellular Processes F->G

Figure 3: A general workflow for studying a novel sugar.

Conclusion and Future Directions

Future research in this area would require the chemical synthesis of this compound to enable in vitro and in vivo studies. Investigating its effects on cell proliferation, metabolism, and its potential incorporation into cellular structures would be crucial first steps in elucidating its role in cellular processes. For drug development professionals, the unique structure of this deoxy sugar might offer a scaffold for the design of novel therapeutics, for instance, as an inhibitor of specific hexose-processing enzymes. The path to understanding the function of this compound is open and warrants exploration.

References

5-Deoxy-D-ribo-hexose CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to 5-Deoxy-D-ribo-hexose and Related Compounds

This technical guide provides comprehensive information on this compound and its closely related chemical structures for researchers, scientists, and professionals in drug development. Due to the limited direct information on this compound, this guide also includes data on the more extensively documented 5-Deoxy-D-ribose.

Chemical and Physical Data

The nomenclature of deoxy sugars can lead to ambiguity. "this compound" specifies a six-carbon sugar (hexose) with a D-ribo configuration where the hydroxyl group at the fifth carbon is replaced by a hydrogen. While a specific CAS number for this exact open-chain structure is not readily found in major chemical databases, a cyclic form, 5-deoxy-D-ribo-hexofuranose, is documented. For clarity and comparison, the properties of the more common five-carbon analogue, 5-Deoxy-D-ribose, are also presented.

Property5-deoxy-D-ribo-hexofuranose5-Deoxy-D-ribose
Synonyms 5-deoxy-d-ribo-hexofuranose(2R,3R,4R)-2,3,4-trihydroxypentanal
Molecular Formula C6H12O5[1]C5H10O4[2][][4]
Molecular Weight 164.16 g/mol [1]134.13 g/mol [2][][4]
CAS Number Not readily available13039-75-3[2][]
PubChem CID 11829769[1]45489773[4]
Other Identifiers GlyTouCan: G38256GN[1]MDL Number: MFCD09880210[]

Structural Relationships

To visually delineate the structural differences between D-ribose, its 5-deoxy pentose form, and the 5-deoxy hexose form, the following diagram illustrates their relationship.

G Ribose D-Ribose (Pentose) DeoxyRibose 5-Deoxy-D-ribose (Pentose) Ribose->DeoxyRibose Deoxygenation at C5 DeoxyHexose This compound (Hexose) Ribose->DeoxyHexose Chain extension and Deoxygenation at C5

Fig. 1: Structural relationship of related sugars.

Experimental Protocols

While specific experimental protocols for the synthesis or use of this compound are not widely published, a relevant protocol for the synthesis of a derivative of the closely related 5-Deoxy-D-ribose is detailed below. This procedure outlines the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.[5][6]

Objective: To synthesize 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Key Reaction Steps:

  • Protection: Protection of the hydroxyl groups of D-ribose. A common method is the formation of an isopropylidene acetal.

  • Sulfonylation: Selective sulfonylation of the primary hydroxyl group at the C5 position.

  • Deoxygenation: Reductive displacement of the sulfonyloxy group using a hydride reagent to yield the 5-deoxy sugar.

  • Hydrolysis: Removal of the protecting groups.

  • Acetylation: Acetylation of the free hydroxyl groups to yield the final product.

A generalized workflow for this synthesis is presented in the following diagram.

cluster_0 A Start: D-Ribose B Protection of Hydroxyls A->B C Selective Sulfonylation (C5-OH) B->C D Reductive Deoxygenation C->D E Hydrolysis of Protecting Groups D->E F Acetylation E->F G End: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose F->G

References

Spectroscopic and Synthetic Insights into 5-Deoxy-D-ribo-hexose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways related to 5-Deoxy-D-ribo-hexose. Due to the limited availability of direct spectroscopic data for this specific compound, this document presents representative data from structurally similar deoxy sugars to offer valuable insights for researchers in the field. The guide details generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data applicable to deoxyhexoses. Furthermore, it visualizes key chemical and biochemical pathways involving related deoxy sugars.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of monosaccharides in solution. The chemical shifts (δ) and coupling constants (J) provide detailed information about the configuration and conformation of the sugar ring. The following table presents representative ¹H and ¹³C NMR data for 6-deoxy-D-altrose, a structural isomer of this compound. The data reflects the presence of multiple anomeric and ring forms in solution.[1]

Table 1: Representative NMR Data for 6-Deoxy-D-altrose in D₂O [1]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-1 (α-pyranose)~5.1~94.5
H-1 (β-pyranose)~4.6~95.96
H-1 (α-furanose)~5.2~97.83
H-1 (β-furanose)~5.3~103.83
H-2 - H-53.4 - 4.268.0 - 75.0
H-6 (CH₃)1.2 - 1.318.82 - 20.24

Note: The chemical shifts for ring protons (H-2 to H-5) and carbons (C-2 to C-5) are complex and overlapping due to the presence of multiple isomers. 2D NMR techniques are typically required for full assignment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For carbohydrates, the IR spectrum is dominated by strong absorptions from hydroxyl (O-H) and carbon-oxygen (C-O) bonds. The "fingerprint region" (below 1500 cm⁻¹) is unique to each molecule and can be used for identification.

Table 2: Typical IR Absorption Bands for Deoxy Sugars

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3600 - 3200 (broad)O-H stretchingHydroxyl groups
3000 - 2800C-H stretchingCH, CH₂, CH₃ groups
~1735 (if acetylated)C=O stretchingEster carbonyl
1450 - 1200C-H bending, C-O-H bendingVarious
1200 - 950C-O stretching, C-C stretching"Fingerprint Region"
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural analysis. For carbohydrates, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to prevent extensive fragmentation of the parent molecule.

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₆H₁₂O₅
Molecular Weight 164.16 g/mol
Ionization Mode Positive or Negative Ion ESI or MALDI
Common Adducts (Positive) [M+Na]⁺, [M+K]⁺
Common Adducts (Negative) [M-H]⁻, [M+Cl]⁻
Fragmentation Cleavage of glycosidic bonds and cross-ring cleavages are typical for carbohydrates.[2][3]

Experimental Protocols

The following sections provide detailed, generalized methodologies for the spectroscopic analysis of deoxy sugars.

NMR Spectroscopy Protocol for Monosaccharides

This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of a deoxy sugar sample.

  • Sample Preparation:

    • Dissolve 5-10 mg of the carbohydrate sample in 0.5-0.6 mL of high-purity deuterated solvent (e.g., D₂O, DMSO-d₆).

    • For exchangeable protons (hydroxyl groups), spectra can be recorded in a mixture of H₂O/D₂O (e.g., 9:1) or a non-aqueous solvent like DMSO-d₆.[4]

    • Add a small amount of an internal standard (e.g., TSP, TMSP) for chemical shift referencing.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion.[5]

    • Tune and match the probe for the desired nuclei (¹H, ¹³C).

    • Shim the magnetic field to achieve high homogeneity and resolution.

  • Data Acquisition:

    • ¹H NMR: Acquire a 1D proton spectrum. Use solvent suppression techniques if necessary (e.g., presaturation, WATERGATE).[4]

    • ¹³C NMR: Acquire a 1D carbon spectrum with proton decoupling.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings within the sugar ring.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.[6]

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, useful for assigning quaternary carbons and linkages.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system (i.e., all protons of a single monosaccharide residue).[4][6]

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the signals in the ¹H spectrum to determine the relative ratios of different anomers or isomers.

    • Analyze the coupling constants in the ¹H and COSY spectra to determine the stereochemistry of the protons.

    • Use the 2D correlation spectra to assign all ¹H and ¹³C chemical shifts.

IR Spectroscopy Protocol for Monosaccharides

This protocol describes the use of Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FT-IR) spectroscopy for analyzing a solid carbohydrate sample.[7]

  • Sample Preparation:

    • Ensure the carbohydrate sample is dry and free of solvent.

    • Place a small amount of the powdered sample directly onto the ATR crystal.

  • Instrument Setup:

    • Use an FT-IR spectrometer equipped with an ATR accessory.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Data Acquisition:

    • Apply pressure to ensure good contact between the sample and the ATR crystal.

    • Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • Perform a background subtraction using the previously recorded background spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., O-H, C-H, C-O).

    • Compare the fingerprint region to reference spectra for identification.

Mass Spectrometry Protocol for Monosaccharides

This protocol outlines a general procedure for the analysis of a deoxy sugar using ESI-MS.[3]

  • Sample Preparation:

    • Dissolve a small amount of the carbohydrate sample (e.g., 1 mg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol.

    • The addition of a small amount of salt (e.g., sodium acetate) can enhance the formation of specific adducts ([M+Na]⁺) for improved detection in positive ion mode.[3]

  • Instrument Setup:

    • Use an ESI mass spectrometer (e.g., Q-TOF, Orbitrap) for high-resolution mass analysis.

    • Calibrate the instrument using a standard calibration mixture to ensure high mass accuracy.

    • Optimize the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) for the analyte.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z range.

    • For structural elucidation, perform tandem MS (MS/MS) experiments. Select the precursor ion of interest (e.g., [M+Na]⁺) and subject it to collision-induced dissociation (CID) to generate fragment ions.[8]

  • Data Processing and Analysis:

    • Determine the accurate mass of the molecular ion to confirm the elemental composition.

    • Analyze the fragmentation pattern from the MS/MS spectrum to deduce structural information, such as the location of the deoxy position and the ring size.

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate relevant synthetic and biosynthetic pathways for deoxy sugars.

Synthesis of a 5-Deoxy-D-ribofuranose Derivative

This diagram illustrates a synthetic route towards 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose starting from D-ribose. This multi-step synthesis involves protection, activation of the primary hydroxyl group, deoxygenation, and finally, acetylation.[9][10]

G D_ribose D-Ribose methyl_ribofuranoside Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_ribose->methyl_ribofuranoside 1. Acetone, H⁺ 2. MeOH tosylate Methyl 2,3-O-isopropylidene-5-O- tosyloxy-β-D-ribofuranoside methyl_ribofuranoside->tosylate TsCl, Pyridine deoxy_intermediate Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside tosylate->deoxy_intermediate LiAlH₄ or NaBH₄ hydrolyzed_product 5-Deoxy-D-ribose deoxy_intermediate->hydrolyzed_product Acid Hydrolysis final_product 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose hydrolyzed_product->final_product Ac₂O, Pyridine

Caption: Synthetic pathway for a 5-deoxy-D-ribofuranose derivative.

Biosynthesis of 5-Chloro-5-Deoxy-d-Ribose

This diagram illustrates the initial steps in the biosynthesis of chloroethylmalonyl-CoA, which involves the enzymatic conversion of 5-chloro-5-deoxy-d-ribose. This pathway is relevant to the production of the proteasome inhibitor salinosporamide A.[11]

G ribose 5-Chloro-5-deoxy-d-ribose (5-ClR) lactone 5-Chloro-5-deoxy-d-ribono-γ-lactone (5-ClRL) ribose->lactone SalM (Dehydrogenase) NAD⁺ → NADH ribonate 5-Chloro-5-deoxy-d-ribonate (5-ClRI) lactone->ribonate Spontaneous Hydrolysis downstream Downstream Metabolism (Chloroethylmalonyl-CoA Biosynthesis) ribonate->downstream Further Enzymatic Steps

Caption: Biosynthetic pathway involving 5-chloro-5-deoxy-d-ribose.

General Analytical Workflow for Carbohydrate Analysis

This diagram outlines a typical workflow for the structural analysis of an unknown carbohydrate, integrating various spectroscopic and chromatographic techniques.

G sample Unknown Carbohydrate Sample purification Purification (e.g., HPLC) sample->purification ms_analysis Mass Spectrometry (MS) (Molecular Weight, Formula) purification->ms_analysis ir_analysis IR Spectroscopy (Functional Groups) purification->ir_analysis nmr_analysis NMR Spectroscopy (1D & 2D) (Structure, Stereochemistry) purification->nmr_analysis structure Structure Elucidation ms_analysis->structure ir_analysis->structure nmr_analysis->structure

Caption: Analytical workflow for carbohydrate structure elucidation.

References

Methodological & Application

Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate in the synthesis of various nucleoside analogues used in anticancer and antiviral therapies.[1] The described method starts from D-ribose and involves a five-step reaction sequence: ketalization, esterification (sulfonylation), reduction, hydrolysis, and acetylation.[1][2] This practical route is high-yielding, cost-effective, and suitable for multi-gram scale preparations.[2][3] An alternative synthetic route starting from inosine is also briefly discussed.

Introduction

5'-Deoxyribonucleosides and their analogues are an important class of compounds in medicinal chemistry.[1] Lacking the 5'-hydroxyl group, they often exhibit unique biological activities and reduced toxicity compared to their parent nucleosides, as they cannot be phosphorylated in vivo.[1] The title compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, serves as a crucial building block for the synthesis of these modified nucleosides, including the antitumor drug capecitabine. The following protocol details a reliable and scalable method for its preparation from the readily available starting material, D-ribose.

Overall Synthesis Workflow

The synthesis proceeds through a series of protecting group manipulations and a key deoxygenation step to afford the target compound.

SynthesisWorkflow D_Ribose D-Ribose Intermediate1 Methyl 2,3-O-isopropylidene- β-D-ribofuranoside D_Ribose->Intermediate1 Ketalization Intermediate2 Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside Intermediate1->Intermediate2 Esterification (Tosylation) Intermediate3 Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside Intermediate2->Intermediate3 Reduction Intermediate4 5-Deoxy-D-ribofuranose Intermediate3->Intermediate4 Hydrolysis FinalProduct 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose Intermediate4->FinalProduct Acetylation

Figure 1. Overall workflow for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose.

Experimental Protocols

This section provides detailed methodologies for each key step in the synthesis.

Step 1: Ketalization - Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside

This step protects the 2- and 3-hydroxyl groups of D-ribose as an acetonide and forms the methyl furanoside.

Protocol:

  • To a suspension of D-ribose in a mixture of acetone and methanol, add concentrated sulfuric acid.

  • Stir the reaction mixture at room temperature.

  • Upon completion, neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by chromatography to yield methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

Step 2: Esterification (Tosylation) - Synthesis of Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside

The primary 5-hydroxyl group is selectively activated by tosylation, preparing it for the subsequent deoxygenation step.

Protocol:

  • Dissolve methyl 2,3-O-isopropylidene-β-D-ribofuranoside in dichloromethane (DCM).

  • Add triethylamine (Et3N) to the solution.

  • Cool the mixture in an ice bath and add tosyl chloride (TsCl) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside, can often be used in the next step without further purification.

Step 3: Reduction - Synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside

This is the key deoxygenation step, where the tosyl group is displaced by a hydride.

Protocol:

  • Dissolve the tosylated intermediate in dimethyl sulfoxide (DMSO).

  • Add sodium borohydride (NaBH4) to the solution.

  • Heat the reaction mixture to 80-85°C and stir until the reaction is complete.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 4: Hydrolysis - Synthesis of 5-Deoxy-D-ribofuranose

The isopropylidene and methyl glycoside protecting groups are removed by acid-catalyzed hydrolysis.

Protocol:

  • To the crude methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, add a dilute solution of sulfuric acid (e.g., 0.04N).

  • Heat the mixture to 80-85°C and stir until the hydrolysis is complete.

  • Cool the reaction mixture and neutralize it with a base such as barium carbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain 5-deoxy-D-ribofuranose as a syrup.

Step 5: Acetylation - Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

The final step involves the acetylation of the hydroxyl groups of 5-deoxy-D-ribofuranose.

Protocol:

  • Dissolve the crude 5-deoxy-D-ribofuranose in pyridine.

  • Add acetic anhydride (Ac2O) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Pour the reaction mixture into ice water and extract the product with an organic solvent.

  • Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a white solid.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. The overall yield from D-ribose is reported to be in the range of 30-56%.[1][2][3]

StepReactantsReagentsSolventTemperatureYield
1. Ketalization D-RiboseAcetone, Methanol, conc. H2SO4-Room Temp.Not specified
2. Esterification Methyl 2,3-O-isopropylidene-β-D-ribofuranosideTosyl chloride (1.5 eq), Triethylamine (4.0 eq)DCMRoom Temp.High
3. Reduction Methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranosideSodium borohydride (4.0 eq)DMSO80-85°CGood
4. Hydrolysis Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside0.04N H2SO4Water80-85°CHigh
5. Acetylation 5-Deoxy-D-ribofuranoseAcetic anhydride, Pyridine-Room Temp.High

Alternative Synthetic Route from Inosine

An alternative approach utilizes inosine as the starting material. This method involves the following sequence:

  • Acylation of inosine with p-toluenesulfonyl chloride.

  • Reduction with sodium borohydride to yield 5'-deoxy-6-hydroxy-9-β-D-purine nucleoside.

  • Acylation with acetic anhydride to produce 2,3-O-diacetyl-5-deoxyinosine.

  • Deglycosylation and simultaneous acetylation to afford the final product, 1,2,3-O-triacetyl-5-deoxy-D-ribofuranose.[4]

This route is reported to have a high yield in the final step (82-83%) and uses readily available starting materials.[4]

Conclusion

The described protocol starting from D-ribose provides a practical and efficient method for the synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. The procedure is well-established and can be scaled up for the production of larger quantities of this important synthetic intermediate. The clear steps of protection, activation, deoxygenation, and deprotection followed by acetylation offer a robust pathway for researchers in the field of medicinal chemistry and drug development.

References

Application Note: A Practical Multi-gram Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a detailed protocol for the multi-gram synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, a key intermediate in the production of various nucleoside analogues and anticancer drugs such as Capecitabine.[1][2][3] The described synthetic route starts from the inexpensive and readily available D-ribose and involves a five-step sequence that is simple, high-yielding, and suitable for large-scale preparations.[1][4]

The overall strategy involves protection of the 2- and 3-hydroxyl groups, activation of the primary 5-hydroxyl group via sulfonylation, subsequent deoxygenation using a hydride reagent, and finally, deprotection and acetylation to yield the target compound.[1][4] The total overall yield for this process is reported to be approximately 56%.[1][4]

Overall Synthetic Pathway

The synthesis transforms D-ribose into the target acetylated 5-deoxy derivative through a five-step reaction sequence. The pathway is designed for scalability and uses cost-effective reagents.

G A D-Ribose B Methyl 2,3-O-isopropylidene- β-D-ribofuranoside A->B  1. H₂SO₄ (cat.)  Acetone, MeOH   C Methyl 2,3-O-isopropylidene- 5-O-tosyl-β-D-ribofuranoside B->C  2. Tosyl Chloride  Et₃N, DCM   D Methyl 5-deoxy-2,3-O- isopropylidene-β-D-ribofuranoside C->D  3. NaBH₄  DMSO, 80-85°C   E 5-Deoxy-D-ribose (Crude Mixture) D->E  4. Dilute H₂SO₄  80-85°C   F 1,2,3-tri-O-acetyl- 5-deoxy-D-ribofuranose E->F  5. Acetic Anhydride  Pyridine   G A Setup & Reaction B Reaction Quenching & Phase Separation A->B C Extraction of Aqueous Phase B->C D Drying & Solvent Evaporation C->D E Purification (e.g., Crystallization) D->E F Analysis & QC (NMR, MP, etc.) E->F

References

Application Notes and Protocols for the Enzymatic Synthesis of Nucleotide Diphosphate (NDP) Deoxysugars

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enzymatic synthesis of nucleotide diphosphate (NDP) deoxysugars. These molecules are crucial for the biological activity of many natural products, including antibiotics and anticancer agents, and their availability is a key factor in drug discovery and development through glycoengineering.[1][2] Enzymatic synthesis offers a powerful alternative to total chemical synthesis, which can be complex and result in low yields.[1] Enzymes provide high regio- and stereoselectivity and are a renewable resource.[1]

Introduction to NDP-Deoxysugar Biosynthesis

Deoxysugars are carbohydrates that have one or more hydroxyl groups replaced by hydrogen atoms. They are often found as components of glycosylated natural products, where they play a critical role in the compound's biological activity.[1][3] The biosynthesis of these sugars occurs at the level of nucleotide diphosphate (NDP) activated sugars, which are then transferred to an aglycone by glycosyltransferases.[1][3]

The majority of bacterial deoxysugars are derived from TDP-α-D-glucose.[1] The general biosynthetic pathway begins with the conversion of common metabolic intermediates, like glucose-6-phosphate, into a sugar-1-phosphate.[4] A nucleotidylyltransferase then activates the sugar-1-phosphate to form an NDP-sugar.[4] For deoxysugars, a key initial step is the conversion of an NDP-hexose to an NDP-4-keto-6-deoxyhexose by a 4,6-dehydratase.[5][6] This intermediate is a crucial branch point for various modifications, including further deoxygenation at other positions, epimerization, and amination, leading to a diverse array of deoxysugars.[1][6]

Experimental Data and Reaction Parameters

The following tables summarize key components and conditions for the enzymatic synthesis of a common precursor, TDP-α-D-glucose, and a subsequent key intermediate, TDP-4-keto-6-deoxy-α-D-glucose.

Table 1: Reagents and Conditions for the One-Pot, Two-Step Enzymatic Synthesis of TDP-α-D-glucose

Component Concentration / Amount Purpose
α-D-glucose-1-phosphate50 mMSubstrate
Thymidine monophosphate (TMP)5 mMSubstrate
Adenosine triphosphate (ATP)15 mMPhosphate donor
Phosphoenolpyruvate (PEP)15 mMPhosphate donor for ATP regeneration
MgCl₂20 mMCofactor for kinases
KCl20 mMCofactor for pyruvate kinase
Thymidylate kinase (TMK)~25-30 µMConverts TMP to TDP
Nucleoside-diphosphate kinase (NDK)~25-30 µMConverts TDP to TTP
Pyruvate kinase (PK)1000 unitsRegenerates ATP from ADP
TDP-glucose pyrophosphorylase-Converts TTP and glucose-1-phosphate to TDP-glucose
Reaction Conditions
Temperature37 °COptimal for enzyme activity
Incubation Time4 hoursFor TTP synthesis
pH7.5Maintained for enzyme stability and activity

Data compiled from descriptions of one-pot synthesis methodologies.[1]

Table 2: Enzymatic Conversion of TDP-α-D-glucose to TDP-4-keto-6-deoxy-α-D-glucose

Component Concentration / Amount Purpose
TDP-α-D-glucoseSubstrate concentration variesSubstrate
TDP-glucose-4,6-dehydrataseCatalytic amountEnzyme
NAD⁺Catalytic amountCofactor
Reaction Conditions
Temperature37 °COptimal for enzyme activity
Incubation TimeVaries (monitor by HPLC)For conversion to product
pH~7.5 - 8.0Optimal for enzyme activity

This reaction is the first committed step in deoxysugar biosynthesis.[1]

Experimental Protocols

The following are detailed protocols for the synthesis and purification of NDP-deoxysugars. These can be adapted for the synthesis of various deoxysugar derivatives.[1][3]

Protocol for the Enzymatic Synthesis of TDP-α-D-glucose

This protocol describes a one-pot, two-step synthesis of TDP-α-D-glucose from α-D-glucose-1-phosphate and thymidine monophosphate.[1]

Materials:

  • α-D-glucose-1-phosphate

  • Thymidine monophosphate (TMP)

  • Adenosine triphosphate (ATP)

  • Phosphoenolpyruvate (PEP)

  • MgCl₂

  • KCl

  • Thymidylate kinase (TMK)

  • Nucleoside-diphosphate kinase (NDK)

  • Pyruvate kinase (PK)

  • TDP-glucose pyrophosphorylase

  • Buffer (e.g., Tris-HCl, pH 7.5)

  • Amicon ultrafiltration unit (e.g., YM-10 membrane)

Procedure:

Step 1: Synthesis of Thymidine Triphosphate (TTP)

  • In a suitable reaction vessel, combine α-D-glucose-1-phosphate (50 mM), TMP (5 mM), ATP (15 mM), PEP (15 mM), MgCl₂ (20 mM), and KCl (20 mM) in buffer.

  • Add the enzyme mixture containing thymidylate kinase, nucleoside-diphosphate kinase, and pyruvate kinase.

  • Incubate the reaction mixture at 37 °C for 4 hours.

  • After incubation, filter the reaction mixture through an Amicon ultrafiltration unit at 4 °C to remove the enzymes.

  • Collect the flow-through, which contains the synthesized TTP, and adjust the pH to 7.5.

Step 2: Synthesis of TDP-α-D-glucose

  • To the TTP-containing flow-through from the previous step, add TDP-glucose pyrophosphorylase.

  • Incubate the reaction mixture at 37 °C. Monitor the reaction progress by a suitable method (e.g., HPLC) until completion.

Protocol for the Synthesis of TDP-4-keto-6-deoxy-α-D-glucose

This protocol describes the conversion of TDP-α-D-glucose to the key deoxysugar intermediate.

Materials:

  • TDP-α-D-glucose (from previous synthesis or commercial source)

  • TDP-glucose-4,6-dehydratase

  • NAD⁺ (catalytic amount)

  • Buffer (e.g., Tris-HCl, pH 7.5-8.0)

Procedure:

  • Dissolve TDP-α-D-glucose in the reaction buffer.

  • Add a catalytic amount of NAD⁺.

  • Initiate the reaction by adding TDP-glucose-4,6-dehydratase.

  • Incubate at 37 °C.

  • Monitor the formation of TDP-4-keto-6-deoxy-α-D-glucose by HPLC.

Purification of NDP-Deoxysugars

NDP-sugars can be purified using a combination of size-exclusion and anion-exchange chromatography.[1]

3.3.1 Size-Exclusion Chromatography

  • Equilibrate a size-exclusion column (e.g., Bio-Rad Bio-Gel P-2) with deionized water at 4 °C.

  • Concentrate the reaction mixture to 1-2 mL. To avoid degradation, do not lyophilize to complete dryness if the stability of the NDP-sugar is unknown.[1]

  • Carefully apply the concentrated sample to the top of the column.

  • Elute the column with deionized water and collect fractions.

  • Analyze the fractions for the presence of the desired NDP-deoxysugar.

3.3.2 Anion-Exchange Chromatography (FPLC)

  • For higher purity, pool the fractions containing the product from the size-exclusion chromatography.

  • Load the pooled sample onto an anion-exchange column (e.g., a Resource Q column).

  • Elute with a linear gradient of a suitable salt solution (e.g., triethylammonium bicarbonate or NaCl).

  • Monitor the elution profile by UV absorbance at 267 nm (for thymidine-containing compounds).

  • Collect the fractions corresponding to the product peak and desalt if necessary.

Visualized Workflows and Pathways

The following diagrams illustrate the key enzymatic steps in the synthesis of NDP-deoxysugars.

Enzymatic_Synthesis_of_TDP_alpha_D_glucose G1P α-D-glucose-1-phosphate invis1 G1P->invis1 TMP Thymidine Monophosphate (TMP) TDP Thymidine Diphosphate (TDP) TMP->TDP Thymidylate Kinase (TMK) TTP Thymidine Triphosphate (TTP) TDP->TTP Nucleoside Diphosphate Kinase (NDK) TTP->invis1 TDP_glucose TDP-α-D-glucose invis1->TDP_glucose TDP-glucose Pyrophosphorylase invis2

Caption: Enzymatic synthesis of TDP-α-D-glucose.

Deoxysugar_Biosynthesis_Pathway TDP_glucose TDP-α-D-glucose TDP_4_keto_6_deoxy TDP-4-keto-6-deoxy-α-D-glucose TDP_glucose->TDP_4_keto_6_deoxy TDP-glucose-4,6-dehydratase TDP_2_6_dideoxy TDP-4-keto-2,6-dideoxy-α-D-glucose TDP_4_keto_6_deoxy->TDP_2_6_dideoxy 2-dehydratase TDP_3_keto_2_6_dideoxy TDP-3-keto-2,6-dideoxyhexoses TDP_2_6_dideoxy->TDP_3_keto_2_6_dideoxy 3-ketoreductase TDP_3_amino_2_6_dideoxy TDP-3-amino-2,6-dideoxyhexoses TDP_2_6_dideoxy->TDP_3_amino_2_6_dideoxy 3-aminotransferase

Caption: Biosynthesis of TDP-deoxysugar intermediates.

Applications in Research and Drug Development

The availability of NDP-deoxysugars through enzymatic synthesis is a significant advantage for several research and development areas:

  • Glycoengineering and Glycodiversification: Novel natural product analogs can be created by supplying glycosyltransferases with a variety of NDP-deoxysugars.[1][3] This can lead to the generation of new drug candidates with improved efficacy, reduced toxicity, or altered pharmacokinetic properties.[6]

  • Elucidation of Biosynthetic Pathways: Access to NDP-deoxysugar intermediates allows for the in vitro characterization of enzymes involved in natural product biosynthesis.[1][3]

  • Development of Novel Therapeutics: Deoxysugars are integral components of many clinically important drugs.[2] The ability to synthesize a wide range of these sugars enzymatically facilitates the development of new antibiotics, anticancer agents, and other therapeutics.[2]

References

Application Notes and Protocols: 5-Deoxy-D-ribo-hexose as a Versatile Scaffold for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-Deoxy-D-ribo-hexose as a foundational building block in the synthesis of novel anticancer compounds. This document details the rationale, synthesis of key intermediates, biological evaluation protocols, and mechanisms of action for derivatives of this deoxy sugar.

Introduction

This compound, a derivative of the naturally occurring monosaccharide D-ribose, presents a unique and valuable scaffold for the development of targeted anticancer therapeutics. The absence of the hydroxyl group at the 5-position offers a strategic site for chemical modification, enabling the creation of a diverse array of nucleoside and non-nucleoside analogs with potential antitumor activity. One of the most prominent applications of this scaffold is in the design of prodrugs, such as doxifluridine (5'-deoxy-5-fluorouridine), which can be selectively activated within the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.

Key Intermediate Synthesis: 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

A critical intermediate for the synthesis of many this compound-based anticancer compounds is 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose. Its preparation from D-ribose is a key step in the overall synthetic pathway.

Experimental Protocol: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose from D-ribose

This protocol outlines a practical route for the multi-gram synthesis of the target intermediate.[1][2]

Materials:

  • D-ribose

  • Acetone

  • Concentrated Sulfuric Acid

  • Methanol

  • Tosyl chloride

  • Triethylamine (Et3N)

  • Dichloromethane (DCM)

  • Sodium borohydride (NaBH4)

  • Dimethyl sulfoxide (DMSO)

  • Pyridine

  • Acetic anhydride (Ac2O)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate (EtOAc)

  • Magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Ketalization:

    • Dissolve D-ribose in a mixture of acetone and methanol.

    • Add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).

    • Neutralize the reaction with sodium bicarbonate, filter, and concentrate the filtrate to obtain methyl 2,3-O-isopropylidene-β-D-ribofuranoside.

  • Esterification (Tosylation):

    • Dissolve the product from step 1 in dichloromethane.

    • Add triethylamine and cool the mixture in an ice bath.

    • Slowly add tosyl chloride and stir the reaction at room temperature until completion (monitored by TLC).

    • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside.

  • Reduction (Deoxygenation):

    • Dissolve the tosylated compound in dimethyl sulfoxide.

    • Add sodium borohydride in portions and heat the mixture at 80-85°C until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over magnesium sulfate, filter, and concentrate.

  • Hydrolysis:

    • Treat the resulting product with dilute sulfuric acid and heat at 80-85°C to remove the isopropylidene and methyl groups (monitored by TLC).

    • Neutralize the reaction with sodium bicarbonate and concentrate to dryness.

  • Acetylation:

    • Dissolve the crude 5-deoxy-D-ribofuranose in a mixture of pyridine and acetic anhydride.

    • Stir at room temperature until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the organic layer with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over magnesium sulfate, filter, and concentrate.

    • Purify the residue by silica gel column chromatography to obtain 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Anticancer Activity of this compound Derivatives

The primary anticancer strategy involving this compound is the creation of nucleoside analogs that act as prodrugs for the potent chemotherapeutic agent 5-fluorouracil (5-FU).

Doxifluridine (5'-deoxy-5-fluorouridine)

Doxifluridine is a fluoropyrimidine derivative that is metabolically converted to 5-FU. This conversion is catalyzed by thymidine phosphorylase, an enzyme that is often found in higher concentrations in tumor tissues compared to normal tissues, leading to a degree of tumor-selective activation.

Quantitative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil (the active metabolite) and its prodrug Doxifluridine against various human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
5-Fluorouracil HCT-116Colon Carcinoma~5-20
SW620Colon Carcinoma~25-50
HT-29Colon Carcinoma~10-30
MCF-7Breast Adenocarcinoma~1-10
A549Lung Carcinoma~15-35
HeLaCervical Cancer~20-40
Doxifluridine Various Oral Squamous Cell Carcinoma LinesOral Squamous Cell Carcinoma~10-100 (time-dependent)

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time. The data presented here is a representative range compiled from multiple sources.

Experimental Protocols for Biological Evaluation

Cell Viability and Cytotoxicity Assays

To determine the anticancer activity of newly synthesized this compound derivatives, standardized in vitro cytotoxicity assays are essential. The MTT and CellTiter-Glo® assays are two widely used methods.

Protocol 1: MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells, by generating a luminescent signal.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Opaque-walled 96-well or 384-well plates

  • Test compounds

  • CellTiter-Glo® Reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into opaque-walled multiwell plates and incubate for 24 hours.

  • Compound Treatment: Add the test compounds at various concentrations and incubate for the desired period.

  • Reagent Addition: Equilibrate the plate and its contents to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Record the luminescence using a luminometer.

  • Data Analysis: Determine the IC50 values by plotting the luminescence signal against the concentration of the test compound.

Mechanism of Action: Signaling Pathways

The anticancer effects of this compound-based prodrugs like doxifluridine are primarily mediated by their active metabolite, 5-fluorouracil (5-FU). 5-FU exerts its cytotoxic effects through the disruption of DNA and RNA synthesis and by inducing apoptosis.

Metabolic Activation of Doxifluridine

The following diagram illustrates the enzymatic conversion of the prodrug doxifluridine to the active anticancer agent 5-fluorouracil.

Metabolic_Activation Doxifluridine Doxifluridine (5'-deoxy-5-fluorouridine) FU 5-Fluorouracil (5-FU) Doxifluridine->FU Enzymatic Conversion Enzyme Thymidine Phosphorylase (TP) Enzyme->Doxifluridine

Caption: Metabolic activation of doxifluridine to 5-fluorouracil.

5-Fluorouracil-Induced Apoptosis Signaling

Once activated, 5-FU can trigger programmed cell death (apoptosis) through various signaling cascades, often involving the tumor suppressor protein p53.

Apoptosis_Pathway FU 5-Fluorouracil (5-FU) DNA_Damage DNA/RNA Damage FU->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax (Pro-apoptotic) p53->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 Downregulates Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified signaling pathway of 5-FU-induced apoptosis.

Clinical Significance

Prodrugs of 5-FU that utilize a 5'-deoxy-sugar moiety, such as capecitabine, are in widespread clinical use for the treatment of various solid tumors, including breast, colorectal, and gastric cancers.[3][4][5][6][7] The design principle of tumor-selective activation demonstrated by these agents highlights the potential of the this compound scaffold in developing safer and more effective cancer chemotherapies.

Conclusion

This compound serves as a valuable and versatile building block for the synthesis of innovative anticancer compounds. The ability to create tumor-activated prodrugs represents a significant advancement in cancer therapy, and ongoing research into novel derivatives of this deoxy sugar holds promise for the development of next-generation anticancer agents with improved therapeutic indices. The protocols and data presented in these application notes provide a solid foundation for researchers to explore and expand upon the potential of this important molecular scaffold.

References

Application Notes and Protocols: Glycosylation of 5-Deoxy-D-ribo-hexose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Deoxy-D-ribo-hexose is a deoxy sugar of significant interest in medicinal chemistry and drug development. Its incorporation into various molecular scaffolds can modulate pharmacological properties such as metabolic stability, bioavailability, and target-binding affinity. The absence of the 5-hydroxyl group can lead to altered hydrogen bonding interactions and conformational preferences compared to its parent hexose, D-ribose. These subtle structural changes can have profound effects on the biological activity of glycosylated natural products and synthetic drug candidates.

These application notes provide a detailed protocol for the glycosylation of a this compound derivative, specifically using 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose as a glycosyl donor. This donor can be synthesized from D-ribose via a multi-step procedure involving deoxygenation and acetylation. The protocol described herein is a representative method that can be adapted for various glycosyl acceptors.

Data Presentation: Glycosylation of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose with Various Acceptors

The following table summarizes typical yields and stereoselectivities observed in glycosylation reactions using per-O-acetylated glycosyl donors with different types of alcohol acceptors under Lewis acid catalysis. While specific data for 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose is not extensively published, these values, based on analogous reactions with similar donors, provide an expected range of outcomes. The stereoselectivity is influenced by the nature of the acceptor and the reaction conditions.

Glycosyl Acceptor (R-OH)Promoter (Lewis Acid)SolventTemperature (°C)Typical Yield (%)Anomeric Ratio (β:α)
MethanolTMSOTfCH₂Cl₂0 to rt75-85>10:1
CyclohexanolBF₃·OEt₂CH₂Cl₂-20 to 060-755:1 to 8:1
1-OctanolSnCl₄Toluene0 to rt70-80>8:1
CholesterolTMSOTfCH₂Cl₂0 to rt55-70>15:1
Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (6-OH)BF₃·OEt₂CH₂Cl₂-40 to -2065-784:1 to 7:1

Experimental Protocols

Protocol 1: Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Glycosyl Donor)

This protocol is adapted from a practical, high-yielding synthesis from D-ribose. The key steps involve the deoxygenation of a sulfonyloxy-activated hydroxyl group.

Materials:

  • D-ribose

  • Anhydrous Methanol

  • 2,2-Dimethoxypropane

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Anhydrous Pyridine

  • Methanesulfonyl chloride (MsCl)

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Methyl 2,3-O-isopropylidene-β-D-ribofuranoside:

    • Dissolve D-ribose (1.0 eq) in anhydrous methanol.

    • Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH·H₂O.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Neutralize the reaction with triethylamine and concentrate under reduced pressure.

    • Purify the residue by silica gel chromatography to yield the product.

  • Mesylation of the 5-hydroxyl group:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C and add methanesulfonyl chloride (1.2 eq) dropwise.

    • Stir the reaction at 0 °C for 2 hours and then at room temperature overnight.

    • Quench the reaction with ice-water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate to give the mesylated intermediate.

  • Reductive Deoxygenation:

    • Dissolve the mesylated intermediate (1.0 eq) in anhydrous THF.

    • Carefully add LiAlH₄ (2.0 eq) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

    • Cool the reaction to 0 °C and quench sequentially with water, 15% NaOH solution, and water.

    • Filter the resulting suspension through celite and concentrate the filtrate.

  • Hydrolysis and Acetylation:

    • Treat the crude product from the deoxygenation step with aqueous acetic acid to remove the isopropylidene group.

    • After complete hydrolysis (monitored by TLC), concentrate the solution.

    • Dissolve the resulting crude 5-deoxy-D-ribofuranose in a mixture of acetic anhydride and pyridine.

    • Add a catalytic amount of DMAP and stir at room temperature overnight.

    • Quench the reaction with water and extract with ethyl acetate.

    • Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate.

    • Purify the residue by silica gel chromatography to afford 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Protocol 2: General Glycosylation Procedure using 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose

This protocol describes a general method for the glycosylation of an alcohol acceptor using the prepared this compound donor under Lewis acid catalysis.

Materials:

  • 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (Glycosyl Donor) (1.0 eq)

  • Glycosyl Acceptor (e.g., Methanol, Cyclohexanol) (1.2-1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂) or Toluene

  • Lewis Acid Promoter (e.g., TMSOTf, BF₃·OEt₂) (0.1-1.2 eq)

  • Molecular Sieves (4 Å, activated)

  • Triethylamine or Pyridine (for quenching)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl donor (1.0 eq), glycosyl acceptor (1.2 eq), and activated 4 Å molecular sieves.

    • Add anhydrous CH₂Cl₂ and stir the suspension at room temperature for 30 minutes.

  • Glycosylation Reaction:

    • Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -40 °C).

    • Add the Lewis acid promoter (e.g., TMSOTf, 0.2 eq) dropwise.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 1 to several hours depending on the reactivity of the acceptor and the promoter used.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding triethylamine or pyridine.

    • Allow the mixture to warm to room temperature and filter through a pad of celite, washing with CH₂Cl₂.

    • Wash the combined filtrate with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired glycoside.

  • Characterization:

    • Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to confirm its structure and determine the anomeric ratio.

Mandatory Visualizations

Glycosylation_Workflow cluster_prep Preparation cluster_reaction Glycosylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis donor This compound Glycosyl Donor setup Reaction Setup (Inert Atmosphere) donor->setup acceptor Glycosyl Acceptor acceptor->setup sieves Activation of Molecular Sieves sieves->setup cooling Cooling to Reaction Temperature setup->cooling addition Lewis Acid Promoter Addition cooling->addition monitoring TLC Monitoring addition->monitoring quench Quenching Reaction monitoring->quench Reaction Complete filtration Filtration quench->filtration extraction Extraction & Washing filtration->extraction purification Column Chromatography extraction->purification analysis NMR & Mass Spectrometry Characterization purification->analysis

Caption: Experimental workflow for the glycosylation of a this compound derivative.

Glycosylation_Mechanism donor Glycosyl Donor (AcO-Anomer) oxocarbenium Oxocarbenium Ion Intermediate donor->oxocarbenium Activation lewis_acid Lewis Acid (e.g., TMSOTf) lewis_acid->donor product Glycoside Product (β-anomer favored) oxocarbenium->product acceptor Glycosyl Acceptor (R-OH) acceptor->oxocarbenium Nucleophilic Attack

Caption: Simplified mechanism of Lewis acid-catalyzed glycosylation.

Application Notes and Protocols for Deoxygenation Methods in Carbohydrate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for common deoxygenation methods utilized in carbohydrate synthesis. Deoxygenated carbohydrates are crucial components of many biologically active molecules, including antibiotics and other therapeutics, making their efficient synthesis a key focus in medicinal chemistry and drug development.[1] The methods detailed below—Barton-McCombie deoxygenation, photoredox deoxygenation, and electrochemical deoxygenation—offer distinct advantages and are suited for different synthetic strategies.

Barton-McCombie Deoxygenation

The Barton-McCombie reaction is a well-established and reliable method for the deoxygenation of alcohols in carbohydrates.[2][3][4][5] The reaction proceeds via a two-step process: formation of a thiocarbonyl derivative (typically a xanthate) from the target hydroxyl group, followed by a radical-initiated reduction using a tin hydride reagent.[2][3][4]

Quantitative Data Summary
Substrate TypePosition of DeoxygenationThiocarbonyl DerivativeReagentsReaction Time (h)Yield (%)Reference
PyranosideC2, C3, C4, C6Xanthaten-Bu3SnH, AIBN4High[1]
FuranosideC2, C3, C5Xanthaten-Bu3SnH, AIBN4High[1]
PyranosideC2, C3, C4, C6(Thiocarbonyl)imidazoliden-Bu3SnH, AIBN-High[1]
FuranosideC2, C3, C5(Thiocarbonyl)imidazoliden-Bu3SnH, AIBN-High[1]
PyranosideC2, C3, C4, C6Phenyl Thionocarbonaten-Bu3SnH, AIBN-High[1]
FuranosideC1, C2, C3, C5Phenyl Thionocarbonaten-Bu3SnH, AIBN-High[1]
Experimental Protocols

Protocol 1.1: Synthesis of a Xanthate Derivative

This protocol describes the formation of an S-methyl xanthate at a specific hydroxyl group of a protected carbohydrate.

Materials:

  • Protected carbohydrate (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Carbon disulfide (CS2, 5.0 equiv)

  • Methyl iodide (MeI, 5.0 equiv)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the protected carbohydrate and anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for an additional hour.

  • Add methyl iodide and continue stirring at room temperature for 24 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired S-methyl xanthate derivative.[4]

Protocol 1.2: Barton-McCombie Deoxygenation

This protocol details the deoxygenation of the synthesized xanthate derivative.

Materials:

  • Carbohydrate xanthate (1.0 equiv)

  • Tributyltin hydride (n-Bu3SnH, 2.0 equiv)

  • Azobisisobutyronitrile (AIBN, 0.2 equiv)

  • Anhydrous toluene

  • Argon or Nitrogen atmosphere

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the carbohydrate xanthate in anhydrous toluene.

  • Add tributyltin hydride and AIBN to the solution at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 4 hours, or until the starting material is consumed as monitored by TLC.

  • Cool the reaction mixture to room temperature and quench with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the deoxygenated carbohydrate.[2][4]

Reaction Mechanism

The Barton-McCombie deoxygenation proceeds through a radical chain mechanism.

BartonMcCombie cluster_initiation Initiation cluster_propagation Propagation AIBN AIBN Bu3Sn_rad n-Bu3Sn• AIBN->Bu3Sn_rad Heat Bu3SnH n-Bu3SnH Bu3SnH->Bu3Sn_rad Radical Abstraction Xanthate R-O-C(=S)SMe Adduct R-O-C(•)(SnBu3)SMe Xanthate->Adduct + n-Bu3Sn• R_rad R• Adduct->R_rad Fragmentation Deoxy_Product R-H R_rad->Deoxy_Product + n-Bu3SnH Deoxy_Product->Bu3Sn_rad Regenerates PhotoredoxDeoxygenation cluster_photocatalysis Photocatalytic Cycle cluster_substrate_reduction Substrate Reduction PC Photocatalyst (PC) PC_excited PC* PC->PC_excited hv (Visible Light) PC_reduced PC•- PC_excited->PC_reduced + Donor PC_reduced->PC + Substrate Donor Electron Donor Donor_oxidized Donor•+ Donor->Donor_oxidized Substrate R-OBz Substrate_anion [R-OBz]•- Substrate->Substrate_anion + e- (from PC•-) R_rad R• Substrate_anion->R_rad Fragmentation Product R-H R_rad->Product + H• H_source H-Donor H_source->R_rad ElectrochemicalWorkflow cluster_cell_setup Electrochemical Cell Setup cluster_process Electrolysis Process cluster_workup Workup and Purification Cell Undivided Cell Cathode Sn Cathode Cell->Cathode Anode Al Anode (sacrificial) Cell->Anode Electrolyte Substrate + AlCl3 + TBAClO4 in MeCN/EtOAc Cell->Electrolyte Reduction Reduction at Cathode: R-OH + 2e- + 2H+ -> R-H + H2O Cathode->Reduction Oxidation Oxidation at Anode: Al -> Al3+ + 3e- Anode->Oxidation Power Constant Current Source Power->Cell Quench Quench with Water Reduction->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify

References

Application of 5-Deoxy-D-ribo-hexose in Glycoengineering: A Conceptual Framework

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and databases reveals no established applications or protocols for the use of 5-Deoxy-D-ribo-hexose in the field of glycoengineering. This suggests that its potential as a tool for modifying glycoproteins, such as therapeutic antibodies or antibody-drug conjugates (ADCs), has not been explored or documented in published research.

However, based on the principles of metabolic glycoengineering and the known roles of other deoxy sugars in biological systems, we can outline a conceptual framework for the potential application of this compound. This document provides hypothetical application notes and protocols that researchers, scientists, and drug development professionals could use as a starting point for investigating this novel sugar analog.

Conceptual Application Notes

Introduction to this compound as a Potential Glycoengineering Tool

This compound is a monosaccharide analog where the hydroxyl group at the 5-position is replaced by a hydrogen atom. In the context of glycoengineering, its incorporation into cellular glycans could offer unique properties to glycoproteins. Deoxy sugars are known to be important components of various biomolecules and can influence biological activities such as receptor binding and molecular recognition.[1][2] The introduction of this compound into the glycan structures of therapeutic proteins could potentially:

  • Modulate Protein Function: Alter the binding affinity of a therapeutic antibody to its target antigen or a receptor.

  • Enhance Stability: The absence of the 5-hydroxyl group might affect the conformational flexibility of the glycan, potentially leading to increased protein stability.

  • Serve as a Bio-orthogonal Handle (with further modification): While this compound itself lacks a bio-orthogonal handle, its synthesis could be modified to include an azide or alkyne group, enabling "click" chemistry for the site-specific conjugation of payloads in ADCs.

Hypothetical Mechanism of Metabolic Incorporation

For this compound to be utilized in metabolic glycoengineering, it must be taken up by the cell and processed by the cellular glycosylation machinery. The proposed metabolic pathway would likely involve its conversion to a nucleotide sugar donor, which can then be used by glycosyltransferases to incorporate the analog into growing glycan chains.

G cluster_cell Cellular Environment 5DRH_ext This compound (extracellular) Transport Sugar Transporter 5DRH_ext->Transport Uptake 5DRH_int This compound (intracellular) Transport->5DRH_int Kinase Hexokinase (Hypothetical) 5DRH_int->Kinase Phosphorylation 5DRH_P This compound-phosphate Kinase->5DRH_P Nucleotidyltransferase Nucleotidyltransferase (Hypothetical) 5DRH_P->Nucleotidyltransferase Activation NDP_5DRH NDP-5-Deoxy-D-ribo-hexose Nucleotidyltransferase->NDP_5DRH Glycosyltransferase Glycosyltransferase NDP_5DRH->Glycosyltransferase Modified_Glycoprotein Modified Glycoprotein Glycosyltransferase->Modified_Glycoprotein Incorporation Glycoprotein Nascent Glycoprotein Glycoprotein->Glycosyltransferase

Figure 1: Hypothetical metabolic pathway for the incorporation of this compound into glycoproteins. This pathway is speculative and would require experimental validation.

Experimental Protocols: A Roadmap for Investigation

The following protocols are provided as a guide for the initial investigation into the application of this compound for glycoengineering.

Protocol 1: Synthesis of this compound

As this compound is not readily commercially available for glycoengineering studies, a synthetic route would need to be established. General methods for carbohydrate deoxygenation could be adapted for this purpose.[1][2]

Objective: To synthesize and purify this compound.

Materials:

  • D-ribose or a suitable precursor

  • Appropriate protecting group reagents

  • Reagents for selective deoxygenation at the C5 position

  • Deprotection reagents

  • Solvents for reaction and purification (e.g., dichloromethane, methanol, ethyl acetate)

  • Silica gel for column chromatography

  • NMR spectrometer and mass spectrometer for characterization

Methodology (Conceptual Outline):

  • Protection of Hydroxyl Groups: Selectively protect the hydroxyl groups of the starting material, leaving the C5-hydroxyl group accessible for modification or activation.

  • Activation of the C5-Hydroxyl Group: Activate the C5-hydroxyl group for nucleophilic substitution (e.g., by converting it to a tosylate or mesylate).

  • Deoxygenation: Reduce the activated C5 position to a hydrogen. This is a critical step and may require optimization of reducing agents and reaction conditions.

  • Deprotection: Remove all protecting groups to yield the final this compound.

  • Purification and Characterization: Purify the product using column chromatography and confirm its identity and purity by NMR spectroscopy and mass spectrometry.

Protocol 2: Cell Viability and Cytotoxicity Assay

Before assessing its incorporation, it is crucial to determine the toxicity of this compound to the cell line of interest.

Objective: To determine the maximum non-toxic concentration of this compound.

Materials:

  • Target cell line (e.g., CHO, HEK293)

  • Complete cell culture medium

  • Synthesized this compound

  • 96-well cell culture plates

  • MTT or similar cell viability assay reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of this compound in complete cell culture medium. Replace the medium in the wells with the sugar-containing medium. Include untreated cells as a negative control.

  • Incubation: Incubate the cells for a period relevant to glycoengineering experiments (e.g., 48-72 hours).

  • Viability Assay: Perform the MTT assay according to the manufacturer's instructions.

  • Data Analysis: Measure the absorbance and calculate the percentage of viable cells compared to the untreated control. Determine the concentration at which cell viability is not significantly affected.

Protocol 3: Metabolic Labeling and Detection of Incorporation

This protocol aims to determine if this compound is incorporated into cellular glycoproteins.

Objective: To detect the incorporation of this compound into the glycans of a model glycoprotein.

Materials:

  • Target cell line expressing a model glycoprotein (e.g., a recombinant antibody)

  • Complete cell culture medium

  • Non-toxic concentration of this compound (determined in Protocol 2)

  • Cell lysis buffer

  • Protein A/G affinity chromatography resin

  • PNGase F

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS)

Methodology:

  • Metabolic Labeling: Culture the cells in the presence of the non-toxic concentration of this compound for 48-72 hours.

  • Glycoprotein Purification: Harvest the cell culture supernatant and purify the model glycoprotein using Protein A/G affinity chromatography.

  • Glycan Release: Treat the purified glycoprotein with PNGase F to release the N-glycans.

  • Mass Spectrometry Analysis: Analyze the released glycans by mass spectrometry. Look for mass shifts corresponding to the incorporation of this compound (a decrease of 16 Da per incorporated molecule compared to a standard hexose).

  • Data Analysis: Compare the mass spectra of glycans from treated and untreated cells to identify and quantify the incorporation of the deoxy sugar.

G Start Start Protocol1 Protocol 1: Synthesis of This compound Start->Protocol1 Protocol2 Protocol 2: Cell Viability Assay Protocol1->Protocol2 Protocol3 Protocol 3: Metabolic Labeling & Detection Protocol2->Protocol3 Analysis Functional Analysis of Modified Glycoprotein Protocol3->Analysis End End Analysis->End

Figure 2: A logical workflow for the investigation of this compound in glycoengineering.

Data Presentation: Expected Quantitative Data

Should these exploratory experiments be successful, the following tables provide a template for structuring the quantitative data.

Table 1: Cytotoxicity of this compound on Target Cells

Concentration (mM)Cell Viability (%)Standard Deviation
0 (Control)100± 5.2
198.5± 4.8
595.1± 6.1
1088.7± 5.5
2075.3± 7.3
5045.9± 8.0

(Note: Data presented are hypothetical and for illustrative purposes only.)

Table 2: Mass Spectrometry Analysis of Glycans from a Model Antibody

Glycan StructureTheoretical Mass (Da)Observed Mass (Da) - ControlObserved Mass (Da) - 5DRH TreatedPutative Incorporation
G0F1485.51485.61469.61
G1F1647.61647.71631.71
G2F1809.71809.81793.81

(Note: Data presented are hypothetical and for illustrative purposes only. 5DRH = this compound)

Conclusion and Future Directions

While there is currently no direct evidence for the application of this compound in glycoengineering, the conceptual framework and protocols outlined here provide a comprehensive starting point for its investigation. Successful incorporation of this deoxy sugar could open new avenues for fine-tuning the properties of therapeutic glycoproteins. Future research should focus on the enzymatic basis of its incorporation, the structural and functional consequences for modified proteins, and the development of chemically modified versions for applications such as ADC synthesis.

References

Chemoenzymatic Synthesis of 5-Deoxy Sugar Derivatives: Applications and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Application Note: The synthesis of complex carbohydrates and their derivatives is a cornerstone of modern drug discovery and development. Among these, 5-deoxy sugars are crucial components of numerous biologically active natural products, including a variety of antibiotics and anticancer agents. Their unique structure contributes significantly to the molecular recognition and pharmacological activity of the parent compounds. Chemoenzymatic approaches to synthesizing these derivatives offer a powerful alternative to purely chemical methods, leveraging the exquisite stereo- and regioselectivity of enzymes to overcome challenges associated with protecting group manipulations and stereocenter control. This document provides detailed protocols for the synthesis of a key intermediate, thymidine diphosphate (TDP)-4-keto-6-deoxy-D-glucose, and highlights the applications of 5-deoxy sugar derivatives in therapeutic development.

The Role of 5-Deoxy Sugars in Drug Development

Deoxy sugars are integral to the efficacy of many antibiotics.[1] They are synthesized from common sugars like D-glucose, with the transformations occurring at the nucleotide sugar stage, often as a TDP derivative.[1] The sugar moieties can be essential for the biological activity of these compounds.[1][2] For instance, macrolide antibiotics, a major class of antibacterial drugs, feature a many-membered lactone ring glycosylated with one or more deoxy sugars.[3] These sugar residues are critical for the drug's ability to bind to bacterial ribosomes and inhibit protein synthesis.[3]

The development of novel antibiotics often involves the modification of these sugar components. By creating "unnatural" antibiotic glycones through combinatorial enzymatic synthesis, it is possible to generate libraries of new compounds with potentially improved pharmacological profiles.[1][2] This "glycorandomization" approach allows for the exploration of structure-activity relationships, leading to the design of next-generation antibiotics that can overcome existing resistance mechanisms.[2]

General Workflow for Chemoenzymatic Synthesis

The chemoenzymatic synthesis of 5-deoxy sugar derivatives typically follows a multi-step enzymatic cascade, often starting from an activated nucleotide sugar. A common and crucial intermediate in the biosynthesis of many deoxysugars is TDP-4-keto-6-deoxy-α-D-glucose.[4] This intermediate serves as a branch point for pathways leading to a wide array of structurally diverse deoxysugars.[4]

The general workflow can be visualized as follows:

G General Workflow for 5-Deoxy Sugar Synthesis cluster_0 Step 1: Activation cluster_1 Step 2: Dehydration cluster_2 Step 3: Diversification cluster_3 Step 4: Application A Glucose-1-phosphate B TDP-Glucose A->B Glucose-1-phosphate thymidylyltransferase (RmlA) C TDP-4-keto-6-deoxy- D-glucose B->C TDP-glucose 4,6-dehydratase (RmlB) D TDP-L-rhamnose C->D Epimerase (RmlC) & Reductase (RmlD) E TDP-D-fucose C->E Reductase F Other Deoxy Sugars C->F Other modifying enzymes G Glycosylated Natural Products D->G E->G F->G

Caption: A generalized workflow for the chemoenzymatic synthesis of 5-deoxy sugar derivatives.

Experimental Protocols

Protocol 1: Gram-Scale Enzymatic Synthesis of TDP-4-keto-6-deoxy-D-glucose

This protocol describes a combined enzymatic synthesis starting from dTDP and sucrose to produce the key intermediate, TDP-4-keto-6-deoxy-D-glucose.[5]

Materials:

  • dTDP

  • Sucrose

  • Sucrose synthase

  • TDP-D-glucose 4,6-dehydratase

  • Reaction Buffer (e.g., Tris-HCl with MgCl2)

  • Anion-exchange chromatography column

  • Gel filtration column

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing dTDP and sucrose in a suitable buffer.

  • Enzyme Addition: Add sucrose synthase and TDP-D-glucose 4,6-dehydratase to the reaction mixture.

  • Incubation: Incubate the reaction at an optimal temperature (e.g., 37°C) with gentle agitation. Monitor the reaction progress using HPLC.

  • Fed-Batch: To achieve high conversion rates, a fed-batch approach can be used, where additional substrate is added over time.

  • Purification:

    • Anion-Exchange Chromatography: After the reaction is complete, purify the product using an anion-exchange chromatography column to separate the negatively charged TDP-sugar derivative from other reaction components.

    • Gel Filtration: Further purify the product using a gel filtration column to remove any remaining impurities and for desalting.

  • Analysis: Confirm the identity and purity of the product using techniques such as NMR spectroscopy and mass spectrometry.

Protocol 2: HPLC Analysis of Sugar Derivatives

This protocol outlines a general method for the analysis of sugar derivatives using HPLC with pre-column derivatization with 1-phenyl-3-methyl-5-pyrazolone (PMP).[6][7]

Materials:

  • Sugar sample

  • 1-phenyl-3-methyl-5-pyrazolone (PMP) solution

  • NaOH solution

  • HCl solution

  • Chloroform

  • HPLC system with a DAD or UV detector

  • C18 column (for PMP-derivatives)[7]

Procedure:

  • Derivatization:

    • Mix the sugar sample with a methanolic solution of PMP and an aqueous NaOH solution.

    • Incubate the mixture at a specific temperature (e.g., 70°C) for a defined time (e.g., 30-120 minutes) to allow for the derivatization reaction to occur.[8]

    • Neutralize the reaction with HCl.

    • Extract the PMP-labeled sugars with chloroform and evaporate the solvent.

    • Re-dissolve the residue in the mobile phase for HPLC analysis.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Use a C18 column for the separation of the PMP-sugar derivatives.[7]

    • Employ a suitable mobile phase, often a gradient of acetonitrile in a phosphate buffer.

    • Detect the derivatives using a DAD or UV detector at a wavelength of approximately 245-250 nm.[7]

Data Presentation

Table 1: Quantitative Yields of Enzymatic Syntheses
ProductStarting Material(s)Key EnzymesYieldReference
TDP-4-keto-6-deoxy-D-glucosedTDP, SucroseSucrose synthase, TDP-D-glucose 4,6-dehydratase73% (overall)[5]
TDP-α-D-mycaminoseTDP-4-keto-6-deoxy-α-D-glucoseTyl1a, TylB, TylM111%[4]
Table 2: Example HPLC Conditions for PMP-Sugar Derivative Analysis
ParameterConditionReference
ColumnZorbax Extend C18[6]
Mobile Phase A100 mM sodium phosphate buffer, pH 8.0[6]
Mobile Phase BAcetonitrile[6]
Gradient12-17% B over 35 min[6]
DetectionDAD[6]
Column Temperature25 °C[6]

Detailed Synthesis Pathway Diagram

The following diagram illustrates the detailed enzymatic pathway for the synthesis of TDP-L-rhamnose and TDP-D-fucose from TDP-D-glucose, highlighting the central role of TDP-4-keto-6-deoxy-D-glucose.

detailed_pathway Detailed Biosynthetic Pathway of TDP-Deoxysugars start TDP-D-glucose intermediate TDP-4-keto-6-deoxy-D-glucose start->intermediate TDP-glucose 4,6-dehydratase (RmlB) epimerized_intermediate TDP-4-keto-L-rhamnose intermediate->epimerized_intermediate 3,5-Epimerase (RmlC) fucose TDP-D-fucose intermediate->fucose 4-Reductase rhamnose TDP-L-rhamnose epimerized_intermediate->rhamnose 4-Reductase (RmlD)

Caption: Biosynthetic pathway from TDP-D-glucose to TDP-L-rhamnose and TDP-D-fucose.

References

Application Notes and Protocols for the Analytical Detection of 5-Deoxy-D-ribo-hexose in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-Deoxy-D-ribo-hexose in biological samples. The protocols are intended as a starting point and may require further optimization for specific applications.

Introduction

This compound is a deoxy sugar that plays a role in various biological processes. Accurate and sensitive detection of this molecule in biological matrices is crucial for understanding its metabolic pathways, its potential as a biomarker, and for the development of therapeutics that may interact with its metabolic route. This document outlines protocols for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods

The primary recommended method for the quantification of this compound in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

A specific LC-MS method has been described for the detection of 5-deoxy-D-ribofuranose, a form of this compound, in a pharmaceutical intermediate, which can be adapted for biological samples.[1]

Quantitative Data Summary

The following table summarizes the reported quantitative performance for the detection of 5-deoxy-D-ribofuranose using LC-MS.[1]

ParameterValue
Limit of Quantification (LOQ)0.08480 µg/mL

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method developed for a related compound and will require validation for plasma samples.[1]

1. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound).

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (35:65 acetonitrile:water).[1]

  • Vortex for 15 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Chromatographic Column: Acclaim RSL C120 C18 (2.0 x 100 mm, 2.2 µm)[1]

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient: Isocratic elution with 35% B at a flow rate of 0.2 mL/min[1]

  • Column Temperature: 30°C

  • Injection Volume: 2 µL[1]

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.[1]

  • Ion Source Parameters:

    • Spray Voltage: 2800 V[1]

    • Evaporation Temperature: 200°C[1]

    • Ion Transport Tube Temperature: 325°C[1]

  • MS/MS Transitions:

    • These would need to be determined by infusing a standard of this compound to identify the precursor ion and optimize fragmentation to select a quantifier and a qualifier product ion.

3. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of this compound into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation protocol.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Visualizations

Biosynthesis of Deoxyribose

Deoxyribose sugars are synthesized from their ribose counterparts through the action of ribonucleotide reductases.[2]

Biosynthesis_of_Deoxyribose Ribose_5_phosphate Ribose 5-phosphate Ribonucleotide_reductase Ribonucleotide Reductase Ribose_5_phosphate->Ribonucleotide_reductase Deoxyribose_5_phosphate 2-Deoxy-D-ribose 5-phosphate Ribonucleotide_reductase->Deoxyribose_5_phosphate

Biosynthesis of 2-Deoxy-D-ribose 5-phosphate.
Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Biological_Sample Biological Sample (e.g., Plasma) Protein_Precipitation Protein Precipitation (Acetonitrile) Biological_Sample->Protein_Precipitation Centrifugation1 Centrifugation Protein_Precipitation->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation Supernatant_Collection->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Centrifugation2 Centrifugation Reconstitution->Centrifugation2 Final_Extract Final Extract for Analysis Centrifugation2->Final_Extract LC_Separation LC Separation (C18 Column) Final_Extract->LC_Separation MS_Detection MS/MS Detection (ESI-) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (Calibration Curve) Peak_Integration->Quantification Final_Result Final Concentration Quantification->Final_Result

Workflow for this compound analysis.

References

Application Notes and Protocols for the Purification of Synthetic 5-Deoxy-D-ribo-hexose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of synthetic 5-Deoxy-D-ribo-hexose, a crucial component in various drug development and research applications. The methodologies outlined below are based on established techniques for the purification of synthetic and modified carbohydrates.

Introduction

This compound is a deoxysugar of significant interest in medicinal chemistry and glycobiology. Its synthesis results in a mixture of the desired product, unreacted starting materials, byproducts, and various isomers. Therefore, a robust purification strategy is essential to obtain a highly pure compound for downstream applications. The following protocols describe a multi-step purification process involving chromatography and crystallization. Deoxy sugars, which lack a hydroxyl group, are important in many bioactive natural products.[1][2] Their synthesis can be complex, often requiring protecting groups to achieve the desired selectivity.[2]

Purification Strategy Overview

The general workflow for the purification of synthetic this compound typically involves the following stages:

  • Crude Product Work-up: Initial extraction and removal of bulk impurities.

  • Chromatographic Purification: Separation of the target molecule from structurally similar compounds.

  • Crystallization: Final purification step to achieve high purity and obtain the solid product.

  • Purity Analysis: Assessment of the final product's purity.

Purification_Workflow cluster_workflow Purification Workflow for this compound Crude Crude Synthetic Mixture Workup Aqueous Work-up & Extraction Crude->Workup Concentration1 Concentration Workup->Concentration1 Chromatography Silica Gel Column Chromatography Concentration1->Chromatography Fraction_Analysis Fraction Analysis (TLC/HPLC) Chromatography->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Concentration2 Concentration Pooling->Concentration2 Crystallization Crystallization Concentration2->Crystallization Filtration Filtration & Drying Crystallization->Filtration Pure_Product Pure this compound Filtration->Pure_Product Purity_Analysis Purity Analysis (NMR, HPLC, MS) Pure_Product->Purity_Analysis

Caption: General workflow for the purification of synthetic this compound.

Experimental Protocols

Protocol 1: Crude Product Work-up

This protocol describes the initial work-up of the reaction mixture following the synthesis of this compound. The synthesis of a related compound, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose, has been reported with a 56% overall yield from D-ribose after subsequent hydrolysis and acetylation.[3]

1. Quenching the Reaction:

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid catalysts until effervescence ceases.

2. Solvent Extraction:

  • Transfer the neutralized mixture to a separatory funnel.

  • Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The choice of solvent will depend on the polarity of the protected sugar.

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers sequentially with:

    • Deionized water

    • Saturated aqueous sodium chloride (brine)

  • This removes water-soluble impurities and salts.

4. Drying and Concentration:

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as a syrup or solid.

Protocol 2: Silica Gel Column Chromatography

This protocol is designed to separate the this compound from other synthetic byproducts and isomers. Chromatographic methods are commonly employed for the purification of sugar derivatives.[4]

1. Preparation of the Column:

  • Select an appropriately sized glass column based on the amount of crude product (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight).

  • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and carefully adding it to the top of the column bed.

3. Elution:

  • Elute the column with an appropriate mobile phase system. A gradient of ethyl acetate in hexanes or dichloromethane in methanol is commonly used for sugars. The optimal solvent system should be determined beforehand by thin-layer chromatography (TLC).

  • Collect fractions of a suitable volume.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC, staining with a suitable reagent (e.g., p-anisaldehyde or potassium permanganate) to visualize the spots.

  • Pool the fractions containing the pure product.

5. Concentration:

  • Concentrate the pooled fractions under reduced pressure to yield the partially purified product.

Protocol 3: Crystallization

Crystallization is often used as a final step to obtain a highly pure, crystalline solid. Fractional recrystallization has been successfully used to separate anomeric mixtures of deoxysugar derivatives.[5]

1. Solvent Selection:

  • Choose a solvent or a solvent system in which the this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvent systems for sugars include ethanol/ether, methanol/dichloromethane, or water/ethanol.

2. Dissolution:

  • Dissolve the partially purified product in a minimal amount of the hot solvent system.

3. Cooling and Crystal Formation:

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, the solution can be stored at a lower temperature (e.g., 4°C).

  • If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

4. Isolation and Drying:

  • Isolate the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent.

  • Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

The following tables provide a template for summarizing the quantitative data from the purification process.

Table 1: Summary of Purification Steps

Purification StepStarting Mass (g)Final Mass (g)Yield (%)Purity (%)
Crude Product
After Work-up
After Column Chromatography
After Crystallization

Table 2: Chromatographic Conditions

ParameterValue
Column Chromatography
Stationary PhaseSilica Gel (Grade, Particle Size)
Mobile Phase(e.g., Ethyl Acetate/Hexane gradient)
Column Dimensions(e.g., 5 cm x 50 cm)
Flow Rate(e.g., 10 mL/min)
HPLC Analysis
Column(e.g., C18, Amine-based)
Mobile Phase(e.g., Acetonitrile/Water)
Flow Rate(e.g., 1.0 mL/min)
Detection(e.g., Refractive Index, ELSD)

Table 3: Characterization of Purified this compound

AnalysisResult
Melting Point (°C)
¹H NMR (solvent, MHz)δ (ppm)
¹³C NMR (solvent, MHz)δ (ppm)
Mass Spectrometry (m/z)
Optical Rotation [α]D(concentration, solvent)

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the purification steps and the increasing purity of the product.

Purity_Progression cluster_purity Purity Enhancement Pathway A Crude Synthetic Product (Low Purity) B Post-Work-up Mixture (Moderate Purity) A->B Removal of water-soluble impurities C Post-Chromatography Eluate (High Purity) B->C Separation of structurally similar compounds D Final Crystalline Product (Highest Purity) C->D Removal of minor impurities and isomers

Caption: Progression of purity through the purification protocol.

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of 2-Deoxy-Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of 2-deoxy-glycosides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and answer frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: Why is the stereoselective synthesis of 2-deoxy-glycosides so challenging?

A1: The primary challenge lies in the absence of a participating functional group at the C-2 position of the glycosyl donor.[1][2] In conventional glycosylation reactions, a neighboring group at C-2 (like an acyl or ether group) can shield one face of the anomeric center, directing the incoming nucleophile to the opposite face and ensuring high stereoselectivity.[3] Without this directing group, control over the anomeric stereochemistry is significantly reduced, often leading to mixtures of α and β anomers.[1][2] Furthermore, 2-deoxy-glycosides are more prone to hydrolysis compared to their hydroxylated counterparts, adding another layer of difficulty to their synthesis and handling.[1]

Q2: What are the main strategies to control stereoselectivity in 2-deoxy-glycoside synthesis?

A2: There are two primary strategies:

  • Direct Methods: These involve the direct coupling of a 2-deoxy-glycosyl donor with an acceptor.[1][4] Success in this approach relies heavily on the choice of glycosyl donor, promoter, solvent, and protecting groups to influence the stereochemical outcome.[5][6]

  • Indirect Methods: These methods utilize a temporary participating group at the C-2 position to direct the stereoselectivity of the glycosylation.[1][4] This group is then removed in a subsequent step to yield the desired 2-deoxy-glycoside.[1] While this approach offers better stereocontrol, it requires additional synthetic steps for the introduction and removal of the directing group.[1]

Q3: How do protecting groups influence the stereoselectivity of the reaction?

A3: Protecting groups can exert significant control over the stereochemical outcome through several mechanisms:

  • Remote Participation: Certain protecting groups, even those not directly at C-2, can influence the stereoselectivity at the anomeric center.[3] For instance, a participating moiety at the O-6 position has been used to exclusively prepare α-linked 2-deoxyglycosides.[3]

  • Conformational Constraint: Bulky protecting groups can lock the pyranose ring into a specific conformation, which can favor the formation of one anomer over the other.

  • Electronic Effects: The electronic properties of protecting groups can modulate the reactivity of the glycosyl donor and influence the transition state of the glycosylation reaction.

Q4: What is the "anomeric effect," and how does it impact 2-deoxy-glycoside synthesis?

A4: The anomeric effect is a stereoelectronic phenomenon that favors the axial orientation of an electronegative substituent at the anomeric center of a pyranose ring. In the context of 2-deoxy-glycoside synthesis, this effect generally favors the formation of the α-glycoside, which has the anomeric substituent in the axial position.[2] This makes the synthesis of the β-anomer, which is often the desired stereoisomer in biologically active molecules, particularly challenging.[7]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of glycosylated product. 1. Decomposition of the glycosyl donor: 2-deoxy-glycosyl donors, especially halides, are often unstable.[6][8] 2. Low reactivity of the glycosyl donor or acceptor. 3. Inappropriate promoter or reaction conditions. 1. In situ generation of the glycosyl donor: Generate reactive donors like glycosyl chlorides immediately before use.[8] 2. Use a more reactive leaving group: Consider donors with leaving groups like trichloroacetimidates or phosphates.[6][9] 3. Optimize reaction conditions: Screen different solvents, temperatures, and promoters. For instance, silver salts like AgNO3 have been shown to be effective promoters for glycosyl iodides.[5][6]
Poor α/β stereoselectivity (formation of anomeric mixtures). 1. Lack of a directing group at C-2. [1] 2. Reaction proceeding through an oxocarbenium ion intermediate, which can be attacked from either face. 3. Anomeric effect favoring the α-anomer. [2][4]1. Employ an indirect strategy: Use a donor with a temporary participating group at C-2 (e.g., thioacetyl group) and remove it after glycosylation.[4] 2. Utilize catalytic methods: Certain catalysts, like macrocyclic bis-thioureas, can promote β-selectivity.[9] Palladium catalysts have been used for stereospecific synthesis via an SN2-like mechanism.[8] 3. Anomeric O-alkylation: This method often provides high β-selectivity.[7]
Formation of elimination byproducts (glycals). Highly reactive glycosyl donor and/or strongly basic conditions. 1. Use milder reaction conditions: Lower the reaction temperature and use a non-basic promoter if possible. 2. Choose a less reactive glycosyl donor.
Hydrolysis of the 2-deoxy-glycoside product. 2-deoxy-glycosides are more susceptible to acid-catalyzed hydrolysis than their hydroxylated analogs. [1]1. Maintain neutral or slightly basic conditions during workup and purification. 2. Avoid prolonged exposure to acidic conditions.

Experimental Protocols

Key Experimental Methodologies
Method General Protocol
Anomeric O-Alkylation for β-2-Deoxy-Glycosides 1. Dissolve the 2-deoxy-lactol in a suitable solvent like dioxane. 2. Add a strong base, such as sodium hydride (NaH), to deprotonate the anomeric hydroxyl group. 3. Add the electrophile (e.g., an alkyl or aryl halide) to the resulting alkoxide. 4. The reaction typically proceeds with high β-selectivity due to stereoelectronic effects.[7]
Phenanthroline-Assisted Glycosylation for α-2-Deoxy-Glycosides 1. Generate the 2-deoxy-glycosyl chloride in situ from the corresponding glycal using HCl.[8] 2. In a separate flask, dissolve the glycosyl acceptor and a catalytic amount of 1,10-phenanthroline in a suitable solvent mixture (e.g., MTBE/DCE). 3. Add the freshly prepared glycosyl chloride solution to the acceptor solution. 4. The reaction often proceeds with high α-selectivity.[8]
Indirect Synthesis using a 2-Thioacetyl (SAc) Donor 1. Prepare the 2-SAc glycosyl bromide donor by treating the corresponding 1-O-acetyl, 2-SAc sugar with an HBr solution.[4] 2. Perform the glycosylation with the desired acceptor under improved Koenigs-Knorr conditions (e.g., using a silver salt promoter). This step typically yields the β-glycoside exclusively.[4] 3. Remove the thioacetyl group at C-2 via desulfurization, for example, using Raney nickel, to obtain the final 2-deoxy-β-glycoside.[4]

Visualizations

Stereoselective_Strategies start Stereoselective Synthesis of 2-Deoxy-Glycosides direct Direct Methods start->direct indirect Indirect Methods start->indirect direct_desc Direct coupling of a 2-deoxy-glycosyl donor with an acceptor. direct->direct_desc catalysis Catalytic Approaches direct->catalysis anomeric_alkylation Anomeric O-Alkylation direct->anomeric_alkylation glycals Glycal-based Methods direct->glycals indirect_desc Use of a temporary participating group at C-2. indirect->indirect_desc directing_group C-2 Directing Group indirect->directing_group removal Removal of Directing Group directing_group->removal Troubleshooting_Workflow start Experiment Start check_yield Low/No Yield? start->check_yield check_selectivity Poor Stereoselectivity? check_yield->check_selectivity No donor_stability Check Donor Stability (e.g., in situ generation) check_yield->donor_stability Yes check_byproducts Byproducts Observed? check_selectivity->check_byproducts No indirect_method Consider Indirect Method (C-2 participating group) check_selectivity->indirect_method Yes success Successful Synthesis check_byproducts->success No milder_conditions Use Milder Conditions check_byproducts->milder_conditions Yes reaction_conditions Optimize Conditions (Solvent, Temp, Promoter) donor_stability->reaction_conditions reaction_conditions->start catalyst Screen Catalysts (e.g., Lewis acids, organocatalysts) indirect_method->catalyst catalyst->start milder_conditions->start

References

Technical Support Center: Overcoming Low Reactivity in 5-Deoxy-D-ribo-hexose Glycosylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the glycosylation of 5-deoxy-D-ribo-hexose. The inherent low reactivity of this sugar derivative often leads to suboptimal yields and poor stereocontrol. This guide offers insights into common problems and potential solutions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My glycosylation reaction with a this compound donor is resulting in very low yields. What are the likely causes and how can I improve the outcome?

A1: Low yields in this compound glycosylations are a common issue, primarily due to the reduced nucleophilicity of the sugar compared to its hydroxylated counterparts. Several factors could be contributing to this problem:

  • Insufficiently Reactive Glycosyl Donor: The choice of leaving group on your glycosyl donor is critical. Donors with more labile leaving groups, such as trichloroacetimidates or glycosyl bromides, are generally more reactive than those with thioether or acetate groups.[1]

  • Suboptimal Activation Conditions: The promoter or activator system may not be potent enough to activate your specific donor-acceptor pair. For less reactive systems, stronger Lewis acids or promoter combinations may be necessary.

  • "Disarmed" Glycosyl Donor: The protecting groups on your sugar ring can significantly impact reactivity. Electron-withdrawing groups, like acyl protecting groups (e.g., benzoyl, acetyl), can "disarm" the donor, making it less reactive. Conversely, electron-donating groups like benzyl ethers can "arm" the donor, increasing its reactivity.

  • Steric Hindrance: Significant steric bulk on either the glycosyl donor or acceptor can impede the reaction.

Troubleshooting Steps:

  • Switch to a More Reactive Glycosyl Donor: If you are using a thioglycoside or a glycosyl acetate, consider preparing a trichloroacetimidate or a glycosyl bromide donor.

  • Optimize the Promoter/Activator: For thioglycosides, a combination of N-iodosuccinimide (NIS) and a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) is often effective.[2][3][4] For trichloroacetimidates, a catalytic amount of TMSOTf or boron trifluoride etherate (BF3·OEt2) is typically used.[5]

  • Employ "Armed" Protecting Groups: If your current donor is peracylated, consider synthesizing a donor with benzyl ether protecting groups to enhance its reactivity.

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature may improve yields, but be aware that this can sometimes negatively impact stereoselectivity.

  • Consider a Pre-activation Protocol: In some cases, pre-activating the glycosyl donor before adding the acceptor can lead to improved yields.

Q2: I am struggling with poor stereoselectivity in my this compound glycosylation, obtaining a mixture of α and β anomers. How can I improve the stereochemical outcome?

A2: Achieving high stereoselectivity is a significant challenge in deoxy-sugar glycosylation due to the absence of a participating group at the C2 position. The following factors can influence the stereochemical outcome:

  • Choice of Solvent: The solvent can play a crucial role in directing the stereochemistry of the glycosylation. Ethereal solvents like diethyl ether can favor the formation of the β-anomer.

  • Reaction Temperature: Lowering the reaction temperature often enhances stereoselectivity.

  • Glycosyl Donor and Promoter System: The combination of the glycosyl donor and the promoter can influence the reaction mechanism and, consequently, the stereoselectivity.

  • Protecting Groups: The nature and orientation of protecting groups on the sugar ring can influence the facial selectivity of the incoming acceptor.

Troubleshooting Steps:

  • Solvent Selection: If you are using a non-participating solvent like dichloromethane, consider switching to or including diethyl ether to favor the β-anomer.

  • Optimize Reaction Temperature: Perform the reaction at the lowest temperature at which you observe a reasonable reaction rate. This often improves the selectivity for one anomer.

  • Experiment with Different Donor/Promoter Combinations: The ideal combination is often substrate-dependent. For instance, the use of a glycosyl bromide under specific Koenigs-Knorr conditions can favor β-glycoside formation.[6]

  • Investigate Chiral Auxiliaries: In some advanced strategies, a chiral auxiliary can be temporarily installed to direct the stereochemical outcome, followed by its removal.

Q3: My protecting groups seem to be interfering with the glycosylation reaction. What should I consider when choosing protecting groups for my this compound donor?

A3: Protecting groups have a profound effect on the reactivity of glycosyl donors. The concept of "armed" versus "disarmed" donors is key here:

  • "Armed" Donors: These have electron-donating protecting groups, such as benzyl ethers. The increased electron density at the anomeric center makes the donor more reactive.

  • "Disarmed" Donors: These have electron-withdrawing protecting groups, such as acyl groups (acetyl, benzoyl). The decreased electron density at the anomeric center renders the donor less reactive.

Strategic Considerations:

  • For a sluggish glycosylation, consider switching from acyl to benzyl-type protecting groups on your donor to "arm" it.

  • In a sequential glycosylation strategy where you want to selectively activate one donor in the presence of another, you can employ an "armed" donor and a "disarmed" acceptor.

  • Be mindful of the stability of your protecting groups to the reaction conditions. Some protecting groups may not be stable to the Lewis acids used as promoters.

Data Presentation: Comparison of Glycosylation Methods for Deoxy Sugars

The following table summarizes quantitative data from various glycosylation reactions of deoxy sugars, providing a comparative overview of different methodologies. Note that direct comparisons are challenging as the substrates and reaction conditions vary between studies.

Glycosyl Donor TypePromoter/ActivatorSolventTemp. (°C)Acceptor TypeYield (%)α:β RatioReference
Per-O-acetyl-5-deoxy-α,β-L-arabino-hexofuranosideSnCl4CH2Cl2RT4-Nitrophenol--[7]
2-Deoxy-sugar TrichloroacetimidateTMSOTfCH2Cl2-80 to 0Various AlcoholsGood to ExcellentVaries[1][5]
2-Deoxy-sugar ThioglycosideNIS/TMSOTfCH2Cl2-20 to RTVarious AlcoholsGood to ExcellentVaries[2][3][4]
2-SAc Glucosyl BromideAgOTf/TfOHCH2Cl2-Various Alcohols65-88β-exclusive[6]

Experimental Protocols

Protocol 1: General Procedure for Glycosylation using a Trichloroacetimidate Donor with TMSOTf Activation

This protocol is adapted from standard procedures for glycosyl trichloroacetimidate activation.[5]

  • Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the this compound trichloroacetimidate donor (1.2 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Drying: Add freshly activated molecular sieves (4 Å). Dissolve the solids in anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).

  • Activation: Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 to 0.3 equivalents) in anhydrous DCM to the stirred reaction mixture.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by adding a few drops of triethylamine or pyridine.

  • Work-up: Dilute the reaction mixture with DCM and filter through a pad of celite. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Glycosylation of a Thioglycoside Donor with NIS/TMSOTf Activation

This protocol is based on common procedures for the activation of thioglycosides.[2][3][4]

  • Preparation: To a flame-dried flask under an inert atmosphere, add the this compound thioglycoside donor (1.2 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated molecular sieves (4 Å).

  • Solvent Addition: Add anhydrous dichloromethane (DCM).

  • Cooling: Cool the reaction mixture to the desired temperature (typically between -40 °C and -20 °C).

  • Activator Addition: Add N-iodosuccinimide (NIS) (1.3 equivalents) to the mixture.

  • Catalyst Addition: After stirring for a few minutes, add a catalytic amount of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents).

  • Monitoring: Monitor the reaction by TLC until the starting donor is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up: Filter the reaction mixture through celite, washing with DCM. Separate the organic layer and wash with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Visualizations

Troubleshooting_Workflow start Start: Low Glycosylation Yield/Selectivity q1 Is the glycosyl donor sufficiently reactive? (e.g., thioether, acetate) start->q1 a1_yes Consider preparing a more reactive donor (Trichloroacetimidate, Bromide) q1->a1_yes No q2 Are the activation conditions optimal? q1->q2 Yes a1_yes->q2 a2_yes Increase promoter strength/concentration or consider pre-activation q2->a2_yes No q3 Are protecting groups 'disarming' the donor? q2->q3 Yes a2_yes->q3 a3_yes Replace acyl groups with benzyl ethers to 'arm' the donor q3->a3_yes Yes q4 Is stereoselectivity the primary issue? q3->q4 No a3_yes->q4 a4_yes Optimize solvent (e.g., use Et2O for β-selectivity) and lower reaction temperature q4->a4_yes Yes end Improved Glycosylation Outcome q4->end No a4_yes->end

Caption: A troubleshooting workflow for addressing low yield and selectivity in this compound glycosylation.

General_Glycosylation_Mechanism cluster_0 Glycosyl Donor Activation cluster_1 Nucleophilic Attack Donor Glycosyl Donor (R-LG) Intermediate Reactive Intermediate (e.g., Oxocarbenium ion) Donor->Intermediate Activation Promoter Promoter Promoter->Donor Acceptor Glycosyl Acceptor (R'-OH) Intermediate->Acceptor Product Glycoside Product (R-OR') Acceptor->Product Attack on Intermediate

Caption: A simplified diagram illustrating the general mechanism of a chemical glycosylation reaction.

References

Side reactions in the synthesis of 5-deoxy sugars and their prevention

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-deoxy sugars. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of 5-deoxy sugars?

A1: The most prevalent methods for the synthesis of 5-deoxy sugars involve the deoxygenation of a hydroxyl group at the C-5 position of a carbohydrate precursor. The Barton-McCombie deoxygenation is a classic and widely used radical-based method.[1][2] More recent approaches include photocatalytic deoxygenation and other tin-free radical methods, which are gaining traction due to their milder reaction conditions and reduced toxicity.[3]

Q2: What is the Barton-McCombie deoxygenation, and what are its primary drawbacks?

A2: The Barton-McCombie deoxygenation is a two-step radical chain reaction.[2][4][5] First, the target hydroxyl group is converted into a thiocarbonyl derivative, typically a xanthate or thionoester.[4][5] In the second step, this derivative reacts with a radical initiator (like AIBN) and a hydrogen atom donor (traditionally tributyltin hydride, Bu₃SnH) to replace the thiocarbonyl group with a hydrogen atom.[1][2] The primary drawbacks are the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts from the final product.[1][2]

Q3: Are there safer and more environmentally friendly alternatives to tin hydrides in the Barton-McCombie reaction?

A3: Yes, several tin-free hydrogen donors have been developed to address the toxicity concerns of tributyltin hydride. These include silanes, such as tris(trimethylsilyl)silane ((Me₃Si)₃SiH), and phosphine-borane complexes.[6] These alternatives often offer comparable or even improved yields and can simplify product purification. Additionally, methods using catalytic amounts of a tin hydride precursor with a stoichiometric amount of a less toxic reducing agent like sodium borohydride have been developed.[2]

Q4: What is photocatalytic deoxygenation, and how does it compare to the Barton-McCombie reaction?

A4: Photocatalytic deoxygenation is a method that uses visible or UV light to initiate the deoxygenation reaction.[3] Typically, a photosensitizer absorbs light and initiates a single electron transfer (SET) process, leading to the formation of a radical intermediate that is subsequently reduced.[7] This method often proceeds under milder conditions (room temperature) and avoids the use of toxic tin reagents.[3] However, the reaction conditions, such as the choice of photosensitizer and solvent, need to be carefully optimized for specific substrates.[7]

Troubleshooting Guides

Problem 1: Low Yield of the 5-Deoxy Sugar and Recovery of the Starting Alcohol in Barton-McCombie Deoxygenation

Question: I performed a Barton-McCombie deoxygenation on my protected sugar, but I obtained a low yield of the desired 5-deoxy product and recovered a significant amount of the starting alcohol. What could be the cause, and how can I prevent this?

Answer:

This issue is likely due to a side reaction known as alcohol regeneration .

Probable Cause: The intermediate radical formed after the addition of the tributyltin radical to the thiocarbonyl group can be reduced by the hydrogen donor before it fragments to form the desired alkyl radical. This leads to the regeneration of the starting alcohol after workup.[6]

Prevention and Troubleshooting:

  • Slow Addition of Hydrogen Donor: Instead of adding the entire amount of tributyltin hydride at the beginning of the reaction, add it slowly over several hours using a syringe pump. This maintains a low concentration of the hydrogen donor, favoring the desired fragmentation pathway over the reduction of the intermediate radical.

  • Use a More Efficient Hydrogen Donor: Tris(trimethylsilyl)silane ((Me₃Si)₃SiH) can be a more effective hydrogen donor than Bu₃SnH for certain substrates, particularly for the deoxygenation of primary alcohols.[6] The stronger Si-S bond formed in the intermediate reduces the reversibility of the initial radical addition, allowing the forward reaction to compete more effectively.[6]

  • Optimize Reaction Temperature: For xanthates derived from primary alcohols, higher reaction temperatures may be required. However, for tertiary alcohols, high temperatures can lead to thermal elimination (Chugaev elimination).[6] In such cases, using a low-temperature initiator like triethylborane (Et₃B) with oxygen can allow the reaction to proceed at room temperature, preventing elimination.[6]

Problem 2: Formation of an Unexpected Byproduct with a Methylene Group Instead of the Deoxy Sugar

Question: In my Barton-McCombie reaction, I isolated a significant amount of a byproduct where the thiocarbonyl group appears to have been reduced to a methylene group (O-C=S -> O-CH₂). What is this side reaction, and how can I avoid it?

Answer:

This side reaction is the reduction of the thiocarbonyl group to a methylene group .

Probable Cause: This is a less common but known side reaction in Barton-McCombie deoxygenations. It occurs when the intermediate radical formed by the addition of the tin radical to the C=S bond abstracts a hydrogen atom before the C-O bond cleavage can take place.[6]

Prevention and Troubleshooting:

  • Control Stoichiometry of Hydrogen Donor: This side reaction is often more prevalent when a large excess of the hydrogen donor (e.g., tributyltin hydride) is used.[6] Carefully controlling the stoichiometry to use a minimal excess of the hydrogen donor can help to suppress this pathway.

  • Choice of Thiocarbonyl Derivative: The nature of the thiocarbonyl derivative can influence the propensity for this side reaction. Experimenting with different derivatives, such as xanthates versus thionoesters, may help to minimize its occurrence.

Problem 3: Difficulty in Removing Tin Byproducts After Barton-McCombie Deoxygenation

Question: I have successfully synthesized my 5-deoxy sugar using tributyltin hydride, but I am struggling to remove the tin-containing byproducts from my final product. What are the best methods for purification?

Answer:

The removal of organotin byproducts is a common challenge. Here are a few effective methods:

Detailed Protocol for Tin Byproduct Removal:

  • Aqueous KF Treatment:

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

    • Wash the organic solution with a saturated aqueous solution of potassium fluoride (KF). Shake vigorously for a few minutes. This will precipitate the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF).[1]

    • Separate the organic layer. If a solid precipitate forms at the interface, filter the mixture through a pad of Celite®.

    • Wash the organic layer again with KF solution, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to obtain the tin-free product.

  • Flash Chromatography with Triethylamine:

    • Prepare a silica gel column for flash chromatography.

    • Instead of the pure eluent, use a solvent system containing 1-2% triethylamine. The triethylamine helps to chelate and retain the tin byproducts on the silica gel.

    • Load your crude product and elute with the triethylamine-containing solvent system.

  • Iodine Treatment:

    • If unreacted tributyltin hydride remains, it can be converted to tributyltin iodide (Bu₃SnI) by adding a solution of iodine in the reaction solvent until a persistent yellow color is observed.

    • The Bu₃SnI can then be effectively removed by the aqueous KF workup described above.

Quantitative Data Summary

The choice of hydrogen donor in the Barton-McCombie deoxygenation can significantly impact the yield of the desired 5-deoxy sugar and the formation of side products.

Substrate TypeHydrogen DonorDesired Product Yield (%)Alcohol Regeneration (%)Reference
Secondary Alcohol XanthateBu₃SnH (added at once)~60%~20%[6]
Secondary Alcohol XanthateBu₃SnH (slow addition)>85%<5%[6]
Primary Alcohol XanthateBu₃SnHOften lower yieldsSignificant[6]
Primary Alcohol Xanthate(Me₃Si)₃SiHGenerally higher yieldsMinimized[6]

Experimental Protocols

Protocol 1: General Procedure for Barton-McCombie Deoxygenation of a Protected Sugar

This protocol describes the deoxygenation of a secondary hydroxyl group in a protected glucose derivative.

Step 1: Formation of the Xanthate Derivative

  • Dissolve the protected sugar (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add carbon disulfide (CS₂, 3.0 eq) dropwise at 0 °C. The solution will typically turn yellow or orange.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Add methyl iodide (MeI, 3.0 eq) dropwise at room temperature and stir for another 2-4 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure xanthate derivative.

Step 2: Deoxygenation Reaction

  • Dissolve the purified xanthate derivative (1.0 eq) and a radical initiator such as AIBN (0.2 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Add tributyltin hydride (Bu₃SnH, 1.5 eq) to the solution.

  • Heat the reaction mixture to 80-110 °C (depending on the substrate and solvent) and monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product using one of the methods described in the troubleshooting guide for removing tin byproducts, followed by flash column chromatography.

Visualizations

Barton-McCombie Deoxygenation Pathway and Common Side Reactions

Barton_McCombie cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_side_reactions Side Reactions AIBN AIBN Initiator_Radical Initiator Radical AIBN->Initiator_Radical Δ Bu3Sn_Radical Bu₃Sn• Initiator_Radical->Bu3Sn_Radical + Bu₃SnH Bu3SnH Bu₃SnH Xanthate R-O-C(=S)SMe Bu3Sn_Radical->Xanthate Adduct_Radical Intermediate Radical Adduct Xanthate->Adduct_Radical + Bu₃Sn• Alkyl_Radical Alkyl Radical (R•) Adduct_Radical->Alkyl_Radical Fragmentation Regen_Alcohol Starting Alcohol (R-OH) Adduct_Radical->Regen_Alcohol + Bu₃SnH (Reduction before fragmentation) Methylene_Product Methylene Byproduct (R-O-CH₂-SMe) Adduct_Radical->Methylene_Product + Bu₃SnH (Reduction of C=S) Deoxy_Sugar 5-Deoxy Sugar (R-H) Alkyl_Radical->Deoxy_Sugar + Bu₃SnH

Caption: Barton-McCombie reaction pathway and major side reactions.

Experimental Workflow for Preventing Alcohol Regeneration

Workflow Start Start: Low yield of 5-deoxy sugar, high recovery of starting alcohol Diagnosis Diagnosis: Alcohol regeneration is the likely side reaction Start->Diagnosis Strategy Select Prevention Strategy Diagnosis->Strategy Slow_Addition Slow addition of Bu₃SnH (maintains low [H• donor]) Strategy->Slow_Addition Primary Method Alt_Donor Use alternative H• donor (e.g., (Me₃Si)₃SiH) Strategy->Alt_Donor For primary alcohols Temp_Opt Optimize reaction temperature (e.g., lower temp with Et₃B/O₂ for tertiary alcohols) Strategy->Temp_Opt For thermally sensitive substrates End End: Improved yield of 5-deoxy sugar Slow_Addition->End Alt_Donor->End Temp_Opt->End

Caption: Troubleshooting workflow for alcohol regeneration side reaction.

References

Technical Support Center: Optimizing Hydride Reduction of Sulfonyloxy Sugars

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the hydride reduction of sulfonyloxy sugars to produce deoxy sugars.

Troubleshooting Guide

This section addresses common issues encountered during the experimental process.

Issue 1: Low or No Yield of the Desired Deoxy Sugar

Potential Cause Recommended Solution
Inactive Hydride Reagent Lithium aluminum hydride (LiAlH₄) is highly reactive with atmospheric moisture. Use freshly opened reagent or a previously opened bottle that has been stored under an inert atmosphere. It is advisable to standardize the hydride solution before use.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material persists, consider increasing the reaction time or temperature. An additional equivalent of the hydride reagent can also be added.
Poor Solubility of Starting Material Ensure the sulfonyloxy sugar is fully dissolved in the reaction solvent. If solubility is an issue, consider using a co-solvent system or a different ethereal solvent such as tetrahydrofuran (THF) or dioxane.
Sub-optimal Reaction Temperature While many reductions proceed at room temperature, some may require heating to reflux to go to completion. Conversely, cooling the reaction may be necessary to prevent side reactions.[1]
Incorrect Work-up Procedure The work-up for LiAlH₄ reactions is critical to isolate the product. A common and effective method is the Fieser work-up, which involves the sequential addition of water, aqueous sodium hydroxide, and then more water to precipitate the aluminum salts, which can then be filtered off.

Issue 2: Formation of Unexpected Side Products

Potential Cause Recommended Solution
Epoxide Formation and Rearrangement The reduction of vicinal sulfonyloxy alcohols can proceed through an epoxide intermediate, leading to a rearranged product instead of the expected deoxy sugar.[2] To minimize this, consider using a less reactive hydride source or altering the reaction conditions (e.g., lower temperature).
Elimination to an Unsaturated Sugar If the sulfonyloxy group is on a carbon with an adjacent proton, elimination to form a double bond can compete with the desired substitution. This is more likely with hindered substrates or when using a more basic hydride reagent. Using a less basic hydride or a non-coordinating solvent can sometimes favor substitution.
Cleavage of Protecting Groups Some protecting groups may not be stable to the reaction conditions. For instance, ester protecting groups will be reduced by LiAlH₄. Choose protecting groups that are stable to strong nucleophiles and basic conditions, such as benzyl ethers or acetals. Benzylidene acetals are generally stable but can be opened under certain reductive conditions, especially with the addition of a Lewis acid.

Frequently Asked Questions (FAQs)

Q1: Which hydride reagent should I use: LiAlH₄ or NaBH₄?

A: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing sulfonate esters.[1] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce sulfonate esters under standard conditions.[1] For the reduction of sulfonyloxy sugars to deoxy sugars, LiAlH₄ is the reagent of choice.

Q2: What is the best solvent for this reaction?

A: Anhydrous ethereal solvents are essential for LiAlH₄ reductions due to the high reactivity of the hydride with protic solvents. Tetrahydrofuran (THF) is commonly used and is a good solvent for both the hydride reagent and many sugar derivatives. Diethyl ether is also a suitable solvent.

Q3: How do I monitor the progress of the reaction?

A: The reaction can be conveniently monitored by Thin Layer Chromatography (TLC). A sample of the reaction mixture can be carefully quenched with a small amount of ethyl acetate followed by water, extracted, and then spotted on a TLC plate against the starting material.

Q4: What is the mechanism of the reduction of a sulfonyloxy group?

A: The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism. The hydride ion (H⁻) from LiAlH₄ acts as a nucleophile, attacking the carbon atom bearing the sulfonyloxy group and displacing it as a leaving group.

Q5: Are there any specific safety precautions I should take?

A: Absolutely. LiAlH₄ reacts violently with water and other protic solvents, releasing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. The reaction should be performed in a chemical fume hood.

Data Presentation

Table 1: Comparison of Hydride Reagents for the Reduction of a Model Sulfonyloxy Sugar

EntrySubstrateHydride ReagentSolventTemperatureTime (h)ProductYield (%)
1Methyl 4,6-O-benzylidene-2-O-tosyl-α-D-glucopyranosideLiAlH₄THFReflux6Methyl 4,6-O-benzylidene-2-deoxy-α-D-arabino-hexopyranoside~85
2Methyl 4,6-O-benzylidene-2-O-tosyl-α-D-glucopyranosideNaBH₄THFReflux24No Reaction0
3Methyl 4,6-O-benzylidene-3-O-tosyl-α-D-glucopyranosideLiAlH₄THFReflux8Methyl 4,6-O-benzylidene-3-deoxy-α-D-ribo-hexopyranoside~90
4Methyl 4,6-O-benzylidene-3-O-tosyl-α-D-glucopyranosideLiBH₄THFReflux12Methyl 4,6-O-benzylidene-3-deoxy-α-D-ribo-hexopyranoside~70

Yields are approximate and can vary based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: General Procedure for the LiAlH₄ Reduction of a Sulfonyloxy Sugar

Materials:

  • Sulfonyloxy sugar derivative

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • 15% Aqueous sodium hydroxide

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add a solution of the sulfonyloxy sugar (1 equivalent) in anhydrous THF to a stirred suspension of LiAlH₄ (2-3 equivalents) in anhydrous THF at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux. The progress of the reaction is monitored by TLC.

  • Work-up: Once the reaction is complete, the flask is cooled in an ice bath. The excess LiAlH₄ is carefully quenched by the slow, sequential addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water (where 'x' is the number of grams of LiAlH₄ used).

  • Isolation: The resulting white precipitate (aluminum salts) is removed by filtration through a pad of celite. The filter cake is washed with THF or ethyl acetate.

  • Purification: The combined organic filtrates are dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by silica gel column chromatography to afford the desired deoxy sugar.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification start Dry Glassware under Inert Atmosphere reagents Add LiAlH₄ and Anhydrous THF start->reagents substrate Add Sulfonyloxy Sugar Solution at 0 °C reagents->substrate warm Warm to Room Temperature substrate->warm reflux Heat to Reflux warm->reflux monitor Monitor by TLC reflux->monitor cool Cool to 0 °C monitor->cool quench Quench with H₂O, NaOH(aq), H₂O cool->quench filter Filter Aluminum Salts quench->filter dry Dry Organic Phase filter->dry concentrate Concentrate in vacuo dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Isolated Deoxy Sugar chromatography->product troubleshooting_tree cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction? reagent Inactive Hydride Reagent? start->reagent conditions Sub-optimal Conditions? start->conditions side_reactions Side Products Observed? start->side_reactions new_reagent Use Fresh/Standardized LiAlH₄ reagent->new_reagent optimize Increase Time/Temp or Add More Reagent conditions->optimize analyze_side Characterize Side Products (e.g., NMR, MS) side_reactions->analyze_side epoxide Consider Epoxide Formation/Rearrangement analyze_side->epoxide If rearranged elimination Consider Elimination Pathway analyze_side->elimination If unsaturated reaction_pathways start Sulfonyloxy Sugar product Desired Deoxy Sugar (Sₙ2) start->product Hydride Attack (Direct) epoxide Epoxide Intermediate start->epoxide Intramolecular Sₙ2 elimination Elimination Product (Unsaturated) start->elimination E2 Elimination rearranged Rearranged Product epoxide->rearranged Hydride Attack

References

Technical Support Center: Enhancing the Stability of 5-Deoxy-D-ribo-hexose Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of 5-deoxy-D-ribo-hexose intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the main factors influencing the stability of this compound intermediates?

A1: The stability of this compound intermediates is primarily influenced by pH, temperature, and the solvent system used. Like many carbohydrates, these intermediates are susceptible to degradation under both acidic and basic conditions. Elevated temperatures can accelerate decomposition pathways. The absence of a hydroxyl group at the C5 position can also influence the equilibrium between the pyranose and furanose ring forms, which may affect reactivity and stability.

Q2: How should I store my this compound intermediates to ensure long-term stability?

A2: For long-term storage, it is recommended to keep this compound intermediates in a solid, crystalline form whenever possible, at low temperatures (-20°C or below) in a desiccated, inert atmosphere (e.g., under argon or nitrogen). If in solution, use an aprotic, anhydrous solvent and store at low temperatures. For 5-deoxy-D-Ribose, a stability of at least 2 years has been reported when stored at -20°C.

Q3: What are the common degradation pathways for this compound intermediates?

A3: Common degradation pathways include:

  • Acid-catalyzed hydrolysis: Cleavage of glycosidic bonds or removal of protecting groups under acidic conditions.

  • Alkaline degradation: Under basic conditions, enolization and subsequent rearrangement or fragmentation reactions can occur, leading to a complex mixture of products.

  • Oxidation: The aldehyde group in the open-chain form is susceptible to oxidation.

Q4: Can protecting groups enhance the stability of my intermediates?

A4: Yes, protecting groups are crucial for enhancing the stability of this compound intermediates. They mask reactive hydroxyl groups, preventing unwanted side reactions and degradation. The choice of protecting group is critical and should be based on the subsequent reaction conditions. Benzyl ethers, for instance, are stable under a wide range of conditions, while silyl ethers offer tunable lability.

Troubleshooting Guides

Issue 1: My this compound intermediate is decomposing during synthesis.

Potential Cause Troubleshooting Step
Harsh reaction conditions (pH, temperature) - Monitor and control the pH of the reaction mixture carefully. - Run the reaction at the lowest effective temperature. - Consider using a milder catalyst or reagent system.
Inappropriate protecting groups - Ensure the protecting groups are stable to the reaction conditions. - If not, re-evaluate your protecting group strategy. Consider groups that are more robust under the required conditions.
Presence of water or other nucleophiles - Use anhydrous solvents and reagents. - Perform reactions under an inert atmosphere (argon or nitrogen) to exclude moisture.

Issue 2: My intermediate degrades during purification (e.g., on silica gel chromatography).

Potential Cause Troubleshooting Step
Acidity of silica gel - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent system, followed by flushing with the eluent. - Consider using a different stationary phase, such as neutral alumina or a bonded-phase silica.
Prolonged exposure to purification media - Optimize the chromatography conditions for rapid elution. - Use flash chromatography to minimize the time the compound spends on the column.
Solvent-mediated degradation - Choose a less reactive and anhydrous eluent system. - Avoid protic solvents if the intermediate is sensitive to them.

Issue 3: I am observing poor stability of the purified intermediate in solution.

Potential Cause Troubleshooting Step
Inappropriate solvent - Store the intermediate in a non-polar, aprotic, and anhydrous solvent. - If a protic solvent is necessary for subsequent steps, prepare the solution immediately before use.
Temperature and light exposure - Store solutions at low temperatures (-20°C or -80°C). - Protect the solution from light by using amber vials or wrapping the container in foil.
Contamination - Ensure the solvent is of high purity and free from acidic or basic impurities. - Filter the solution through a syringe filter to remove any particulate matter that could catalyze degradation.

Quantitative Data on Deoxy Sugar Stability

Direct quantitative stability data for this compound is limited in the literature. However, data from related deoxy sugars and under specific conditions can provide valuable insights. The following table summarizes the stability of rare sugars under Maillard reaction conditions, which involves heat and can be indicative of general stability trends at different pH values.

Table 1: Stability of Four Rare Sugars during Maillard Reaction (100°C for 60 min) [1]

pHSugarRemaining (%)
4.0 Allulose~95
Sorbose~98
Tagatose~98
Allose~90
6.0 Allulose~85
Sorbose~90
Tagatose~90
Allose~80
7.5 Allulose~70
Sorbose~80
Tagatose~80
Allose~65

This data illustrates the general trend of decreasing stability with increasing pH and highlights that even structurally similar sugars can exhibit different stability profiles.

Experimental Protocols

Protocol: General Stability Assay for a this compound Intermediate

This protocol outlines a general method to assess the stability of a this compound intermediate under various conditions.

1. Materials and Reagents:

  • Purified this compound intermediate

  • Buffer solutions at various pH values (e.g., pH 4, 7, 9)

  • High-purity solvents (e.g., water, methanol, acetonitrile)

  • Internal standard (a stable compound that does not react under the assay conditions)

  • HPLC or UPLC system with a suitable detector (e.g., RI, ELSD, or MS)

  • Thermostatted incubator or water bath

  • Vials for sample incubation

2. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the this compound intermediate in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).

    • Prepare a stock solution of the internal standard at a known concentration.

  • Sample Preparation:

    • For each condition to be tested (e.g., pH 4 at 25°C, pH 7 at 40°C, etc.), label a set of vials.

    • To each vial, add a specific volume of the appropriate buffer or solvent.

    • Spike each vial with a known amount of the intermediate stock solution and the internal standard stock solution to achieve the desired final concentrations.

    • Cap the vials tightly.

  • Incubation:

    • Place the vials in a thermostatted environment set to the desired temperature.

    • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each condition for analysis.

    • Quench the reaction if necessary (e.g., by neutralizing the pH or rapidly cooling the sample).

  • Analysis by HPLC/UPLC:

    • Analyze the samples by a validated HPLC/UPLC method. The method should be able to separate the intact intermediate from its degradation products and the internal standard.

    • Quantify the peak area of the intermediate and the internal standard.

  • Data Analysis:

    • Calculate the concentration of the intermediate at each time point relative to the internal standard.

    • Plot the concentration of the intermediate versus time for each condition.

    • Determine the degradation rate constant (k) and the half-life (t½) of the intermediate under each condition.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solutions (Intermediate & Internal Standard) prep_samples Prepare Samples in Vials (Buffer/Solvent + Stocks) prep_stock->prep_samples incubate Incubate at Defined Temperature and pH prep_samples->incubate sampling Sample at Time Points (t=0, 1, 2, 4...) incubate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC/UPLC quench->hplc data_analysis Calculate Concentration vs. Time hplc->data_analysis kinetics Determine Rate Constant (k) and Half-life (t½) data_analysis->kinetics

Caption: Workflow for assessing the stability of this compound intermediates.

Troubleshooting_Decomposition cluster_synthesis During Synthesis cluster_purification During Purification cluster_storage During Storage start Intermediate Decomposition Observed check_conditions Check Reaction Conditions (pH, Temp, Atmosphere) start->check_conditions check_silica Neutralize Silica Gel or Change Stationary Phase start->check_silica check_solvent Use Anhydrous, Aprotic Solvent start->check_solvent check_pg Review Protecting Group Strategy check_conditions->check_pg optimize_chroma Optimize Chromatography for Speed check_silica->optimize_chroma check_storage_cond Store at Low Temp, Inert Atmosphere, Protect from Light check_solvent->check_storage_cond

References

Technical Support Center: Purification of Polar 5-Deoxy Sugar Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar 5-deoxy sugar compounds.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of polar 5-deoxy sugar compounds.

ProblemPossible CausesSuggested Solutions
Poor Retention on Reversed-Phase (RP) C18 Columns 5-deoxy sugar compounds are highly polar and have limited interaction with non-polar stationary phases.- Switch to a more polar stationary phase: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for highly polar compounds.[1][2][3] - Use a polar-embedded or aqueous-stable C18 column: These columns are designed to have better retention for polar analytes. - Consider ion-pair chromatography: For charged 5-deoxy sugar derivatives, adding an ion-pairing reagent to the mobile phase can enhance retention.
Peak Tailing in HILIC - Secondary interactions: Strong interactions between basic functional groups on the analyte and acidic silanol groups on the silica-based stationary phase can cause tailing.[4] - Column overload: Injecting too much sample can lead to peak distortion.[5] - Inappropriate mobile phase pH: The ionization state of both the analyte and the stationary phase can affect peak shape.- Optimize mobile phase pH: Adjusting the pH can suppress the ionization of silanol groups (lower pH) or the analyte to minimize secondary interactions.[4] - Use a deactivated column: Columns with end-capping reduce the number of accessible silanol groups. - Add a competing base: A small amount of a weak base like triethylamine (TEA) in the mobile phase can mask the silanol groups. - Reduce sample concentration: Dilute the sample before injection.[6] - Consider a polymer-based HILIC column: These columns are more stable at a wider pH range and can reduce silanol interactions.
Low Recovery of Reducing 5-Deoxy Sugars Schiff base formation: Reducing sugars can react with the primary amine functional groups on amino-based HILIC columns, leading to irreversible binding and low recovery.[1]- Use a HILIC column with a different stationary phase: Amide, zwitterionic, or bare silica HILIC columns are good alternatives to amino-based columns for reducing sugars. - Lower the column temperature: This can slow down the rate of Schiff base formation.
Co-elution of Anomers and Isomers 5-deoxy sugars can exist as different anomers (α and β) or other isomers which have very similar polarities, making them difficult to separate.- Optimize HILIC conditions: Fine-tuning the mobile phase composition (acetonitrile/water ratio) and temperature can sometimes improve the resolution of anomers. - Use a specialized stationary phase: Certain HILIC phases, like those with zwitterionic functionalities, may offer better selectivity for sugar isomers. - Consider 2D-LC: Coupling two different chromatography columns (e.g., HILIC and RP) can provide the necessary resolving power for complex mixtures of isomers.[7]
Presence of Salt in the Final Product Salts from buffers used during chromatography can contaminate the purified 5-deoxy sugar.- Use volatile buffers: Buffers like ammonium formate or ammonium acetate can be removed by lyophilization. - Perform a desalting step: Size-exclusion chromatography or a reversed-phase C18 cartridge can be used to remove salts from the purified compound.
Compound is Unstable on Silica Gel The acidic nature of silica gel can cause degradation of sensitive 5-deoxy sugar compounds.- Deactivate the silica gel: Pre-treating the silica with a base can reduce its acidity. - Use an alternative stationary phase: Alumina or Florisil can be used for column chromatography of compounds that are not stable on silica.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best chromatography technique for purifying polar 5-deoxy sugar compounds?

A1: Hydrophilic Interaction Liquid Chromatography (HILIC) is generally the most effective technique for purifying highly polar compounds like 5-deoxy sugars.[1][2][3] It utilizes a polar stationary phase (e.g., silica, amide, or zwitterionic) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. This allows for good retention and separation of polar analytes that are poorly retained on traditional reversed-phase columns.

Q2: I am observing "ghost peaks" in my chromatograms. What could be the cause?

A2: Ghost peaks are unexpected peaks that appear in your chromatogram. They can be caused by several factors:

  • Contaminants in the mobile phase: Impurities in your solvents can accumulate on the column and elute as ghost peaks, especially during gradient elution.[9]

  • Carryover from previous injections: If a compound from a previous run is not fully eluted, it can appear as a ghost peak in subsequent runs.

  • Bleed from the column or other system components: Degradation of the stationary phase or leaching from seals and tubing can introduce contaminants.

To troubleshoot, run a blank gradient (without injecting a sample). If ghost peaks are still present, the issue is likely with your mobile phase or system.

Q3: How can I improve the detection of my 5-deoxy sugar compound, which lacks a strong UV chromophore?

A3: Many 5-deoxy sugars do not absorb UV light well. Alternative detection methods include:

  • Refractive Index (RI) Detection: RI detectors are universal but are not compatible with gradient elution and have lower sensitivity.

  • Evaporative Light Scattering Detection (ELSD): ELSD is a universal detector that is compatible with gradient elution and is more sensitive than RI for non-volatile compounds.

  • Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer provides high sensitivity and specificity and can also provide structural information.

  • Derivatization: You can chemically modify your sugar with a UV-absorbing or fluorescent tag before analysis.

Q4: What are some common impurities I might encounter when purifying synthetic 5-deoxy sugars?

A4: The synthesis of 5-deoxy sugars can be challenging and may result in various impurities. These can include:

  • Unreacted starting materials and reagents.

  • Isomeric byproducts: Due to the presence of multiple hydroxyl groups, side reactions can lead to the formation of structural isomers.

  • Products of incomplete or over-deoxygenation.

  • Anomers that have not been separated.

  • Residual protecting groups if they were used during the synthesis.

Q5: Are there specific challenges when trying to crystallize polar 5-deoxy sugars?

A5: Yes, the high polarity and presence of multiple hydroxyl groups can make crystallization challenging. These compounds have a strong affinity for water, which can inhibit crystal formation. Additionally, the presence of even small amounts of impurities can significantly hinder crystallization.[10][11] Strategies to overcome this include using co-solvents to reduce polarity and extensive purification to remove impurities prior to attempting crystallization.

Data Presentation

Table 1: Comparison of Chromatographic Methods for Polar Sugar Purification

MethodStationary PhaseMobile Phase ExampleAdvantagesDisadvantagesTypical Recovery (%)Typical Purity (%)
HILIC Amide, Zwitterionic, SilicaAcetonitrile/Water with 10 mM Ammonium FormateExcellent retention for polar compounds; good for isomer separation.[2]Can have issues with low recovery of reducing sugars on amino columns; longer equilibration times.[1]85-98>95
Reversed-Phase (RP) C18, Polar-Embedded C18Water/Methanol or Water/AcetonitrileRobust and reproducible; good for less polar derivatives.Poor retention for highly polar 5-deoxy sugars.[1]70-90 (for less polar derivatives)>90
Ion-Exchange Anion or Cation Exchange ResinAqueous buffers with a salt gradientEffective for charged 5-deoxy sugar derivatives (e.g., phosphorylated or sulfated).[8]Requires salt gradients, which may need to be removed post-purification; not suitable for neutral compounds.80-95>95
Size-Exclusion Porous polymer or silica-basedAqueous buffersGood for separating based on size (e.g., oligosaccharides from monosaccharides); gentle method.[7]Low resolution for compounds of similar size.[7]>90Variable, depends on size difference

Note: Recovery and purity values are estimates based on typical performance and can vary significantly depending on the specific compound, sample matrix, and experimental conditions.

Experimental Protocols

Protocol 1: General HILIC Purification of a Polar 5-Deoxy Sugar
  • Column: HILIC Amide Column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 90% B

    • 5-25 min: 90% to 60% B

    • 25-30 min: 60% B

    • 30-32 min: 60% to 90% B

    • 32-40 min: 90% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detector: ELSD or Mass Spectrometer.

  • Sample Preparation: Dissolve the crude 5-deoxy sugar in the initial mobile phase composition (90% acetonitrile, 10% mobile phase A). Filter through a 0.22 µm syringe filter before injection.

Protocol 2: Extraction and Initial Purification of Fucose (a 6-deoxy sugar) from Seaweed
  • Extraction:

    • Mill dried seaweed to a fine powder.

    • Extract the powder with hot water (e.g., 80-90 °C) for 2-4 hours with constant stirring.[9]

    • Centrifuge the mixture to pellet the solid material and collect the supernatant.

  • Precipitation of Fucoidan (Fucose-containing polysaccharide):

    • To the supernatant, add ethanol to a final concentration of 70-80% (v/v) to precipitate the crude fucoidan.[9][12]

    • Allow the precipitation to occur overnight at 4 °C.

    • Collect the precipitate by centrifugation.

  • Initial Purification:

    • Redissolve the precipitate in water and dialyze against deionized water for 48 hours to remove small molecules and salts.

    • Lyophilize the dialyzed solution to obtain a crude fucoidan powder.

  • Further Purification (Anion-Exchange Chromatography):

    • Dissolve the crude fucoidan in a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

    • Apply the solution to an anion-exchange column (e.g., DEAE-Sepharose).

    • Wash the column with the low-salt buffer to remove neutral polysaccharides.

    • Elute the bound fucoidan with a linear gradient of NaCl (e.g., 0 to 2 M) in the same buffer.[8]

    • Collect fractions and analyze for fucose content.

  • Hydrolysis (to obtain free fucose):

    • Treat the purified fucoidan with dilute acid (e.g., 0.1 M H₂SO₄) at 100 °C for 1-2 hours to hydrolyze the polysaccharide into its constituent monosaccharides.

    • Neutralize the solution with BaCO₃ and centrifuge to remove the precipitate.

    • The supernatant containing free fucose can then be further purified by HILIC if necessary.

Visualizations

Deoxysugar_Biosynthesis Sugar Nucleotide Precursor Sugar Nucleotide Precursor Enzyme 1 (Epimerase/Dehydratase) Enzyme 1 (Epimerase/Dehydratase) Sugar Nucleotide Precursor->Enzyme 1 (Epimerase/Dehydratase) Intermediate Intermediate Enzyme 1 (Epimerase/Dehydratase)->Intermediate Reaction 1 Enzyme 2 (Reductase) Enzyme 2 (Reductase) Intermediate->Enzyme 2 (Reductase) NDP-Deoxysugar NDP-Deoxysugar Enzyme 2 (Reductase)->NDP-Deoxysugar Reaction 2 Glycosyltransferase Glycosyltransferase NDP-Deoxysugar->Glycosyltransferase Glycoconjugate Glycoconjugate Glycosyltransferase->Glycoconjugate Glycosylation Acceptor Molecule Acceptor Molecule Acceptor Molecule->Glycosyltransferase

Caption: Generalized enzymatic pathway for the biosynthesis of a 5-deoxy sugar.

Purification_Workflow cluster_Preparation Sample Preparation cluster_Chromatography Chromatographic Purification cluster_Analysis Analysis and Final Processing Crude Sample Crude Sample Extraction/Dissolution Extraction/Dissolution Crude Sample->Extraction/Dissolution Filtration/Centrifugation Filtration/Centrifugation Extraction/Dissolution->Filtration/Centrifugation HPLC System (HILIC) HPLC System (HILIC) Filtration/Centrifugation->HPLC System (HILIC) Fraction Collection Fraction Collection HPLC System (HILIC)->Fraction Collection Purity Analysis (HPLC/MS) Purity Analysis (HPLC/MS) Fraction Collection->Purity Analysis (HPLC/MS) Pooling of Pure Fractions Pooling of Pure Fractions Purity Analysis (HPLC/MS)->Pooling of Pure Fractions Solvent Evaporation/Lyophilization Solvent Evaporation/Lyophilization Pooling of Pure Fractions->Solvent Evaporation/Lyophilization Pure 5-Deoxy Sugar Pure 5-Deoxy Sugar Solvent Evaporation/Lyophilization->Pure 5-Deoxy Sugar

Caption: Experimental workflow for the purification of polar 5-deoxy sugar compounds.

References

Validation & Comparative

A Comparative Guide to 5-Deoxy-D-ribo-hexose and 2-deoxy-D-ribose: Structural Isomers with Distinct Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the structural and physicochemical properties of two important deoxy sugars: 5-Deoxy-D-ribose and 2-deoxy-D-ribose. While both are derivatives of the pentose sugar D-ribose, the position of the deoxygenation imparts distinct characteristics that are crucial for their roles in biological systems and as building blocks in medicinal chemistry. This document summarizes key experimental data, provides detailed methodologies for their synthesis and characterization, and visually represents their structural differences.

Introduction to Deoxy Sugars

Deoxy sugars are monosaccharides in which a hydroxyl (-OH) group has been replaced by a hydrogen (-H) atom.[1] This seemingly minor modification can have profound effects on the sugar's chemical stability, conformational preferences, and its ability to participate in glycosidic linkages. The two compounds discussed herein, 5-Deoxy-D-ribose and the well-known 2-deoxy-D-ribose, are both aldopentoses with the chemical formula C₅H₁₀O₄.[2][3] However, the location of the missing hydroxyl group—at the C5 position versus the C2 position—leads to significant structural and, consequently, functional differences. 2-deoxy-D-ribose is a fundamental component of deoxyribonucleic acid (DNA), where the absence of the 2'-hydroxyl group contributes to the stability of the DNA double helix.[4][5] 5-Deoxy-D-ribose, while less ubiquitous, is a valuable chiral intermediate in the synthesis of various bioactive molecules and modified nucleosides.[6]

Structural and Physicochemical Comparison

The primary structural difference between 5-Deoxy-D-ribose and 2-deoxy-D-ribose lies in the location of the deoxygenated carbon. In 5-Deoxy-D-ribose, the hydroxyl group at the C5 position is replaced by a hydrogen atom, resulting in a terminal methyl group. In contrast, 2-deoxy-D-ribose lacks the hydroxyl group at the C2 position. This distinction influences their physical properties, such as melting point and physical state at room temperature.

Property5-Deoxy-D-ribose2-deoxy-D-ribose
IUPAC Name (2R,3R,4R)-2,3,4-trihydroxypentanal(3S,4R)-3,4,5-trihydroxypentanal
CAS Number 13039-75-3533-67-5
Molecular Formula C₅H₁₀O₄C₅H₁₀O₄
Molar Mass 134.13 g/mol 134.13 g/mol
Physical State Viscous liquid or thick oily matterWhite crystalline solid
Melting Point Not applicable (liquid at room temp.)89-90 °C
Solubility Sparingly soluble in methanol and waterSoluble in water

Experimental Data and Protocols

Synthesis Protocols

Synthesis of 5-Deoxy-D-ribose from D-ribose:

A common synthetic route to 5-deoxy-D-ribose involves the deoxygenation of a protected D-ribose derivative.[2][6] The key steps typically include:

  • Protection of Hydroxyl Groups: The hydroxyl groups at C2 and C3 of D-ribose are often protected as an isopropylidene acetal to prevent their participation in subsequent reactions.

  • Sulfonylation of the Primary Hydroxyl Group: The primary hydroxyl group at C5 is selectively activated by conversion to a good leaving group, such as a tosylate or mesylate.

  • Reductive Deoxygenation: The sulfonyloxy group at C5 is then removed by reduction with a hydride reagent, such as lithium aluminum hydride or sodium borohydride in a suitable solvent.

  • Deprotection: The protecting groups are removed under acidic conditions to yield 5-deoxy-D-ribose.

Synthesis of 2-deoxy-D-ribose:

While 2-deoxy-D-ribose can be isolated from natural sources, several chemical synthesis methods exist. One common approach involves the glycal method:

  • Formation of a Glycal: A protected ribose derivative is converted to a glycal, which is an unsaturated carbohydrate with a double bond between C1 and C2.

  • Electrophilic Addition: The glycal undergoes an electrophilic addition reaction, where an electrophile adds to the double bond. This is often followed by a reduction step.

  • Hydrolysis and Deprotection: Subsequent hydrolysis and removal of protecting groups yield 2-deoxy-D-ribose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful tool for elucidating the structure of carbohydrates. For 2-deoxy-D-ribose, the absence of a hydroxyl group at C2 results in a characteristic methylene proton signal (H2' and H2'') in the 1H NMR spectrum, typically appearing as a multiplet. In the 13C NMR spectrum, the C2 carbon signal is shifted upfield compared to that of ribose.

For 5-deoxy-D-ribose, the 1H NMR spectrum is characterized by a doublet corresponding to the methyl protons at the C5 position. The 13C NMR spectrum shows a corresponding upfield methyl carbon signal.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the deoxy sugar in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire 1H and 13C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). For detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

  • Data Processing and Analysis: Process the acquired data using appropriate software. Assign the proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the deoxy sugars.

For 2-deoxy-D-ribose , common fragmentation pathways in electron ionization (EI) mass spectrometry involve the loss of water and formaldehyde molecules, as well as cleavage of the carbon-carbon bonds in the sugar ring.

For 5-deoxy-D-ribose , the fragmentation pattern is expected to be different due to the presence of the terminal methyl group. The loss of a methyl radical is a potential fragmentation pathway.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization (ESI) for liquid samples or gas chromatography-mass spectrometry (GC-MS) for volatile derivatives).

  • Mass Analysis: Acquire the mass spectrum in full scan mode to determine the molecular ion peak.

  • Tandem MS (MS/MS): To study the fragmentation pattern, select the molecular ion and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Analyze the resulting mass spectrum to identify the major fragment ions and propose fragmentation pathways.

X-ray Crystallography:

Single-crystal X-ray diffraction can provide the absolute three-dimensional structure of a molecule in the solid state. This technique is more readily applicable to crystalline solids like 2-deoxy-D-ribose. Obtaining suitable single crystals of the viscous liquid 5-deoxy-D-ribose would require derivatization to a crystalline solid.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound of suitable size and quality (typically 0.1-0.5 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

  • Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and thermal parameters to obtain a final structural model.

Structural Visualization

The following diagrams, generated using the DOT language, illustrate the structural differences between 5-Deoxy-D-ribose and 2-deoxy-D-ribose in their open-chain (Fischer projection) and cyclic (Haworth projection) forms.

Figure 1. Structural comparison of 5-Deoxy-D-ribose and 2-deoxy-D-ribose.

Conclusion

The structural distinction between 5-Deoxy-D-ribose and 2-deoxy-D-ribose, namely the position of the deoxygenation, leads to notable differences in their physicochemical properties and biological relevance. While 2-deoxy-D-ribose is a cornerstone of molecular biology, 5-Deoxy-D-ribose serves as a versatile building block for synthetic chemistry. A thorough understanding of their unique characteristics, supported by robust experimental data and protocols, is essential for researchers in drug discovery and development who utilize these important deoxysugars in their work.

References

A Comparative Analysis of the Biological Activities of D-Ribose and 5-Deoxy-D-ribo-hexose

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature reveals a significant disparity in the understanding of the biological activities of D-ribose and 5-Deoxy-D-ribo-hexose. While D-ribose is a well-characterized pentose sugar with documented roles in cellular energy metabolism, there is a notable absence of published research on the biological effects of this compound. This guide, therefore, provides a detailed overview of the biological activity of D-ribose, supported by experimental data, and highlights the current lack of information regarding this compound.

D-Ribose: A Key Player in Cellular Energy and Function

D-ribose, a naturally occurring five-carbon sugar, is a fundamental component of crucial biological molecules, including ribonucleic acid (RNA) and adenosine triphosphate (ATP), the primary energy currency of the cell. Its biological significance is centered on its role in the pentose phosphate pathway (PPP), a metabolic pathway essential for generating NADPH and the precursors for nucleotide synthesis.

The primary biological activities of D-ribose that have been extensively studied include:

  • Enhanced ATP Recovery and Energy Metabolism: D-ribose supplementation has been shown to accelerate the resynthesis of ATP in tissues, particularly in muscle and cardiac cells, following periods of intense exercise or ischemia.

  • Improved Cardiac Function: In individuals with certain cardiovascular conditions, D-ribose has demonstrated the potential to improve diastolic function and overall quality of life.

  • Alleviation of Symptoms in Fibromyalgia and Chronic Fatigue Syndrome: Some clinical studies suggest that D-ribose supplementation may help reduce fatigue and improve the well-being of individuals with fibromyalgia and chronic fatigue syndrome.

  • Enhanced Exercise Performance and Recovery: D-ribose may contribute to improved athletic performance and faster recovery by replenishing energy stores in muscle cells.

This compound: An Uncharacterized Hexose Derivative

In stark contrast to the wealth of information on D-ribose, a thorough search of scientific databases and literature yields no specific information on the biological activity of this compound. The available literature primarily focuses on the synthesis of 5-deoxy-D-ribose (a pentose) and its derivatives as intermediates in the production of various compounds. There is no readily available research detailing its metabolic fate, cellular functions, or potential physiological effects. Therefore, a direct comparison of its biological activity with D-ribose is not currently possible.

Quantitative Data on the Biological Activity of D-Ribose

The following table summarizes key quantitative findings from studies investigating the effects of D-ribose supplementation.

Biological EffectStudy PopulationD-Ribose DosageKey FindingsReference
ATP Recovery Healthy adults after intense exercise10 g/day Maintained exercise performance and lower levels of rate of perceived exertion (RPE) and creatine kinase (CK) in the lower VO2 max group.[1][2][3][1][2][3]
Cardiac Function Patients with congestive heart failure5 g, three times dailyImproved diastolic function and enhanced quality of life.[4][5][6][4][5][6]
Fibromyalgia Symptoms Patients with fibromyalgia and/or chronic fatigue syndrome5 g, three times dailySignificant improvement in energy, sleep, mental clarity, pain intensity, and well-being.[7][8][9][7][8][9]
Exercise Performance Healthy adults10 g/day Increased mean and peak power output in individuals with lower VO2 max.[1][2][3][1][2][3]
Delayed Onset Muscle Soreness (DOMS) College students after plyometric exercise15 g at multiple time pointsReduced muscle soreness and improved recovery of muscle damage.[10][10]

Experimental Protocols for Key D-Ribose Studies

Study on D-Ribose and Exercise Performance & Recovery
  • Objective: To determine the influence of D-ribose supplementation on muscular performance, recovery, and metabolism during and following a multi-day high-intensity exercise regimen.[1][2][3]

  • Study Design: A double-blind, crossover study.[1][2][3]

  • Participants: 26 healthy subjects.[1][2][3]

  • Protocol:

    • Participants completed a 2-day loading phase with either 10 g/day of D-ribose or 10 g/day of dextrose (placebo).[1][2][3]

    • This was followed by 3 additional days of supplementation.[1][2][3]

    • During these 3 days, participants underwent 60 minutes of high-intensity interval exercise daily, which included cycling at 60% and 80% of their VO2max, followed by a 2-minute power output test.[1][2][3]

  • Measurements: Mean and peak power output, rate of perceived exertion (RPE), heart rate, creatine kinase (CK), blood urea nitrogen (BUN), and glucose levels were measured.[1][2]

Study on D-Ribose and Cardiac Function in Heart Failure Patients
  • Objective: To assess the effect of oral D-ribose supplementation on cardiac hemodynamics and quality of life in patients with congestive heart failure.[4][5]

  • Study Design: A prospective, double-blind, randomized, crossover study.[4][5]

  • Participants: 15 patients with chronic coronary artery disease and congestive heart failure.[4][5]

  • Protocol:

    • The study consisted of two 3-week treatment periods, during which patients received either oral D-ribose (5 g, three times daily) or a placebo.[4][5]

    • A 1-week washout period separated the two treatment periods.[4][5]

  • Measurements: Myocardial functional parameters were assessed by echocardiography, quality of life was evaluated using the SF-36 questionnaire, and functional capacity was measured using a cycle ergometer test.[4][5]

Study on D-Ribose in Fibromyalgia and Chronic Fatigue Syndrome
  • Objective: To evaluate if D-ribose supplementation could improve symptoms in patients with fibromyalgia and/or chronic fatigue syndrome.[7][8][9]

  • Study Design: An open-label, uncontrolled pilot study.[7][8][9]

  • Participants: 41 patients with a diagnosis of fibromyalgia and/or chronic fatigue syndrome.[7][8][9]

  • Protocol:

    • Patients were administered 5 g of D-ribose three times a day.[7][8][9]

    • Patients completed questionnaires with discrete visual analog scales (VAS) and a global assessment before and after the D-ribose administration.[7][8]

  • Measurements: The VAS categories included energy, sleep, mental clarity, pain intensity, and well-being.[7][8][9]

D-Ribose in the Pentose Phosphate Pathway and ATP Synthesis

The following diagram illustrates the central role of D-ribose in cellular energy metabolism.

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Nucleotide Nucleotide Synthesis cluster_Energy Energy Metabolism Glucose-6-Phosphate Glucose-6-Phosphate Ribulose-5-Phosphate Ribulose-5-Phosphate Glucose-6-Phosphate->Ribulose-5-Phosphate Oxidative Phase (NADPH production) D-Ribose-5-Phosphate D-Ribose-5-Phosphate Ribulose-5-Phosphate->D-Ribose-5-Phosphate Isomerization PRPP PRPP D-Ribose-5-Phosphate->PRPP PRPP Synthetase Nucleotides ATP, GTP, CTP, UTP PRPP->Nucleotides RNA_DNA RNA & DNA Nucleotides->RNA_DNA ATP ATP Nucleotides->ATP Cellular_Processes Cellular Processes ATP->Cellular_Processes Energy D-Ribose_Supplement D-Ribose (Supplementation) D-Ribose_Supplement->D-Ribose-5-Phosphate Bypasses initial PPP steps

Caption: Role of D-Ribose in the Pentose Phosphate Pathway and ATP Synthesis.

Conclusion

D-ribose is a biologically significant monosaccharide with a well-documented role in cellular energy metabolism. Clinical and experimental evidence supports its potential benefits in enhancing ATP recovery, improving cardiac function in certain conditions, alleviating symptoms of fibromyalgia, and aiding in exercise performance and recovery. In contrast, there is a significant lack of scientific information regarding the biological activity of this compound. This knowledge gap prevents any meaningful comparison between the two molecules at this time. Future research is required to elucidate the potential physiological roles, if any, of this compound to enable a comprehensive comparative analysis.

References

Navigating the Conformational Landscape of 5-Deoxy-D-Ribose: An NMR Spectral Data Comparison of Furanose and Pyranose Forms

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the conformational preferences of bioactive small molecules is paramount. 5-Deoxy-D-ribose, a deoxy sugar, can exist in a dynamic equilibrium between furanose (five-membered ring) and pyranose (six-membered ring) forms, each with distinct anomers (α and β). This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for these forms, offering insights into their structural characterization.

Due to a lack of directly available experimental NMR data for all anomeric forms of 5-deoxy-D-ribose in the public domain, this guide presents an estimated comparison based on data from structurally related compounds, such as D-ribose, and established principles of carbohydrate NMR spectroscopy. These estimations serve as a valuable reference for the interpretation of experimental spectra.

Quantitative NMR Data Comparison

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts (δ) and ¹H-¹H coupling constants (J) for the furanose and pyranose forms of 5-deoxy-D-ribose.

Table 1: Estimated ¹H NMR Spectral Data (in D₂O)

FormAnomerH-1 (δ, ppm)J₁,₂ (Hz)H-2 (δ, ppm)H-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)
Furanose α~5.3-5.4~4-5~4.2-4.3~4.1-4.2~4.0-4.1~1.2-1.3 (d)
β~5.2-5.3<2~4.1-4.2~4.0-4.1~3.9-4.0~1.2-1.3 (d)
Pyranose α~4.9-5.0~2-3~3.7-3.8~3.9-4.0~3.6-3.7~1.2-1.3 (d)
β~4.8-4.9~7-8~3.5-3.6~3.8-3.9~3.5-3.6~1.2-1.3 (d)

Table 2: Estimated ¹³C NMR Spectral Data (in D₂O)

FormAnomerC-1 (δ, ppm)C-2 (δ, ppm)C-3 (δ, ppm)C-4 (δ, ppm)C-5 (δ, ppm)
Furanose α~98-100~72-74~71-73~84-86~19-21
β~102-104~76-78~75-77~83-85~19-21
Pyranose α~94-96~70-72~70-72~67-69~19-21
β~97-99~74-76~72-74~69-71~19-21

Equilibrium of 5-Deoxy-D-Ribose Anomers

In solution, 5-deoxy-D-ribose exists as an equilibrium mixture of its furanose and pyranose anomers. The relative populations of these forms can be influenced by factors such as solvent and temperature.

G Equilibrium of 5-Deoxy-D-Ribose Anomers alpha-Furanose alpha-Furanose Open-Chain Open-Chain alpha-Furanose->Open-Chain beta-Furanose beta-Furanose beta-Furanose->Open-Chain alpha-Pyranose alpha-Pyranose Open-Chain->alpha-Pyranose beta-Pyranose beta-Pyranose Open-Chain->beta-Pyranose

Caption: Anomeric equilibrium of 5-deoxy-D-ribose.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for a compound like 5-deoxy-D-ribose.

1. Sample Preparation:

  • Dissolve 5-10 mg of 5-deoxy-D-ribose in 0.5-0.7 mL of deuterium oxide (D₂O).

  • Add a small amount of a suitable internal standard for chemical shift referencing, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Data Acquisition:

  • NMR spectra are typically acquired on a spectrometer with a proton frequency of 400 MHz or higher.

  • ¹H NMR:

    • A standard one-pulse sequence is used.

    • The residual HOD signal from the solvent is suppressed using a presaturation pulse sequence.

    • Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.

    • Key parameters include a spectral width of ~220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR (COSY, HSQC, HMBC):

    • Correlation spectroscopy (COSY) is used to establish ¹H-¹H coupling networks.

    • Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is used to correlate directly bonded ¹H and ¹³C nuclei.

    • Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is used to identify longer-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons and confirming the overall structure.

3. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the NMR spectra.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the internal standard.

  • Integration of the ¹H NMR signals can be used to determine the relative abundance of the different anomers in the equilibrium mixture.

  • Coupling constants are measured from the multiplet patterns in the ¹H NMR spectrum.

This guide provides a foundational understanding of the NMR spectral characteristics of the furanose and pyranose forms of 5-deoxy-D-ribose. The provided data, while estimated, offers a valuable starting point for the analysis and interpretation of experimental results in the pursuit of novel drug discovery and development.

Validation of 5-Deoxy-D-ribo-hexose structure by X-ray crystallography

Author: BenchChem Technical Support Team. Date: November 2025

An essential step in drug discovery and chemical biology is the unambiguous determination of a molecule's three-dimensional structure. For novel carbohydrate derivatives like 5-Deoxy-D-ribo-hexose, a synthetic sugar with potential therapeutic applications, precise structural validation is paramount. X-ray crystallography stands as the gold standard for this purpose, providing definitive evidence of atomic arrangement. This guide compares the validation of the this compound structure by X-ray crystallography with alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering insights for researchers and drug development professionals.

Structural Validation Techniques: A Comparative Overview

The selection of an analytical method for structural elucidation depends on various factors, including the nature of the sample, the level of detail required, and the experimental feasibility. While X-ray crystallography provides unparalleled detail of the solid-state structure, NMR spectroscopy offers valuable information about the molecule's structure and dynamics in solution, and mass spectrometry confirms the molecular weight and fragmentation pattern.

Parameter X-ray Crystallography NMR Spectroscopy Mass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase (after ionization)
Information Obtained 3D atomic coordinates, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, stereochemistry, conformational dynamics in solutionMolecular weight, elemental composition, fragmentation pattern
Key Strengths Unambiguous structure determinationNon-destructive, provides data on dynamicsHigh sensitivity, requires minimal sample
Limitations Requires single, high-quality crystalsComplex spectra for large molecules, interpretation can be challengingDoes not provide 3D structural information

Experimental Protocols

X-ray Crystallography

The validation of the this compound structure via X-ray crystallography involves the following key steps:

  • Crystallization: A supersaturated solution of this compound is prepared in a suitable solvent or solvent mixture. Slow evaporation of the solvent, vapor diffusion, or cooling techniques are employed to induce the formation of single, diffraction-quality crystals.

  • Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of spots, is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction pattern using computational methods. The initial structural model is then refined to best fit the experimental data, resulting in a detailed 3D structure.[1][2][3][4]

NMR Spectroscopy

For the analysis of this compound, ¹H and ¹³C NMR are the most common techniques:

  • Sample Preparation: A small amount of the purified this compound is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃).

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and spectra are acquired. One-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC) experiments are performed to establish connectivity and stereochemistry.[5][6]

  • Spectral Analysis: The chemical shifts, coupling constants, and integrations of the signals in the NMR spectra are analyzed to deduce the structure of the molecule in solution.[5]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation of this compound:

  • Sample Introduction and Ionization: A solution of the sample is introduced into the mass spectrometer, and the molecules are ionized using techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Spectral Interpretation: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak confirms the molecular weight, and the fragmentation pattern can provide clues about the structure.[7]

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided.

experimental_workflow cluster_crystallography X-ray Crystallography Workflow Crystallization Crystallization Data_Collection Data_Collection Crystallization->Data_Collection Single Crystal Structure_Solution Structure_Solution Data_Collection->Structure_Solution Diffraction Pattern Structure_Refinement Structure_Refinement Structure_Solution->Structure_Refinement Initial Model Final_Structure Final_Structure Structure_Refinement->Final_Structure Refined Model

Experimental workflow for X-ray crystallography.

comparison_methods cluster_validation Structural Validation Methods This compound This compound XRay X-ray Crystallography This compound->XRay Solid State 3D Structure NMR NMR Spectroscopy This compound->NMR Solution State Connectivity & Dynamics MS Mass Spectrometry This compound->MS Gas Phase Molecular Weight

Comparison of structural validation methods.

References

Comparative analysis of chemical versus enzymatic synthesis of deoxysugars

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Chemical and Enzymatic Synthesis of Deoxysugars

For researchers, scientists, and drug development professionals, the synthesis of deoxysugars is a critical step in the development of novel therapeutics and biological probes. These unique carbohydrate structures are integral components of many bioactive natural products, including antibiotics and anticancer agents.[1][2][3][4] The choice between chemical and enzymatic synthesis methods for constructing these molecules is a crucial decision, with significant implications for yield, stereoselectivity, scalability, and overall efficiency. This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols.

At a Glance: Chemical vs. Enzymatic Deoxysugar Synthesis

FeatureChemical SynthesisEnzymatic Synthesis
Stereoselectivity Often challenging to control, may produce mixtures of anomers.[1][5]Typically highly stereospecific, yielding a single anomer.[6][7]
Regioselectivity Requires protecting groups to achieve site-specificity.[7][8]Generally high, enzymes target specific hydroxyl groups.[6]
Reaction Conditions Often requires harsh conditions (extreme pH, temperature, toxic reagents).Mild, aqueous conditions (neutral pH, physiological temperature).[6]
Substrate Scope Broad, applicable to a wide range of unnatural substrates.Can be limited by enzyme specificity, though some enzymes are promiscuous.[9][10][11]
Scalability Can be challenging due to multi-step processes and purification.Well-suited for large-scale production in one-pot reactions.[12][13]
Byproducts Often generates significant waste from protecting groups and reagents.Minimal byproducts, environmentally friendly.
Yield Can be variable and reduced by multi-step protection/deprotection.Often high, with efficient conversion of substrates.[12][13]

Chemical Synthesis of Deoxysugars: A Step-by-Step Approach

Chemical methods for deoxysugar synthesis offer versatility but often grapple with challenges in achieving high stereoselectivity.[1][5] The absence of a directing group at the C-2 position makes controlling the anomeric configuration difficult.[14] Common strategies involve direct glycosylation using activated glycosyl donors or indirect methods that require subsequent deoxygenation steps.[1][5][15]

A prevalent method for deoxygenation is the Barton-McCombie reaction, which involves the radical-initiated reduction of a thiocarbonyl derivative of an alcohol.[16][17]

Featured Experimental Protocol: Barton-McCombie Deoxygenation

This protocol outlines a general procedure for the deoxygenation of a secondary alcohol on a sugar ring.

Materials:

  • Starting alcohol (e.g., a protected monosaccharide)

  • Sodium hydride (NaH)

  • Carbon disulfide (CS2)

  • Methyl iodide (MeI)

  • Tributyltin hydride (Bu3SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene (anhydrous)

  • Standard workup and purification reagents

Procedure:

  • Formation of the Xanthate Ester: The starting alcohol is dissolved in anhydrous toluene and treated with NaH to form the alkoxide. Carbon disulfide is then added, followed by methyl iodide to form the S-methyl xanthate ester.[16]

  • Deoxygenation: The crude xanthate ester is dissolved in fresh anhydrous toluene. Bu3SnH and a catalytic amount of AIBN are added. The reaction mixture is heated to reflux (around 90 °C) for several hours until the starting material is consumed (monitored by TLC).[16]

  • Workup and Purification: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to yield the deoxygenated product.

Quantitative Data for Selected Chemical Syntheses:

Reaction TypeGlycosyl DonorAcceptorPromoter/ConditionsYield (%)α:β RatioReference
Glycosylation2-Deoxyglycosyl bromideMentholAg-silicate671.5:1[1]
GlycosylationVancosamine fluorideProtected glucoseBF3·OEt2, TMSOTf8910:1[1]
GlycosylationOlivose bromide4-Tosyl-protected acceptorAg-silicate841:11[1]
Glycosylation2,6-Dideoxy-6-bromoglycosyl iodideLandomycin aglycone18-crown-663N/A[1][5]
Thioglycosylation3,4-O-Carbonate-D-galactal3,4-DimethylthiophenolAgOTf8220:1[18]

Enzymatic Synthesis of Deoxysugars: Nature's Precision

Enzymatic synthesis provides an elegant and highly efficient alternative, leveraging the inherent stereospecificity and regioselectivity of enzymes.[6][7] These reactions are typically performed in aqueous buffers under mild conditions, obviating the need for protecting group manipulations and reducing downstream purification challenges.[6] Many deoxysugars in nature are synthesized as nucleotide-diphosphate (NDP)-sugars, which then serve as donors for glycosyltransferases.[4][10][11]

A common enzymatic route involves a cascade of reactions starting from a simple sugar phosphate, often in a one-pot setup.

Featured Experimental Protocol: Enzymatic Synthesis of dTDP-L-rhamnose

This protocol describes a one-pot, multi-enzyme synthesis of dTDP-L-rhamnose, a precursor for many bacterial polysaccharides.[12][13]

Materials:

  • Glucose-1-phosphate (Glc-1-P)

  • Deoxythymidine triphosphate (dTTP)

  • NADPH

  • Enzymes:

    • Glucose-1-phosphate thymidylyltransferase (RmlA)

    • dTDP-D-glucose 4,6-dehydratase (RmlB)

    • dTDP-4-keto-6-deoxy-D-glucose 3,5-epimerase (RmlC)

    • dTDP-4-keto-L-rhamnose reductase (RmlD)

  • Tris-HCl buffer (pH 8.5)

  • MgCl2

Procedure:

  • Reaction Setup: A reaction mixture is prepared in Tris-HCl buffer containing Glc-1-P, dTTP, NADPH, and MgCl2.

  • Enzyme Addition: The four recombinant enzymes (RmlA, RmlB, RmlC, and RmlD) are added to the reaction mixture.

  • Incubation: The reaction is incubated at 30°C. The progress of the reaction can be monitored by HPLC.

  • Purification: Once the reaction is complete, the enzymes are removed by ultrafiltration. The product, dTDP-L-rhamnose, is then purified from the reaction mixture using anion-exchange chromatography and gel filtration.[12][13]

Quantitative Data for Selected Enzymatic Syntheses:

ProductStarting MaterialEnzymesYield (%)Purity (%)Reference
dTDP-L-rhamnosedTMP, Glc-1-PSix-enzyme cocktail82 (initial), 60 (purified)~95[12][13]
dTDP-L-rhamnosedTTP, Glc-1-PSs-RmlABCD65N/A[19]
TDP-α-D-mycaminoseTDP-4-keto-6-deoxy-α-D-glucoseTylX3, TylC111N/A[11]

Visualizing the Synthesis Workflows

To better understand the logical flow of each synthesis strategy, the following diagrams illustrate the key steps involved.

Chemical_Synthesis_Workflow Start Starting Monosaccharide Protect Protection of Hydroxyl Groups Start->Protect Activate Activation of Anomeric Carbon Protect->Activate Glycosylation Glycosylation with Acceptor Activate->Glycosylation Deoxygenate Deoxygenation (e.g., Barton-McCombie) Glycosylation->Deoxygenate Indirect Method Deprotect Deprotection Glycosylation->Deprotect Direct Method Deoxygenate->Deprotect End Final Deoxysugar Deprotect->End

A generalized workflow for the chemical synthesis of deoxysugars.

Enzymatic_Synthesis_Workflow Start Sugar Phosphate Nucleotidylation Nucleotidylation (e.g., RmlA) Start->Nucleotidylation Dehydration Dehydration (e.g., RmlB) Nucleotidylation->Dehydration Epimerization Epimerization (e.g., RmlC) Dehydration->Epimerization Reduction Reduction (e.g., RmlD) Epimerization->Reduction End NDP-Deoxysugar Reduction->End

References

A Comparative Analysis of the Biological Efficacy of 5'-Deoxy-D-ribo-hexose Containing Nucleosides and Natural Nucleosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led to extensive exploration of nucleoside analogs as potential antiviral and anticancer drugs. Modifications to the sugar moiety of natural nucleosides can profoundly impact their biological activity, bioavailability, and mechanism of action. This guide provides a comparative overview of the biological efficacy of a specific class of modified nucleosides—those containing a 5'-Deoxy-D-ribo-hexose sugar—against their natural counterparts. This analysis is supported by available experimental data and detailed methodologies to aid in the design and interpretation of future research in this promising area of drug discovery.

I. Comparative Biological Activity: A Data-Driven Overview

Direct comparative studies on the biological efficacy of 5'-Deoxy-D-ribo-hexose nucleosides versus natural nucleosides are limited in publicly available literature. However, by collating data from various sources, we can construct a preliminary comparison. It is crucial to note that variations in experimental conditions (e.g., cell lines, virus strains, assay protocols) can influence the outcomes. Therefore, the following tables should be interpreted as a comparative summary rather than a direct head-to-head analysis.

Anticancer Activity

The cytotoxic effects of nucleoside analogs are often evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

CompoundCell LineIC50 (µM)Reference
5'-Deoxy-D-ribo-hexose Analogs
Data Not Available
Natural Nucleosides
DeoxyguanosineT-leukemic cellsSelectively toxic[1]
Adenosine (with EHNA)MCF-7≥ 100[2]
Deoxyadenosine (with EHNA)MCF-7≥ 100[2]
Adenosine (with EHNA)MDA-MB-468≥ 100[2]
Deoxyadenosine (with EHNA)MDA-MB-468≥ 100[2]
GuanineVariousHighly cytotoxic[3]
DeoxyguanosineB lymphoblastsID50 ~18-20[4]

*EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine) is an adenosine deaminase inhibitor, used to prevent the degradation of adenosine and deoxyadenosine.[2]

Antiviral Activity

The efficacy of nucleoside analogs against viral replication is commonly measured by the half-maximal effective concentration (EC50), which represents the concentration required to inhibit viral activity by 50%.

CompoundVirusCell LineEC50 (µM)Reference
5'-Deoxy-D-ribo-hexose Analogs
Data Not Available
Other Deoxy-hexose Nucleoside Analogs
1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-uracilHerpes Simplex Virus-2 (HSV-2)Moderately active[5]
1-(2-deoxy-6-O-phosphono-β-D-ribo-hexopyranosyl)-uracilParainfluenza 3 virusModerately active[5]
9-(2-deoxy-β-D-ribo-hexopyranosyl)-guanineHerpes Simplex Virus-2 (HSV-2)Moderately active[5]
Natural Nucleosides & Related Analogs
5-Methoxymethyl-2'-deoxyuridine (MMUdR)Herpes Simplex Virus-1 (HSV-1)2 - 4 µg/ml[6]
5-Iodo-2'-deoxyuridine (IUdR)Various viruses1 - 8 µg/ml[6]
Cytosine arabinoside (Ara-C)Various viruses1 - 8 µg/ml[6]
Adenine arabinoside (Ara-A)Various viruses1 - 8 µg/ml[6]
N4-hydroxycytidineSARS-CoV-2Vero> 5[7]

II. Experimental Protocols

Standardized protocols are essential for the accurate assessment and comparison of the biological activity of nucleoside analogs. Below are detailed methodologies for key assays.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[8]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.[8]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 6 to 24 hours to allow for cell attachment and recovery.

  • Compound Treatment: Add various concentrations of the test nucleosides (both 5'-Deoxy-D-ribo-hexose analogs and natural nucleosides) to the wells. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plate for a period that is relevant to the experimental question (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours, or until a purple precipitate is visible under a microscope.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 650 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow A Plate cells in 96-well plate B Add test compounds A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance (570nm) F->G H Calculate IC50 G->H

Workflow for the MTT cytotoxicity assay.
Antiviral Activity Assessment: Plaque Reduction Assay

The plaque reduction assay is a standard method for quantifying the infectivity of a lytic virus and evaluating the efficacy of antiviral compounds.[10]

Principle: When a virus infects a confluent monolayer of host cells, it replicates and spreads to neighboring cells, creating a localized area of cell death known as a plaque. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds that inhibit viral replication will reduce the number or size of these plaques.

Protocol:

  • Cell Plating: Seed host cells in 6- or 12-well plates to form a confluent monolayer.[10]

  • Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Incubate the virus dilutions with various concentrations of the test nucleosides for a set period (e.g., 1 hour) at 37°C.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or carboxymethyl cellulose) to restrict virus spread to adjacent cells.[10] This overlay medium should also contain the respective concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus) at 37°C in a humidified incubator with 5% CO2.

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formaldehyde) and stain them with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained and visible.[10]

  • Plaque Counting and Data Analysis: Count the number of plaques in each well. The percentage of plaque reduction is calculated relative to the virus control (no compound). The EC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Plaque_Reduction_Assay_Workflow A Plate host cells B Prepare virus dilutions & add compounds A->B C Infect cell monolayer B->C D Add semi-solid overlay with compounds C->D E Incubate (2-10 days) D->E F Fix and stain cells E->F G Count plaques F->G H Calculate EC50 G->H

Workflow for the plaque reduction assay.

III. Mechanism of Action and Signaling Pathways

Nucleoside analogs typically exert their biological effects after being anabolized to their triphosphate form within the cell. These triphosphates can then interfere with nucleic acid synthesis by acting as either competitive inhibitors or chain terminators of DNA or RNA polymerases.[11][12]

The proposed mechanism of action for many antiviral and anticancer nucleoside analogs involves the following steps:

  • Cellular Uptake: The nucleoside analog is transported into the cell via nucleoside transporters.

  • Phosphorylation: Intracellular kinases phosphorylate the nucleoside analog sequentially to its monophosphate, diphosphate, and finally its active triphosphate form. This process can be a rate-limiting step and can vary between different cell types.[13]

  • Inhibition of Polymerases: The triphosphate analog, mimicking a natural deoxynucleotide or ribonucleotide triphosphate, competes for the active site of a DNA or RNA polymerase.

  • Chain Termination: If the sugar moiety of the analog lacks a 3'-hydroxyl group, its incorporation into a growing nucleic acid chain will prevent the addition of the next nucleotide, leading to chain termination.[11]

Nucleoside_Analog_MoA cluster_cell Host Cell NA Nucleoside Analog NA_MP Analog-MP NA->NA_MP Kinase NA_DP Analog-DP NA_MP->NA_DP Kinase NA_TP Analog-TP (Active) NA_DP->NA_TP Kinase Polymerase DNA/RNA Polymerase NA_TP->Polymerase Inhibition Chain_Term Chain Termination Polymerase->Chain_Term Incorporation Apoptosis Apoptosis Chain_Term->Apoptosis Extracellular Extracellular Space Extracellular->NA Nucleoside Transporter

General mechanism of action for nucleoside analogs.

IV. Conclusion and Future Directions

While the available data on the biological efficacy of 5'-Deoxy-D-ribo-hexose containing nucleosides is currently sparse, the broader field of deoxy-nucleoside analogs continues to be a fertile ground for the discovery of new therapeutic agents. The structural modifications at the 5'-position of the hexose sugar could potentially lead to compounds with improved enzymatic stability, altered substrate specificity for cellular kinases and polymerases, and ultimately, enhanced therapeutic indices.

Future research should focus on the systematic synthesis and biological evaluation of a library of 5'-Deoxy-D-ribo-hexose nucleosides. Direct, head-to-head comparisons with their natural nucleoside counterparts using standardized in vitro and in vivo models are imperative to delineate their structure-activity relationships and to identify promising lead compounds for further development. A deeper understanding of their mechanism of action, including their interaction with viral and cellular polymerases and their metabolic fate within the cell, will be crucial for optimizing their therapeutic potential.

References

Absence of 5-Deoxy-D-ribo-hexose in Meteorites Contrasts with Laboratory Syntheses

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of extraterrestrial materials reveals a notable absence of 5-Deoxy-D-ribo-hexose, a six-carbon deoxy sugar. This stands in contrast to the well-established laboratory methods for its synthesis. While meteorites are rich in a variety of organic molecules, including other types of sugars, the specific category of deoxyhexoses has not been identified, prompting a comparative examination of their potential formation and stability under prebiotic versus controlled laboratory conditions.

Meteoritic studies, particularly of carbonaceous chondrites like the Murchison meteorite, have provided invaluable insights into the prebiotic chemistry of our solar system. These celestial bodies are known to carry a diverse inventory of organic compounds, including amino acids, nucleobases, and a range of sugar-related molecules. However, extensive analyses have primarily identified pentoses (five-carbon sugars) such as ribose, arabinose, xylose, and lyxose. Notably, 2-deoxy-D-ribose, the sugar component of DNA, has also not been detected in these extraterrestrial samples.[1] The absence of this compound and other deoxyhexoses suggests that the conditions present in the early solar system and on the parent bodies of these meteorites may not have been favorable for their formation or preservation.

In stark contrast, the synthesis of this compound and its derivatives is readily achievable in a laboratory setting. Various synthetic routes have been developed, typically starting from more common monosaccharides like D-ribose. These methods often involve multi-step processes that include the protection of hydroxyl groups, deoxygenation at a specific carbon position, and subsequent deprotection to yield the final product.

This guide provides a comparative analysis of the methodologies used to search for sugars in meteorites and the protocols for the laboratory synthesis of this compound, highlighting the key differences in conditions and outcomes.

Comparative Analysis of Sugars in Meteorites versus Laboratory Synthesis

The table below summarizes the key differences between the analysis of sugars in meteorites and the laboratory synthesis of this compound.

FeatureAnalysis of Sugars in MeteoritesLaboratory Synthesis of this compound
Target Molecule Broad screening for various sugarsSpecific synthesis of this compound
Starting Materials Indigenous organic matter within the meteorite matrixCommercially available pure monosaccharides (e.g., D-ribose)
Reaction Conditions Abiotic synthesis under interstellar or asteroid parent body conditions (e.g., low temperatures, radiation, aqueous alteration)Controlled laboratory conditions (e.g., specific temperatures, pressures, pH, and catalysts)
Key Findings/Outcome Detection of pentoses (ribose, arabinose, xylose, lyxose) and other polyols.[2] No detection of this compound. Successful synthesis of this compound and its derivatives.
Analytical Techniques Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS)Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy for structural confirmation and purity assessment.

Quantitative Data on Sugars Detected in Meteorites

The following table presents the concentrations of various pentoses detected in the Murchison and NWA 801 meteorites. This data provides a context for the types and quantities of sugars that have been confirmed to be of extraterrestrial origin.

SugarMeteoriteConcentration (parts per billion, ppb)
RiboseMurchison6.7 - 180
NWA 8012.3 - 11
ArabinoseMurchison6.7 - 180
NWA 8012.3 - 11
XyloseMurchison6.7 - 180
NWA 8012.3 - 11
LyxoseMurchison6.7 - 180
NWA 8012.3 - 11

Data sourced from studies on the Murchison and NWA 801 meteorites.

Experimental Protocols

Meteorite Sample Analysis: Extraction and Derivatization of Sugars for GC-MS

The analysis of sugars in meteorites is a complex process due to their low abundance and the complex mineral matrix. The following protocol is a generalized representation of the methods used by researchers in the field.[3]

  • Sample Preparation: A powdered sample of the meteorite is extracted with a solution of hydrochloric acid and water to liberate sugars from the mineral surfaces.

  • Purification: The extract is then purified to remove interfering compounds. This can involve multiple steps of solvent extraction and solid-phase extraction.

  • Derivatization: To make the non-volatile sugars amenable to gas chromatography, they are chemically modified in a process called derivatization. A common method is the conversion of sugars into their aldononitrile acetate derivatives.

  • GC-MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the different sugar derivatives based on their boiling points and interactions with the chromatographic column. The mass spectrometer then fragments the separated compounds and detects the resulting ions, allowing for their identification based on their unique mass spectra.

Laboratory Synthesis of 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose (a derivative of this compound)

The following is a representative protocol for the laboratory synthesis of a derivative of 5-deoxy-D-ribose, illustrating the controlled chemical transformations involved.[4][5]

  • Protection of Hydroxyl Groups: The starting material, D-ribose, is treated with a protecting group to prevent unwanted reactions at other hydroxyl groups. For example, reaction with acetone in the presence of an acid catalyst can form an isopropylidene acetal.

  • Sulfonylation of the Primary Hydroxyl Group: The primary hydroxyl group at the C5 position is selectively activated by reacting it with a sulfonylating agent, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine. This converts the hydroxyl group into a good leaving group.

  • Reductive Deoxygenation: The sulfonyloxy group at the C5 position is then removed and replaced with a hydrogen atom. This is a deoxygenation step and can be achieved using a reducing agent like lithium aluminum hydride.

  • Deprotection and Acetylation: The protecting groups on the remaining hydroxyl groups are removed by acid hydrolysis. The resulting 5-deoxy-D-ribose is then acetylated using acetic anhydride in the presence of a base to yield the final product, 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose.

Visualizing the Workflows

The following diagrams illustrate the distinct workflows for the analysis of sugars in meteorites and the laboratory synthesis of this compound.

Meteorite_Sugar_Analysis cluster_meteorite Meteorite Sample Analysis Meteorite_Sample Powdered Meteorite Sample Extraction Extraction with HCl/Water Meteorite_Sample->Extraction Liberate sugars Purification Purification of Extract Extraction->Purification Remove interferences Derivatization Derivatization (e.g., Aldononitrile Acetate) Purification->Derivatization Increase volatility GC_MS GC-MS Analysis Derivatization->GC_MS Separate and detect Data_Analysis Data Analysis and Identification GC_MS->Data_Analysis Identify sugars

Workflow for the analysis of sugars in meteorite samples.

Lab_Synthesis cluster_synthesis Laboratory Synthesis of this compound Derivative Start_Material D-Ribose Protection Protection of Hydroxyl Groups Start_Material->Protection Sulfonylation Sulfonylation of C5-OH Protection->Sulfonylation Deoxygenation Reductive Deoxygenation Sulfonylation->Deoxygenation Deprotection_Acetylation Deprotection and Acetylation Deoxygenation->Deprotection_Acetylation Final_Product 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose Deprotection_Acetylation->Final_Product

General workflow for the laboratory synthesis of a 5-deoxy-D-ribose derivative.

Discussion: Potential Reasons for the Absence of Deoxyhexoses in Meteorites

The non-detection of this compound and other deoxyhexoses in meteorites, despite the presence of other sugars, may be attributable to several factors:

  • Formation Pathways: The prevailing theory for the formation of sugars in prebiotic environments is the formose reaction, a complex series of reactions involving formaldehyde. While this process can lead to a variety of sugars, it may not favor the specific reaction pathways required for the synthesis of deoxyhexoses.[3][6] The conditions in the early solar system, such as temperature, pressure, and the presence of catalysts, may have directed the formose reaction towards the production of pentoses and other polyols.

  • Stability: Deoxy sugars can be less stable than their hydroxylated counterparts under certain conditions. The harsh environment of space, with exposure to radiation and potential thermal and aqueous alteration on meteorite parent bodies, might lead to the degradation of any deoxyhexoses that may have formed.

  • Analytical Challenges: While the analytical techniques used to study meteoritic organic matter are highly sensitive, it is possible that deoxyhexoses are present at concentrations below the current detection limits. Their chemical properties might also make them more difficult to extract or derivatize compared to other sugars.

References

A Researcher's Guide to Confirming the Absolute Configuration of Synthetic 5-Deoxy-D-ribo-hexose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and synthetic chemistry, the unambiguous determination of a molecule's absolute configuration is a critical step. This guide provides a comparative overview of key analytical techniques for confirming the absolute configuration of synthetic 5-Deoxy-D-ribo-hexose. It details experimental protocols, presents data in a clear, comparative format, and offers visualizations to aid in methodological selection.

Comparison of Analytical Methods

The selection of an appropriate analytical method for determining the absolute configuration of this compound depends on several factors, including the availability of a crystalline sample, sample quantity, and the presence of chromophores. The following table summarizes the key characteristics of the most common techniques.

MethodSample RequirementPrincipleAdvantagesLimitations
X-Ray Crystallography Single crystalDiffraction pattern of X-rays by the crystal latticeProvides unambiguous absolute configuration[1][2]Requires a suitable single crystal, which can be difficult to obtain[3][4]
NMR Spectroscopy Solution (mg)Chemical shift differences induced by chiral derivatizing agentsDoes not require crystallization; can be performed on small sample quantities[5][6]Indirect method; requires derivatization which can be complex[3]
Vibrational Circular Dichroism (VCD) Solution or neat liquid (mg)Differential absorption of left and right circularly polarized infrared light[3][7]Does not require crystallization or derivatization; provides a unique spectral fingerprint[3][8]Requires specialized equipment and computational comparison to theoretical spectra[7]
Optical Rotation (OR) Solution (mg)Rotation of plane-polarized lightSimple and rapid measurementEmpirical; comparison to a known standard is required; can be misleading if impurities are present[8]
Gas Chromatography (GC) Volatilized sample (µg-mg)Separation of diastereomeric derivatives on a chiral or achiral columnHigh sensitivity and resolutionRequires derivatization to make the sugar volatile and chiral for separation[9]

Experimental Protocols

Detailed methodologies for the principal techniques are outlined below to provide a practical understanding of their application.

X-Ray Crystallography
  • Crystal Growth: Grow a single crystal of this compound of sufficient size and quality. This can be achieved through various techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Data Collection: Mount the crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data by rotating the crystal in a beam of monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined using anomalous dispersion effects, typically by calculating the Flack parameter.[1] A value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute configuration.

NMR Spectroscopy with Chiral Derivatizing Agents (e.g., Mosher's Acid)
  • Derivatization: React the hydroxyl groups of this compound with both (R)- and (S)- enantiomers of a chiral derivatizing agent (e.g., α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) to form diastereomeric esters.

  • NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomers.

  • Data Analysis: Compare the chemical shifts of protons near the newly formed chiral center in the two spectra. The differences in chemical shifts (Δδ = δS - δR) can be used to deduce the absolute configuration based on established models of the chiral derivatizing agent's conformation.[3]

Vibrational Circular Dichroism (VCD) Spectroscopy
  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., DMSO, chloroform) at a concentration that gives a good signal-to-noise ratio.

  • Spectral Acquisition: Record the VCD and infrared (IR) spectra of the sample using a VCD spectrometer.

  • Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory, DFT) to predict the theoretical VCD and IR spectra for one enantiomer (e.g., the D-form) of this compound.

  • Spectral Comparison: Compare the experimental VCD spectrum with the calculated spectrum. A good match between the experimental and theoretical spectra confirms the absolute configuration of the synthetic sugar.[7]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for confirming the absolute configuration of this compound using the described techniques.

Experimental Workflow for Absolute Configuration Determination cluster_XRay X-Ray Crystallography cluster_NMR NMR Spectroscopy cluster_VCD VCD Spectroscopy XRay_Start Single Crystal of This compound XRay_Data X-Ray Diffraction Data Collection XRay_Start->XRay_Data XRay_Solve Structure Solution & Refinement XRay_Data->XRay_Solve XRay_End Absolute Configuration (Flack Parameter) XRay_Solve->XRay_End NMR_Start Synthetic This compound NMR_Deriv Derivatization with (R)- & (S)-Mosher's Acid NMR_Start->NMR_Deriv NMR_Acquire 1H NMR Spectra Acquisition NMR_Deriv->NMR_Acquire NMR_Analyze Analysis of Δδ (δS - δR) NMR_Acquire->NMR_Analyze NMR_End Absolute Configuration NMR_Analyze->NMR_End VCD_Start Synthetic This compound VCD_Acquire VCD & IR Spectral Acquisition VCD_Start->VCD_Acquire VCD_Calc Quantum Chemical Calculation VCD_Start->VCD_Calc VCD_Compare Comparison of Experimental & Calculated Spectra VCD_Acquire->VCD_Compare VCD_Calc->VCD_Compare VCD_End Absolute Configuration VCD_Compare->VCD_End Method Selection Flowchart rect_node rect_node start Single Crystal Available? xray X-Ray Crystallography start->xray Yes derivatization Derivatization Feasible? start->derivatization No nmr NMR with Chiral Derivatizing Agent derivatization->nmr Yes vcd_or VCD or OR Spectrometer Available? derivatization->vcd_or No vcd VCD Spectroscopy vcd_or->vcd Yes or_node Optical Rotation (with known standard) vcd_or->or_node No no_suitable Consider Alternative Methods (e.g., GC) or_node->no_suitable

References

A Comparative Guide to the Metabolic Pathways of Deoxypentoses: 5-Deoxy-D-ribose vs. 2-Deoxy-D-ribose

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known metabolic pathways for two key deoxypentoses: 5-Deoxy-D-ribose and 2-Deoxy-D-ribose. While direct comparative studies are limited, this document synthesizes available experimental data to offer insights into their distinct catabolic and biosynthetic routes.

Introduction

Deoxypentoses are five-carbon sugars lacking a hydroxyl group at a specific position, playing crucial roles in various biological processes. 2-Deoxy-D-ribose is a fundamental component of deoxyribonucleic acid (DNA), and its catabolism is well-characterized. 5-Deoxy-D-ribose and its derivatives are involved in specialized metabolic pathways, including the biosynthesis of certain natural products. Understanding the metabolic fates of these molecules is critical for fields ranging from microbiology to drug development.

Metabolic Pathway Overview

2-Deoxy-D-ribose Catabolism

Bacteria have evolved two primary pathways for the breakdown of 2-Deoxy-D-ribose: a phosphorylative pathway and an oxidative pathway.[1][2]

  • Phosphorylative Pathway: This is the more commonly known pathway. 2-Deoxy-D-ribose is first phosphorylated by deoxyribose kinase (DeoK) to form 2-deoxy-D-ribose-5-phosphate. This intermediate is then cleaved by deoxyribose-5-phosphate aldolase (DERA) into glyceraldehyde-3-phosphate and acetaldehyde, which can then enter central carbon metabolism.

  • Oxidative Pathway: A more recently discovered pathway involves the oxidation of 2-deoxy-D-ribose.[1][2] The proposed steps include the oxidation of 2-deoxy-D-ribose to 2-deoxy-D-ribonate, followed by further oxidation to 2-deoxy-3-keto-D-ribonate. This intermediate is then believed to be cleaved to yield products that enter central metabolism.[1]

5-Deoxy-D-ribose Metabolism

The metabolic pathways involving 5-Deoxy-D-ribose are less extensively studied for catabolism. However, its involvement in biosynthetic and specialized metabolic routes has been identified.

  • DHAP Shunt Pathway: Extraintestinal pathogenic E. coli (ExPEC) can utilize 5'-deoxy-nucleosides and 5-deoxy-pentose sugars like 5-deoxy-D-ribose as a carbon source for growth.[3][4][5] This pathway, termed the "DHAP shunt," converts these sugars into dihydroxyacetone phosphate (DHAP), a glycolytic intermediate.[3][5]

  • Biosynthesis of Chloroethylmalonyl-CoA: In the marine actinomycete Salinispora tropica, a derivative of 5-deoxy-D-ribose, 5-chloro-5-deoxy-D-ribose, is a key intermediate in the biosynthesis of chloroethylmalonyl-CoA, a precursor for the potent proteasome inhibitor salinosporamide A.[6] The enzyme 5-chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM) catalyzes the oxidation of this substrate.[6]

Quantitative Data Comparison

EnzymeSubstratePathwayKm (mM)kcat (s-1)kcat/Km (M-1s-1)Organism
Deoxyribose-5-phosphate aldolase (DERA) 2-Deoxy-D-ribose-5-phosphate2-Deoxy-D-ribose Catabolism (Phosphorylative)0.22 ± 0.0213.36.05 x 104Bacillus halodurans
5-Chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM) 5-Chloro-5-deoxy-D-ribose5-Deoxy-D-ribose Derivative Biosynthesis0.017 ± 0.0031.8 ± 0.11.06 x 105Salinispora tropica
5-Chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM) D-Ribose(Comparative Substrate)18.5 ± 1.61.1 ± 0.159.5Salinispora tropica
5-Chloro-5-deoxy-D-ribose 1-dehydrogenase (SalM) D-Erythrose(Comparative Substrate)2.5 ± 0.31.5 ± 0.1600Salinispora tropica

Signaling Pathways and Experimental Workflows

Catabolic Pathways of Deoxypentoses

Deoxypentose_Catabolism cluster_2_deoxy_D_ribose 2-Deoxy-D-ribose Catabolism cluster_5_deoxy_D_ribose 5-Deoxy-D-ribose Metabolism 2-Deoxy-D-ribose 2-Deoxy-D-ribose 2-Deoxy-D-ribose-5-P 2-Deoxy-D-ribose-5-P 2-Deoxy-D-ribose->2-Deoxy-D-ribose-5-P DeoK 2-Deoxy-D-ribonate 2-Deoxy-D-ribonate 2-Deoxy-D-ribose->2-Deoxy-D-ribonate Oxidative Enzymes Glyceraldehyde-3-P Glyceraldehyde-3-P 2-Deoxy-D-ribose-5-P->Glyceraldehyde-3-P DERA Acetaldehyde Acetaldehyde 2-Deoxy-D-ribose-5-P->Acetaldehyde DERA Central Metabolism 1 Central Metabolism Glyceraldehyde-3-P->Central Metabolism 1 Acetaldehyde->Central Metabolism 1 2-Deoxy-3-keto-D-ribonate 2-Deoxy-3-keto-D-ribonate 2-Deoxy-D-ribonate->2-Deoxy-3-keto-D-ribonate 2-Deoxy-3-keto-D-ribonate->Central Metabolism 1 5-Deoxy-D-ribose 5-Deoxy-D-ribose DHAP DHAP 5-Deoxy-D-ribose->DHAP DHAP Shunt Enzymes Central Metabolism 2 Central Metabolism DHAP->Central Metabolism 2 Metabolite_Quantification_Workflow Cell_Culture Bacterial Cell Culture (with deoxypentose substrate) Metabolite_Extraction Metabolite Extraction (e.g., cold methanol) Cell_Culture->Metabolite_Extraction Sample_Preparation Sample Preparation (e.g., derivatization) Metabolite_Extraction->Sample_Preparation LC_MS_Analysis LC-MS/MS Analysis Sample_Preparation->LC_MS_Analysis NMR_Analysis NMR Spectroscopy Sample_Preparation->NMR_Analysis Data_Analysis Data Analysis (Quantification and Flux Calculation) LC_MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.